4-tert-Butylbenzo-15-crown-5
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5/c1-18(2,3)15-4-5-16-17(14-15)23-13-11-21-9-7-19-6-8-20-10-12-22-16/h4-5,14H,6-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNVNAOXLAULPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345001 | |
| Record name | 4-tert-Butylbenzo-15-crown-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15196-73-3 | |
| Record name | 4-tert-Butylbenzo-15-crown-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylbenzo-15-crown-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 4-tert-Butylbenzo-15-crown-5
Introduction: A Keystone Molecule in Supramolecular Chemistry and Beyond
4-tert-Butylbenzo-15-crown-5 is a macrocyclic polyether that has garnered significant attention within the scientific community for its remarkable ability to selectively bind specific cations. This property, a cornerstone of host-guest chemistry, has propelled its application across diverse fields, from analytical chemistry and phase transfer catalysis to the frontiers of drug delivery and materials science. The strategic placement of a tert-butyl group on the benzo moiety enhances its lipophilicity, a critical feature for its function in non-polar environments and biological membranes. This guide provides a comprehensive technical overview of the fundamental properties of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, characterization, cation binding capabilities, and key applications.
Core Molecular Attributes and Physicochemical Properties
The unique characteristics of this compound stem from its distinct molecular architecture. The 15-crown-5 ether ring provides a pre-organized cavity lined with electron-rich oxygen atoms, ideal for coordinating with cations of a specific size. The fused benzene ring imparts rigidity to the structure, while the tert-butyl group enhances its solubility in organic solvents and its compatibility with lipid bilayers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₈O₅ | [1] |
| Molecular Weight | 324.41 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [2] |
| Melting Point | 92-95 °C | [2] |
| Boiling Point | 436.5 ± 45.0 °C (Predicted) | [2] |
| Density | 1.020 ± 0.06 g/cm³ (Predicted) | [2] |
| CAS Number | 15196-73-3 | [1] |
Synthesis and Purification: A Controlled Approach to a Precision Molecule
The synthesis of this compound is most commonly achieved through a modified Williamson ether synthesis. This method relies on the reaction of a catechol derivative with a dihalo-oligoethylene glycol in the presence of a base. The key to a successful synthesis lies in maintaining high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of benzo-15-crown-5 and its derivatives.[3][4]
Materials:
-
4-tert-Butylcatechol
-
1,11-dichloro-3,6,9-trioxaundecane (or tetraethylene glycol dichloride)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
n-Butanol
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-tert-butylcatechol in n-butanol.
-
Base Addition: While stirring, add a freshly prepared aqueous solution of NaOH or KOH to the flask. The base deprotonates the hydroxyl groups of the catechol, forming the more nucleophilic phenoxide.
-
Cyclization: Heat the mixture to reflux. From the dropping funnel, add a solution of 1,11-dichloro-3,6,9-trioxaundecane in n-butanol dropwise over several hours. The slow addition is crucial to promote the desired intramolecular cyclization.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an extended period (typically 24-48 hours) to ensure complete reaction.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess base with hydrochloric acid. Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract the product into dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent such as hexane or a mixture of hexane and ethyl acetate. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration. This method is effective for removing more polar and less soluble impurities.[5]
-
Column Chromatography: For more challenging separations, flash column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexane is typically used as the eluent. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 6.8-7.2 ppm). The protons of the ethylene glycol units will resonate as a complex series of multiplets in the range of δ 3.7-4.2 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately δ 1.3 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbons of the ethylene glycol units, and the carbons of the tert-butyl group. The quaternary carbon of the tert-butyl group will appear around δ 34 ppm, and the methyl carbons around δ 31 ppm. The carbons of the polyether chain will be found in the δ 68-72 ppm region, while the aromatic carbons will resonate further downfield.[3][7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) should be observed at m/z 324. The fragmentation pattern is expected to show characteristic losses of ethylene oxide units (m/z 44) and cleavage of the tert-butyl group.[8][9]
Cation Binding: The Heart of its Functionality
The defining feature of this compound is its ability to selectively form stable complexes with metal cations, a phenomenon governed by the "size-fit" concept.[10] The cavity of the 15-crown-5 ring is ideally sized to encapsulate cations with an ionic radius close to that of the potassium ion (K⁺).
Thermodynamics of Cation Complexation
The stability of the crown ether-cation complex is quantified by the stability constant (log K). The thermodynamics of this interaction can be investigated using techniques such as isothermal titration calorimetry (ITC) and conductometric titrations.[10][11]
| Cation | Ionic Radius (Å) | log K (in Methanol) for Benzo-15-crown-5 |
| Li⁺ | 0.76 | 2.80 |
| Na⁺ | 1.02 | 3.33 |
| K⁺ | 1.38 | 3.42 |
| Rb⁺ | 1.52 | 2.90 |
| Cs⁺ | 1.67 | 2.45 |
| Note: Data for the parent benzo-15-crown-5 is presented as a close approximation. The tert-butyl group is expected to have a minor electronic effect on the binding constants. |
The data clearly indicates a preference for K⁺, although the selectivity over Na⁺ is not exceptionally high. The formation of these complexes is typically an enthalpy-driven process.[11][12]
Caption: Selective binding of K⁺ by this compound.
Key Applications: From Laboratory Reagents to Advanced Materials
The unique properties of this compound have led to its use in a variety of applications.
Ion-Selective Electrodes (ISEs)
One of the most prominent applications is as an ionophore in potassium-selective electrodes.[13][14][15] The lipophilic tert-butyl group ensures the retention of the crown ether within the polymer membrane of the electrode. The selective binding of K⁺ at the membrane-solution interface generates a potential difference that is proportional to the concentration of potassium ions in the sample.
Phase Transfer Catalysis (PTC)
Crown ethers are highly effective phase transfer catalysts.[16][17][18] this compound can transport inorganic salts from an aqueous or solid phase into an organic phase, thereby accelerating reaction rates. The crown ether encapsulates the cation, and the "naked" anion is then highly reactive in the organic phase.
Sources
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- 3. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 17. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylbenzo-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Crown Ethers
Crown ethers, a class of macrocyclic polyethers first synthesized by Charles J. Pedersen in 1967, have revolutionized various fields of chemistry and biochemistry due to their remarkable ability to selectively bind cations.[1] This selective complexation is governed by the size of the polyether ring and the corresponding ionic diameter of the guest cation. The introduction of substituents onto the aromatic ring of benzo-crown ethers, such as the tert-butyl group in 4-tert-Butylbenzo-15-crown-5, significantly enhances their lipophilicity. This property improves their solubility in organic solvents and their compatibility with polymeric membranes, making them highly valuable as ionophores in ion-selective electrodes (ISEs), particularly for the detection of potassium ions.[2] Furthermore, these modified crown ethers are pivotal in supramolecular chemistry for constructing host-guest complexes and find applications in analytical chemistry for separation and sensing processes where selective cation binding is paramount.[2]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed methodologies for researchers and professionals in drug development and related scientific disciplines.
Synthesis of this compound: A Modified Williamson Ether Synthesis Approach
The synthesis of this compound is typically achieved through a modification of the well-established Williamson ether synthesis. This method involves the reaction of a catechol derivative with a dihaloalkane in the presence of a base. In this specific synthesis, 4-tert-butylcatechol serves as the substituted aromatic precursor, and tetraethylene glycol dichloride provides the polyether chain.
The causality behind this experimental choice lies in the nucleophilic character of the deprotonated catechol hydroxyl groups and the electrophilic nature of the carbon atoms bonded to the chlorine atoms in the glycol derivative. The base, typically a strong alkali like sodium hydroxide or potassium hydroxide, is crucial for the in-situ deprotonation of the catechol, forming a more potent nucleophile. The cation of the base can also act as a template, organizing the reacting molecules into a favorable conformation for cyclization, thereby increasing the yield of the desired crown ether over polymeric byproducts.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of benzo-15-crown-5.[3]
Materials and Reagents:
-
4-tert-Butylcatechol
-
Tetraethylene glycol dichloride
-
Sodium hydroxide (or Potassium hydroxide)
-
n-Butanol (or other high-boiling solvent)
-
Toluene
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hexane (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-tert-butylcatechol in n-butanol.
-
Base Addition: While stirring, add a concentrated aqueous solution of sodium hydroxide to the flask. The mixture will become basic, facilitating the deprotonation of the catechol.
-
Addition of Dichloride: Heat the mixture to reflux. Slowly add a solution of tetraethylene glycol dichloride in toluene dropwise from the dropping funnel over several hours. A slow addition rate is critical to favor the intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: Maintain the reaction at reflux for an extended period (typically 18-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by the careful addition of concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous oil or a solid, is then purified by recrystallization from a suitable solvent, such as hexane, to yield white crystals of this compound.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following techniques are routinely employed:
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₅ | [2] |
| Molecular Weight | 324.41 g/mol | [2] |
| Melting Point | 92-95 °C | [2] |
| Appearance | White crystalline solid | General Observation |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring environments.
-
tert-Butyl Group: A sharp singlet is expected around δ 1.3 ppm, integrating to nine protons.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 6.8-7.2 ppm). Due to the substitution pattern, a characteristic set of multiplets or distinct signals (doublet, doublet of doublets) is expected.
-
Crown Ether Protons: The methylene protons of the polyether chain will exhibit a series of complex multiplets in the region of δ 3.7-4.2 ppm, integrating to sixteen protons.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.
-
tert-Butyl Group: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Aromatic Carbons: Six distinct signals are anticipated for the carbons of the benzene ring, with their chemical shifts influenced by the ether and tert-butyl substituents.
-
Crown Ether Carbons: Several signals in the range of δ 68-72 ppm will correspond to the methylene carbons of the polyether chain.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands:
-
C-H Stretching (Aliphatic): Strong absorptions around 2850-3000 cm⁻¹ corresponding to the C-H bonds of the tert-butyl group and the methylene groups of the crown ether.
-
C-H Stretching (Aromatic): Weaker absorptions above 3000 cm⁻¹ for the C-H bonds on the benzene ring.
-
C=C Stretching (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region due to the vibrations of the aromatic ring.
-
C-O-C Stretching (Ether): A strong, prominent band in the region of 1100-1250 cm⁻¹, which is characteristic of the ether linkages in the crown ether macrocycle.
-
C-O Stretching (Aryl Ether): An absorption band around 1200-1280 cm⁻¹ for the aryl-alkyl ether linkage.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (324.41).
-
Fragmentation Pattern: The molecule will undergo fragmentation upon ionization. Common fragmentation patterns for ethers include the cleavage of C-O and C-C bonds. The loss of the tert-butyl group ([M-57]⁺) is a likely and significant fragmentation pathway, leading to a prominent peak in the spectrum. Other fragments may arise from the cleavage of the polyether chain.
Visualization of the Molecular Structure
Caption: Molecular structure of this compound.
Trustworthiness and Self-Validating Systems in Protocol Design
The provided synthesis protocol incorporates principles of self-validation to ensure reproducibility and reliability. The slow, controlled addition of the dihalide reactant is a critical parameter designed to minimize the formation of undesirable linear polymers, a common side reaction in macrocyclization. Monitoring the reaction by TLC provides real-time feedback on the consumption of starting materials and the formation of the product, allowing for adjustments to the reaction time as needed. The multi-step purification process, involving acid-base work-up, extraction, and recrystallization, is designed to systematically remove unreacted starting materials, inorganic salts, and polymeric byproducts, leading to a final product of high purity. The subsequent characterization by a suite of spectroscopic techniques serves as the ultimate validation of the synthesis, confirming that the obtained compound possesses the correct molecular structure and is free from significant impurities.
Conclusion
This technical guide has detailed a robust and reliable methodology for the synthesis of this compound, a key building block in the field of supramolecular chemistry and sensor technology. By providing a thorough explanation of the underlying chemical principles and a step-by-step experimental protocol, this document aims to empower researchers to confidently synthesize and characterize this valuable compound. The outlined characterization techniques form a comprehensive analytical workflow to verify the identity and purity of the final product, ensuring its suitability for downstream applications in research and development.
References
-
Glushko, G.N., et al. (2018). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry, 34(4). Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Pedersen, C. J. (1988). The Discovery of Crown Ethers (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1021–1027. Available at: [Link]
Sources
Introduction: The Molecular Architecture and Analytical Significance
An In-Depth Technical Guide to the Spectral Analysis of 4-tert-Butylbenzo-15-crown-5
This compound is a macrocyclic polyether, a member of the crown ether family renowned for their ability to selectively bind cations. The structure consists of a benzoquinone unit fused to a 15-membered crown ether ring, with a tert-butyl group substituting the benzene ring at the 4-position. This lipophilic tert-butyl group enhances the molecule's solubility in nonpolar media and its compatibility with polymeric membranes used in ion-selective electrodes.[1] The precise characterization of this molecule is paramount for its applications in supramolecular chemistry, phase-transfer catalysis, and analytical sensing, where its purity and structural integrity directly influence its host-guest complexation capabilities. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound, offering insights for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The spectrum is characterized by three main regions: the aliphatic protons of the tert-butyl group, the aromatic protons on the benzene ring, and the methylene protons of the polyether ring.
Causality Behind the Signals:
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group experience identical magnetic environments, resulting in a sharp, intense singlet. Its upfield chemical shift is characteristic of aliphatic protons shielded from deshielding effects.
-
Aromatic Protons: The three protons on the substituted benzene ring exhibit a splitting pattern dictated by their positions relative to each other and the substituents. The electron-donating nature of the ether oxygens and the tert-butyl group influences their chemical shifts.
-
Crown Ether Protons: The sixteen protons of the polyether chain (-OCH₂CH₂O-) produce a series of complex, overlapping multiplets in the 3.6-4.2 ppm region. This complexity arises from the protons on adjacent carbons splitting each other's signals (vicinal coupling) and the fact that protons on the same carbon can be chemically non-equivalent due to the ring's conformation. Data from the parent compound, benzo-15-crown-5, shows these protons as multiplets around 3.7-4.1 ppm.[2][3]
Data Summary: ¹H NMR of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.30 | Singlet | 9H | -C(CH ₃)₃ |
| ~6.8-7.0 | Multiplet | 3H | Aromatic CH |
| ~3.7-4.2 | Multiplet | 16H | -O-CH ₂-CH ₂-O- |
Note: Exact chemical shifts can vary slightly based on the solvent and concentration.
Structural Correlation Diagram: ¹H NMR
Caption: Correlation of ¹H NMR signals with molecular structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.
Causality Behind the Signals:
-
tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Aromatic Carbons: Six signals are anticipated for the six carbons of the benzene ring. The two carbons bonded to the ether oxygens are shifted significantly downfield (~149 ppm in the parent compound) due to the deshielding effect of oxygen.[2] The other four carbons will have shifts determined by their position relative to the tert-butyl and crown ether substituents.
-
Crown Ether Carbons: The eight methylene carbons in the polyether ring will appear in the aliphatic region, typically between 68 and 71 ppm, consistent with data for benzo-15-crown-5.[4][5]
Data Summary: ¹³C NMR of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~31.5 | -C(C H₃)₃ |
| ~34.0 | -C (CH₃)₃ |
| ~68-72 | -O-C H₂-C H₂-O- (multiple peaks) |
| ~112-149 | Aromatic C H and C -O (multiple peaks) |
Note: These are predicted shifts based on related structures. The aromatic region will contain 6 distinct peaks.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition (¹H): Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Acquisition (¹³C): Acquire a proton-decoupled spectrum. This requires a larger number of scans than ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.
Causality Behind the Signals: The IR spectrum of this compound is dominated by absorptions from the ether linkages, the aromatic ring, and the aliphatic groups.
-
C-O-C Stretching: The most characteristic feature of crown ethers is the strong, broad absorption band for the C-O-C (ether) stretching vibrations. This typically appears in the 1100-1300 cm⁻¹ region. For benzo-crown ethers, two distinct bands are often observed: an aromatic-aliphatic ether stretch (Ar-O-C) around 1260 cm⁻¹ and an aliphatic-aliphatic ether stretch (C-O-C) around 1130 cm⁻¹.[6][7]
-
C-H Stretching: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and crown ether methylene groups) are observed as stronger bands just below 3000 cm⁻¹.[8]
-
Aromatic C=C Stretching: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
Data Summary: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1600, ~1500 | Medium | Aromatic C=C Stretch |
| ~1260 | Strong | Asymmetric Ar-O-C Stretch |
| ~1130 | Strong | Symmetric C-O-C Stretch |
Vibrational Modes Diagram
Caption: Key functional groups and their corresponding IR vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Background Collection: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Pressure Application: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Under ionization, the molecule can also break apart into characteristic fragments, providing further structural clues.
Expected Mass Spectrum: The molecular formula of this compound is C₁₈H₂₈O₅.[9] Its monoisotopic mass is 324.1937 Da.
-
Molecular Ion (M⁺): In techniques like electron ionization (EI), a peak corresponding to the intact molecule with one electron removed (the molecular ion) is expected at a mass-to-charge ratio (m/z) of 324.
-
Adduct Ions: In softer ionization techniques like electrospray ionization (ESI), protonated ([M+H]⁺ at m/z 325) or sodiated ([M+Na]⁺ at m/z 347) adducts are commonly observed, reflecting the cation-binding ability of the crown ether.[10]
-
Fragmentation Pattern: Ethers can undergo fragmentation through several pathways. The most common are alpha-cleavage (cleavage of a C-C bond adjacent to an oxygen) and cleavage of C-O bonds.[11][12] For this compound, fragmentation of the polyether chain is expected, leading to a series of peaks separated by 44 Da, corresponding to the loss of ethylene oxide (-CH₂CH₂O-) units. Loss of the tert-butyl group (a loss of 57 Da) is also a probable fragmentation pathway.
Data Summary: Predicted Mass Spectrometry Peaks
| m/z | Assignment | Ionization Mode |
| 324 | [M]⁺ | EI |
| 325 | [M+H]⁺ | ESI (+) |
| 347 | [M+Na]⁺ | ESI (+) |
| 267 | [M - C₄H₉]⁺ | EI/ESI |
| Series | [M - n(C₂H₄O)]⁺ | EI/ESI |
Fragmentation Pathway Diagram
Caption: A simplified fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the emitter tip to generate a fine spray of charged droplets. As the solvent evaporates, ions ([M+H]⁺, [M+Na]⁺) are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.
References
-
Sousa, C., Freire, C., & de Castro, B. (2003). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. Molecules, 8(12), 894-900. [Link][6][7][13]
-
Glushko, V. N., et al. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry, 33(4), 1689-1697. [Link][2][5]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][9][10][14]
-
University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link][8]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link][12]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Benzo-15-crown-5(14098-44-3) 1H NMR spectrum [chemicalbook.com]
- 4. Benzo-15-crown-5(14098-44-3) 13C NMR spectrum [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. This compound | C18H28O5 | CID 601053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C18H28O5) [pubchemlite.lcsb.uni.lu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C18H28O5 | CID 601053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal structure of 4-tert-Butylbenzo-15-crown-5 complexes
An In-Depth Technical Guide to the Crystal Structure of 4-tert-Butylbenzo-15-crown-5 Complexes
Authored by: Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the synthesis, complexation, and crystal structure of this compound (tBuB15C5) and its complexes. It is designed to offer field-proven insights and detailed methodologies for researchers in supramolecular chemistry and drug development.
Introduction: The Significance of Substituted Crown Ethers
Crown ethers, first synthesized by Charles Pedersen in the 1960s, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity. This "host-guest" interaction is governed by factors such as the relative sizes of the cation and the crown ether's cavity, the cation's charge, and the solvent system. The unique recognition properties of crown ethers have led to their extensive use in phase-transfer catalysis, ion-selective electrodes, and the development of novel therapeutic agents.
The introduction of substituents onto the crown ether framework, such as the lipophilic tert-butyl group on the benzo moiety of 15-crown-5, significantly modifies the ligand's properties. The tert-butyl group enhances the solubility of the crown ether and its metal complexes in less polar organic solvents, a crucial attribute for many chemical processes and for the transport of ions across biological membranes. This guide will delve into the structural intricacies of tBuB15C5 complexes, providing a foundational understanding for their application.
Synthesis of this compound and its Complexes
The synthesis of tBuB15C5 typically follows a modified Williamson ether synthesis, a robust and well-established method for preparing crown ethers. The causality behind this experimental choice lies in its efficiency in forming ether linkages from an alcohol (or phenol) and an alkyl halide.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-tert-butylcatechol
-
1,11-dichloro-3,6,9-trioxaundecane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
n-Butanol
-
Toluene
-
Hexane
Procedure:
-
Deprotonation of Catechol: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-tert-butylcatechol in n-butanol.
-
Add stoichiometric amounts of powdered NaOH or KOH to the solution. Heat the mixture to reflux with vigorous stirring. The base deprotonates the hydroxyl groups of the catechol, forming the more nucleophilic phenoxide. The choice of base can influence the reaction rate and yield.
-
Cyclization: Slowly add a solution of 1,11-dichloro-3,6,9-trioxaundecane in toluene to the refluxing mixture over several hours. The slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization, a key principle in macrocycle synthesis.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for 18-24 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture and neutralize it with hydrochloric acid. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent like dichloromethane. The organic layer contains the crown ether.
-
Purification: Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent. The crude product is then purified by recrystallization from a suitable solvent, such as hexane or a hexane/acetone mixture, to yield white crystals of tBuB15C5.
Formation and Crystallization of Metal Complexes
The formation of a tBuB15C5 metal complex is typically achieved by reacting the crown ether with a salt of the desired cation in a suitable solvent. The choice of solvent is critical; it must dissolve both the ligand and the salt, and also facilitate crystallization.
Experimental Protocol: Crystallization of a tBuB15C5-Alkali Metal Complex
Materials:
-
This compound
-
An alkali metal salt (e.g., sodium thiocyanate, potassium iodide)
-
A suitable solvent system (e.g., methanol, ethanol, acetonitrile, or a mixture like ethanol/water)
Procedure:
-
Dissolution: Dissolve equimolar amounts of tBuB15C5 and the alkali metal salt in a minimal amount of the chosen solvent, with gentle heating if necessary.
-
Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling is paramount for the growth of high-quality single crystals suitable for X-ray diffraction. The process can be further slowed by placing the container in a larger vessel of warm water and allowing it to cool to ambient temperature over several hours.
-
Isolation: Once crystals have formed, they are isolated by filtration, washed with a small amount of cold solvent, and dried.
The following diagram illustrates the general workflow for the synthesis and crystallization of tBuB15C5 complexes.
The Solubility Profile of 4'-tert-Butylbenzo-15-crown-5 in Organic Solvents: An In-depth Technical Guide
Introduction
Crown ethers, a class of macrocyclic polyethers, have garnered significant attention in diverse scientific fields, from supramolecular chemistry to analytical applications and drug delivery systems. Their unique ability to selectively form stable complexes with cations is central to their function. 4'-tert-Butylbenzo-15-crown-5, a derivative of the well-known 15-crown-5, is distinguished by the presence of a benzo group and a lipophilic tert-butyl substituent on the aromatic ring. These modifications significantly influence its physicochemical properties, most notably its solubility in organic solvents. A thorough understanding of its solubility is paramount for its effective application, particularly in designing ion-selective electrodes, phase-transfer catalysis, and drug formulation, where the solvent environment plays a critical role.[1] This guide provides a comprehensive technical overview of the solubility of 4'-tert-Butylbenzo-15-crown-5, delving into the theoretical underpinnings, qualitative and expected quantitative solubility in various organic solvents, and a detailed experimental protocol for its determination.
Theoretical Principles Governing Solubility
The solubility of a solid solute, such as 4'-tert-Butylbenzo-15-crown-5, in a liquid solvent is a thermodynamic equilibrium process governed by the principle "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution (ΔG_sol = ΔH_sol - TΔS_sol).
The dissolution process can be conceptually broken down into three steps:
-
Overcoming solute-solute interactions: Energy is required to break the crystal lattice forces of the solid 4'-tert-Butylbenzo-15-crown-5.
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The key to understanding the solubility of 4'-tert-Butylbenzo-15-crown-5 lies in analyzing its molecular structure and how it interacts with different types of organic solvents.
-
The Crown Ether Core: The 15-crown-5 moiety possesses five ether oxygen atoms with lone pairs of electrons, making this part of the molecule polar and capable of forming dipole-dipole interactions and hydrogen bonds (as an acceptor) with protic solvents.
-
The Benzo Group: The aromatic benzene ring fused to the crown ether macrocycle introduces a nonpolar, hydrophobic character. It primarily interacts through van der Waals forces and π-π stacking with aromatic solvents.
-
The tert-Butyl Group: This bulky, nonpolar alkyl group significantly enhances the lipophilicity and steric hindrance of the molecule.[2][3] It predominantly engages in van der Waals interactions with nonpolar solvents.
The interplay of these structural features dictates the solubility profile. Aromatic-containing crown ethers are generally less soluble in polar protic solvents like water and alcohols compared to their non-aromatic counterparts.[4] However, they exhibit enhanced solubility in certain polar aprotic and nonpolar solvents that can effectively interact with the different parts of the molecule.
Solubility of 4'-tert-Butylbenzo-15-crown-5 in Common Organic Solvents
While precise quantitative solubility data for 4'-tert-Butylbenzo-15-crown-5 is not extensively reported in publicly available literature, a qualitative and semi-quantitative assessment can be made based on its structural characteristics and the known behavior of similar aromatic crown ethers. For precise applications, experimental determination is strongly recommended.
| Solvent | Solvent Type | Expected Solubility | Rationale for Solubility |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | High | The polarity of dichloromethane can interact with the polar ether linkages, while its organic nature solvates the hydrophobic benzo and tert-butyl groups. Aromatic crown ethers are known to be soluble in dichloromethane.[4] |
| Chloroform (CHCl₃) | Polar Aprotic | High | Similar to dichloromethane, chloroform is a good solvent for many organic compounds, including those with mixed polarity. It can effectively solvate both the polar and nonpolar regions of the molecule. Aromatic crown ethers are known to be soluble in chloroform.[4] |
| Pyridine | Polar Aprotic | High | As a polar aprotic solvent with an aromatic ring, pyridine can engage in favorable dipole-dipole interactions with the crown ether portion and π-π stacking with the benzo group. Aromatic crown ethers are known to be soluble in pyridine.[4] |
| Formic Acid (HCOOH) | Polar Protic | Moderate to High | The high polarity and hydrogen bonding capability of formic acid can solvate the ether oxygens. Aromatic crown ethers are reported to be soluble in formic acid.[4] However, the bulky nonpolar groups may limit miscibility. |
| Toluene | Nonpolar Aromatic | Moderate | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzo group of the crown ether. The nonpolar character of toluene also solvates the tert-butyl group well. |
| Hexane | Nonpolar Aliphatic | Low | Hexane is a nonpolar solvent that can interact with the tert-butyl and benzo groups via van der Waals forces. However, it is a poor solvent for the polar crown ether portion, leading to overall low solubility. |
| Methanol (CH₃OH) | Polar Protic | Low to Moderate | Methanol can act as a hydrogen bond donor to the ether oxygens. However, the large hydrophobic part of the molecule (benzo and tert-butyl groups) will have unfavorable interactions with the polar methanol, limiting solubility. |
| Ethanol (C₂H₅OH) | Polar Protic | Low to Moderate | Similar to methanol, ethanol's ability to solvate the polar part of the molecule is counteracted by the large nonpolar moiety. |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Moderate | Acetone's polarity allows for interactions with the ether linkages, and its organic character can solvate the hydrophobic portions. |
| Water (H₂O) | Polar Protic | Very Low / Insoluble | The large, nonpolar tert-butyl and benzo groups make the molecule highly hydrophobic, leading to very poor solubility in water. Aromatic crown ethers are generally insoluble in water.[4] |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the solubility of solid compounds.
Materials and Equipment
-
4'-tert-Butylbenzo-15-crown-5 (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Scintillation vials or sealed glass flasks (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Spatula, weighing paper, and other standard laboratory glassware
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4'-tert-Butylbenzo-15-crown-5 into several vials for each solvent to be tested. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Pipette a known volume (e.g., 10.0 mL) of the chosen organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4-6 hours to allow the excess solid to settle.
-
Visually inspect the vials to confirm the presence of undissolved solid, which indicates a saturated solution.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a pre-warmed/cooled pipette to the equilibration temperature to avoid precipitation.
-
Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any microscopic solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of 4'-tert-Butylbenzo-15-crown-5 of known concentrations in the same solvent.
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate for each solvent and report the average solubility and standard deviation.
-
Visualizations
Factors Influencing Solubility
The following diagram illustrates the key molecular features of 4'-tert-Butylbenzo-15-crown-5 and the types of intermolecular forces that govern its interaction with different organic solvents.
Caption: Intermolecular interactions governing the solubility of 4'-tert-Butylbenzo-15-crown-5.
Experimental Workflow for Solubility Determination
The following flowchart outlines the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Conclusion
The solubility of 4'-tert-Butylbenzo-15-crown-5 in organic solvents is a critical parameter that dictates its utility in a wide array of chemical applications. Its unique structure, featuring a polar crown ether core and nonpolar benzo and tert-butyl groups, results in a nuanced solubility profile. While it exhibits high solubility in polar aprotic solvents like dichloromethane and chloroform, its solubility is limited in both highly polar protic and nonpolar aliphatic solvents. This guide has provided a theoretical framework for understanding these solubility characteristics, a qualitative assessment of its behavior in common organic solvents, and a detailed, self-validating experimental protocol for its precise quantitative determination. For researchers, scientists, and drug development professionals, a comprehensive understanding of these principles and methodologies is essential for the successful application and formulation of this versatile crown ether.
References
-
MySkinRecipes. (n.d.). 4-tert-Butylbenzo-15-crown-5. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). Steric effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Steric and Conformational Effects in Molecular Junctions. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Thermodynamic Parameters of 4'-tert-Butylbenzo-15-crown-5 Complexation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the thermodynamic principles and experimental methodologies for characterizing the complexation of 4'-tert-Butylbenzo-15-crown-5 with various guest ions. As a Senior Application Scientist, this document synthesizes theoretical foundations with practical, field-proven insights into the determination of key thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). We will delve into the causality behind experimental design, focusing on Isothermal Titration Calorimetry (ITC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy as primary analytical techniques. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers in supramolecular chemistry, materials science, and drug development, providing the necessary tools to accurately quantify and understand the driving forces behind host-guest interactions involving 4'-tert-Butylbenzo-15-crown-5.
Introduction: The Significance of Host-Guest Chemistry
Crown ethers, first synthesized by Charles J. Pedersen, are a class of macrocyclic polyethers that exhibit remarkable selectivity in forming stable complexes with specific cations. This phenomenon, known as "host-guest" chemistry, is governed by a delicate interplay of non-covalent interactions, including ion-dipole, hydrogen bonding, and van der Waals forces. The stability and selectivity of these complexes are dictated by factors such as the relative sizes of the cation and the crown ether's cavity, the number and type of donor atoms in the macrocycle, and the solvent environment.[1]
4'-tert-Butylbenzo-15-crown-5 is a derivative of the well-studied benzo-15-crown-5. The presence of the bulky, lipophilic tert-butyl group on the benzene ring can influence its complexation behavior by altering its solubility and potentially inducing conformational changes in the macrocyclic ring. A thorough understanding of the thermodynamics of its complexation is crucial for its application in areas such as ion-selective electrodes, phase-transfer catalysis, and the development of novel drug delivery systems.
The thermodynamic parameters of complexation provide a quantitative measure of the binding affinity and the forces driving the association between the host (4'-tert-Butylbenzo-15-crown-5) and a guest ion.
-
Gibbs Free Energy (ΔG): This parameter indicates the spontaneity of the complexation reaction. A negative ΔG signifies a spontaneous process. It is related to the stability constant (K) of the complex by the equation: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
-
Enthalpy (ΔH): This represents the heat change associated with the formation of the complex at constant pressure. A negative ΔH (exothermic) indicates the formation of favorable bonds, while a positive ΔH (endothermic) suggests that the process is driven by an increase in entropy.
-
Entropy (ΔS): This parameter reflects the change in randomness or disorder of the system upon complexation. A positive ΔS indicates an increase in disorder, which can be a significant driving force for complexation, particularly through the release of solvent molecules from the solvation shells of the host and guest.
The relationship between these parameters is given by the fundamental equation of thermodynamics: ΔG = ΔH - TΔS.
Theoretical Framework: Driving Forces in Crown Ether Complexation
The formation of a complex between 4'-tert-Butylbenzo-15-crown-5 and a guest cation in solution is a dynamic equilibrium that can be represented as:
Host (solvated) + Guest (solvated) ⇌ Host-Guest Complex (solvated) + Solvent
The overall thermodynamic stability of the complex is a result of the balance between several contributing factors:
-
Ion-Dipole Interactions: The primary attractive force arises from the interaction between the positive charge of the cation and the lone pairs of electrons on the oxygen atoms of the crown ether ring.
-
Cation Desolvation: Before complexation can occur, the cation must be at least partially desolvated. This process is energetically unfavorable (endothermic) as it involves breaking the interactions between the ion and the solvent molecules.
-
Host Desolvation: Similarly, the crown ether cavity may contain solvent molecules that need to be displaced, which also requires an input of energy.
-
Conformational Changes: The crown ether may need to adopt a specific conformation to accommodate the guest ion, which can be associated with an enthalpic and entropic penalty.
-
Release of Solvent Molecules: The desolvation of the host and guest leads to an increase in the number of free solvent molecules, resulting in a significant increase in the entropy of the system (a positive ΔS), which can be a major driving force for complexation.[2]
The nature of the solvent plays a critical role in modulating these interactions. Solvents with high donor ability can strongly solvate the cation, making complexation less favorable.[3]
Experimental Methodologies for Determining Thermodynamic Parameters
A multi-pronged approach utilizing several analytical techniques is often employed to obtain a complete thermodynamic profile of host-guest complexation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[4][5] From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
An ITC instrument consists of a sample cell containing the host molecule (4'-tert-Butylbenzo-15-crown-5) and a reference cell containing the buffer or solvent. The guest ion solution is placed in a syringe and injected in small aliquots into the sample cell. The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells. Each injection of the guest results in a heat change, which is detected as a peak. The area under each peak is proportional to the heat evolved or absorbed during that injection. As the host becomes saturated with the guest, the magnitude of the heat change per injection decreases until only the heat of dilution is observed. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
-
Sample Preparation:
-
Dissolve 4'-tert-Butylbenzo-15-crown-5 (the host) and the guest salt (e.g., NaCl, KCl) in the same batch of high-purity, degassed solvent (e.g., methanol, acetonitrile). The choice of solvent is critical and should be one in which both host and guest are soluble and stable.
-
The concentration of the host in the sample cell is typically in the range of 0.1-1 mM, while the concentration of the guest in the syringe should be 10-20 times higher to ensure saturation is reached within a reasonable number of injections.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells with the solvent to be used in the experiment.
-
Fill the reference cell with the solvent.
-
Carefully load the host solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the guest solution into the injection syringe, again ensuring no air bubbles are present.
-
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Allow the system to equilibrate to a stable baseline.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a sufficient delay between injections to allow the signal to return to the baseline.
-
Perform a control experiment by titrating the guest solution into the solvent alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the values for Kₐ, ΔH, and n.
-
Calculate ΔG and ΔS using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.
-
-
Concentration Ratio: A 10-20 fold excess of the guest in the syringe ensures that the host in the cell becomes saturated, allowing for the accurate determination of the binding stoichiometry and enthalpy.
-
Degassing: Degassing the solutions is crucial to prevent the formation of air bubbles in the cell and syringe, which can cause significant noise and artifacts in the data.
-
Control Experiment: The heat of dilution experiment is essential to correct for the heat changes that are not due to the binding event itself, ensuring the accuracy of the measured enthalpy.
The ITC experiment is inherently self-validating. A good fit of the data to the binding model, with a stoichiometry close to the expected value (e.g., n=1 for a 1:1 complex), provides confidence in the accuracy of the determined thermodynamic parameters.
Diagram of Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for determining thermodynamic parameters using ITC.
UV-Vis Spectrophotometry
UV-Vis spectroscopy can be used to determine the stability constant (K) of the complex, from which the Gibbs free energy (ΔG) can be calculated. This technique is particularly useful when the formation of the complex results in a change in the ultraviolet or visible absorption spectrum of the crown ether. The benzo group in 4'-tert-Butylbenzo-15-crown-5 provides a chromophore that is sensitive to its electronic environment, which can be perturbed upon cation binding.
A solution of the host (4'-tert-Butylbenzo-15-crown-5) is titrated with a solution of the guest ion. The absorbance of the solution is measured at a specific wavelength where the complex absorbs differently from the free host. The change in absorbance is monitored as a function of the guest concentration. The resulting data can be fitted to a binding isotherm to determine the stability constant.
-
Preparation of Solutions:
-
Prepare a stock solution of 4'-tert-Butylbenzo-15-crown-5 of known concentration in a suitable UV-transparent solvent (e.g., acetonitrile).
-
Prepare a stock solution of the guest salt at a much higher concentration in the same solvent.
-
-
Titration:
-
Place a known volume of the host solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Add small, precise aliquots of the guest solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Select a wavelength where the change in absorbance upon complexation is maximal.
-
Plot the change in absorbance (ΔA) versus the concentration of the guest.
-
Fit the data to a 1:1 binding model using non-linear regression analysis to determine the stability constant (K).
-
Calculate ΔG using the equation: ΔG = -RTlnK.
-
To determine the enthalpy (ΔH) and entropy (ΔS) of complexation using UV-Vis spectroscopy, the titration experiment must be repeated at several different temperatures. The stability constant (K) is determined at each temperature, and then a van 't Hoff plot of ln(K) versus 1/T is constructed. The slope of this plot is equal to -ΔH/R, and the y-intercept is equal to ΔS/R, allowing for the calculation of ΔH and ΔS.[3][6]
-
Wavelength Selection: Choosing a wavelength with the largest change in absorbance maximizes the signal-to-noise ratio and improves the accuracy of the stability constant determination.
-
Temperature Control: For van 't Hoff analysis, precise temperature control is essential, as the stability constant is temperature-dependent.
Diagram of UV-Vis Titration and van 't Hoff Analysis
Caption: Workflow for determining thermodynamic parameters using UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Changes in the chemical shifts of the host or guest protons upon complexation can be used to determine the stability constant of the complex.[7]
In an NMR titration, the spectrum of the host is recorded in the presence of increasing concentrations of the guest. If the exchange between the free and complexed host is fast on the NMR timescale, a single, population-averaged signal will be observed for each proton. The chemical shift of this signal will change as the concentration of the guest is increased. By monitoring the change in chemical shift of a specific proton of the host, the stability constant can be determined.
-
Sample Preparation:
-
Prepare a stock solution of 4'-tert-Butylbenzo-15-crown-5 in a suitable deuterated solvent (e.g., CD₃CN, CD₃OD).
-
Prepare a stock solution of the guest salt at a higher concentration in the same deuterated solvent.
-
-
Titration:
-
Acquire a ¹H NMR spectrum of the free host.
-
Add successive aliquots of the guest solution to the NMR tube containing the host solution.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Analysis:
-
Identify a proton on the host that shows a significant change in chemical shift upon complexation.
-
Plot the change in chemical shift (Δδ) versus the guest concentration.
-
Fit the data to a 1:1 binding model to determine the stability constant (K).
-
Calculate ΔG from the stability constant.
-
Similar to UV-Vis spectroscopy, variable-temperature NMR experiments can be performed to determine the stability constants at different temperatures, allowing for the construction of a van 't Hoff plot to calculate ΔH and ΔS.
Data Presentation and Interpretation
The thermodynamic data for the complexation of 4'-tert-Butylbenzo-15-crown-5 with various cations should be summarized in a clear and concise table to facilitate comparison and interpretation.
Table 1: Thermodynamic Parameters for the Complexation of Benzo-15-crown-5 with Na⁺ in Various Solvents at 298.15 K (Literature Data for Reference)
| Solvent | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| Acetonitrile | 3.13 | -17.9 | -28.5 | -10.6 | [3] |
| Methanol | 2.86 | -16.3 | -35.1 | -18.8 | [3] |
| Dimethylformamide | 2.54 | -14.5 | -10.5 | 4.0 | [3] |
Interpretation of the Data:
The data in Table 1 for benzo-15-crown-5 with Na⁺ reveals that the complexation is enthalpy-driven in all three solvents, as indicated by the negative ΔH values. This suggests that the formation of strong ion-dipole bonds between the Na⁺ ion and the oxygen atoms of the crown ether is the primary driving force for complexation. The entropy term (TΔS) is unfavorable in acetonitrile and methanol, likely due to the loss of conformational freedom of the crown ether upon complexation and the ordering of solvent molecules around the complex. In dimethylformamide, the entropy term is slightly favorable, which may be due to a greater release of solvent molecules upon complexation.
The stability of the complex, as indicated by the log K and ΔG values, is highest in acetonitrile and lowest in dimethylformamide. This trend is consistent with the solvating ability of the solvents; acetonitrile is a poorer solvating agent for Na⁺ than methanol and dimethylformamide, thus the cation is more readily complexed by the crown ether in this solvent.[3]
For 4'-tert-Butylbenzo-15-crown-5, the tert-butyl group is expected to increase the lipophilicity of the crown ether, which may enhance its solubility in less polar solvents. The electronic effect of the tert-butyl group is weakly electron-donating, which could slightly increase the basicity of the phenolic ether oxygens, potentially leading to a small increase in the complex stability. However, steric effects could also play a role, and the precise impact on the thermodynamic parameters would need to be determined experimentally.
Conclusion
The thermodynamic characterization of 4'-tert-Butylbenzo-15-crown-5 complexation is essential for understanding the fundamental principles governing its host-guest chemistry and for its rational application in various scientific and technological fields. This guide has outlined the theoretical underpinnings and provided detailed, practical protocols for the determination of the key thermodynamic parameters using ITC, UV-Vis spectroscopy, and NMR spectroscopy. By employing these self-validating methodologies, researchers can obtain accurate and reliable data to elucidate the driving forces behind the formation of these fascinating supramolecular assemblies. The insights gained from such studies will undoubtedly contribute to the design of new and improved functional materials and chemical systems based on crown ether chemistry.
References
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protocols.io. (2025). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamic parameters for the complexation of three different guests.... Retrieved from [Link]
- Ahmadzadeh, S., Rounaghi, G. H., & Ghaemi, A. (2009). A thermodynamic study of interaction of Na+ cation with benzo-15-crown-5 in binary mixed non-aqueous solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63(3-4), 365–372.
- Arbab Zavar, M. H., Heydari, S., & Rounaghi, G. H. (2011). Thermodynamic Study of Complex Formation Between Benzo-15-crown-5 and Phenylaza-15-crown-5 with La3+ Cation. Asian Journal of Chemistry, 23(10), 4598-4602.
- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID.
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- Potrzebowski, M. J., et al. (2011). Study of host-guest interactions in benzodiazacoronands by means of solid state NMR spectroscopy, X-ray diffraction and quantum mechanical computations. Physical Chemistry Chemical Physics, 13(14), 6423-6433.
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National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzo-15-crown-5. PubChem. Retrieved from [Link]
- Chmurzyński, L., & Liwo, A. (1997). Complex Formation of Crown Ethers with Cations in the Water–Organic Solvent Mixtures. Part VIII.1 Thermodynamic of Interactions of Na+ Ion with 15-Crown-5 and Benzo-15-Crown-5 Ethers in the Mixtures of Water with Hexamethylphosphortriamide at 298.15 K. Journal of Solution Chemistry, 26(7), 629-641.
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Ratcliffe, C. I., et al. (2008). NMR crystallography of p-tert-butylcalix[6]arene host-guest complexes using 1H complexation-induced chemical shifts. Physical Chemistry Chemical Physics, 10(26), 3857-3860.
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An In-Depth Technical Guide to the Potassium Ion Affinity of 4'-tert-Butylbenzo-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the binding affinity of 4'-tert-Butylbenzo-15-crown-5 for potassium ions (K⁺). Crown ethers, with their unique ability to selectively encapsulate specific cations, are of significant interest in various scientific fields, including analytical chemistry, drug delivery, and membrane transport. This document details the fundamental principles of host-guest chemistry governing this interaction, outlines rigorous experimental protocols for its characterization, and discusses the thermodynamic parameters that define the stability of the 4'-tert-Butylbenzo-15-crown-5:K⁺ complex. The inclusion of the lipophilic tert-butyl group on the benzo moiety enhances the solubility of the crown ether in nonpolar environments and can influence its complexation behavior, making it a subject of focused study.
Introduction: The Significance of Selective Cation Binding
Crown ethers, first discovered by Charles J. Pedersen in 1967, are a class of macrocyclic polyethers that exhibit a remarkable ability to form stable complexes with metal ions.[1] This "host-guest" chemistry is primarily driven by ion-dipole interactions between the cation (guest) and the lone pairs of electrons on the oxygen atoms (host) lining the cavity of the crown ether. The selectivity of a crown ether for a particular cation is determined by a combination of factors, including the relative sizes of the cation and the crown ether's cavity, the charge density of the cation, and the nature of the solvent.[1]
The 15-crown-5 macrocycle, with a cavity diameter of 1.7-2.2 Å, is particularly well-suited for complexing with the sodium ion (Na⁺, ionic diameter ~2.04 Å). However, it also forms stable complexes with the potassium ion (K⁺, ionic diameter ~2.76 Å), often through the formation of a "sandwich" complex where the larger K⁺ ion is situated between two crown ether molecules (a 2:1 complex).[2] The introduction of a benzo group to the 15-crown-5 ring system, creating benzo-15-crown-5, alters the electronic properties and conformational flexibility of the macrocycle. Further substitution with a tert-butyl group at the 4' position of the benzene ring, yielding 4'-tert-Butylbenzo-15-crown-5, enhances its lipophilicity. This modification is particularly relevant for applications requiring the transport of ions across biological or artificial membranes, as it improves the solubility of the ionophore in the lipid bilayer.[3]
This guide will delve into the specifics of the interaction between 4'-tert-Butylbenzo-15-crown-5 and the potassium ion, a cation of immense biological importance.
Synthesis of 4'-tert-Butylbenzo-15-crown-5
The synthesis of 4'-tert-Butylbenzo-15-crown-5 is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. The general approach involves the reaction of a catechol derivative with a dihaloalkane in the presence of a base.
Synthetic Pathway
The synthesis starts from 4-tert-butylcatechol, which is reacted with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base, such as sodium hydroxide, in a suitable solvent like n-butanol.[4]
Caption: Synthetic scheme for 4'-tert-Butylbenzo-15-crown-5.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of benzo-15-crown-5.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-tert-butylcatechol in n-butanol.
-
Base Addition: While stirring, add an aqueous solution of sodium hydroxide to the flask. Continue stirring for 30-40 minutes to form the sodium salt of the catechol.
-
Dichloride Addition: Slowly add 1,11-dichloro-3,6,9-trioxaundecane to the reaction mixture through the dropping funnel.
-
Reflux: Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours to ensure the completion of the reaction.
-
Work-up: After cooling, acidify the reaction mixture with hydrochloric acid. Separate the organic layer and wash it with water until neutral.
-
Purification: Remove the n-butanol under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as hexane, to yield white crystals of 4'-tert-Butylbenzo-15-crown-5.
Potassium Ion Affinity: A Thermodynamic Perspective
The affinity of 4'-tert-Butylbenzo-15-crown-5 for potassium ions is quantified by the stability constant (K) of the complexation reaction. The thermodynamics of this interaction, including the changes in enthalpy (ΔH) and entropy (ΔS), provide a deeper understanding of the driving forces behind complex formation.
Complex Stoichiometry
Due to the size mismatch between the potassium ion and the 15-crown-5 cavity, the formation of a 1:1 complex can be sterically hindered. Consequently, a 2:1 "sandwich" complex, where the potassium ion is coordinated by two crown ether molecules, is often observed.[2] The stoichiometry can be influenced by the solvent and the concentration of the reactants.
Caption: Possible complexation stoichiometries of K⁺ with a crown ether (L).
Thermodynamic Parameters
| Parameter | Description | Expected Influence of tert-Butyl Group |
| Stability Constant (K) | A measure of the equilibrium between the free and complexed species. A higher K indicates a more stable complex. | May slightly alter the stability due to electronic and steric effects. |
| Enthalpy Change (ΔH) | The heat released or absorbed during complexation. A negative ΔH indicates an exothermic and favorable interaction. | Can be influenced by changes in solvation upon complexation due to the hydrophobic tert-butyl group. |
| Entropy Change (ΔS) | The change in disorder of the system upon complexation. A positive ΔS is generally favorable. | The increased lipophilicity might lead to a more ordered solvent structure around the complex, potentially affecting the overall entropy change. |
Experimental Determination of Potassium Ion Affinity
Several well-established techniques can be employed to determine the stability constant and thermodynamic parameters of the 4'-tert-Butylbenzo-15-crown-5:K⁺ complex.
Conductometric Titration
Principle: This method is based on the change in the molar conductivity of a solution as the complexation reaction proceeds.[8] The formation of the crown ether-cation complex alters the mobility of the ions, leading to a change in the overall conductance of the solution.
Experimental Workflow:
Caption: Workflow for conductometric titration.
UV-Vis Spectrophotometric Titration
Principle: This technique is applicable when the formation of the complex leads to a change in the ultraviolet-visible absorption spectrum of the crown ether. The benzo group in 4'-tert-Butylbenzo-15-crown-5 provides a chromophore that can be sensitive to the electronic perturbations caused by cation binding.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of 4'-tert-Butylbenzo-15-crown-5 and a stock solution of a potassium salt (e.g., potassium perchlorate) in a suitable solvent (e.g., acetonitrile).
-
Initial Spectrum: Record the UV-Vis spectrum of the crown ether solution.
-
Titration: Add successive, small aliquots of the potassium salt solution to the crown ether solution.
-
Spectral Measurement: After each addition, record the UV-Vis spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the potassium salt. The data can be fitted to a binding isotherm equation to calculate the stability constant.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a powerful technique that directly measures the heat changes associated with a binding event.[9] This allows for the simultaneous determination of the stability constant (K), enthalpy change (ΔH), and stoichiometry of the interaction in a single experiment.
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Solvent Extraction
Principle: This method involves the partitioning of a potassium salt from an aqueous phase into an immiscible organic phase containing the crown ether. The efficiency of the extraction is related to the stability of the crown ether-cation complex in the organic phase.[10] The use of a colored anion, such as picrate, allows for the easy quantification of the extracted salt by UV-Vis spectroscopy.[11]
Experimental Protocol:
-
Phase Preparation: Prepare an aqueous solution of potassium picrate and a solution of 4'-tert-Butylbenzo-15-crown-5 in an organic solvent (e.g., dichloromethane).
-
Extraction: Mix equal volumes of the aqueous and organic phases and shake vigorously to allow for equilibration.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Measure the absorbance of the picrate anion in the aqueous phase before and after extraction using a UV-Vis spectrophotometer.
-
Calculation: The distribution ratio of the potassium salt between the two phases can be used to calculate the extraction equilibrium constant, which is related to the stability constant of the complex.
Applications and Future Directions
The selective binding of potassium ions by 4'-tert-Butylbenzo-15-crown-5 has several potential applications:
-
Ion-Selective Electrodes: The lipophilic nature of this crown ether makes it an excellent ionophore for use in potassium-selective electrodes for clinical and environmental monitoring.[3]
-
Membrane Transport: It can be used to facilitate the transport of potassium ions across artificial and biological membranes, which is relevant for drug delivery systems and studies of ion channel function.
-
Phase Transfer Catalysis: By sequestering potassium ions in organic solvents, it can act as a phase transfer catalyst, accelerating reactions involving potassium salts.
Future research may focus on the development of more sophisticated derivatives of 4'-tert-Butylbenzo-15-crown-5 with enhanced selectivity and affinity for potassium ions, as well as their incorporation into advanced materials and sensing platforms.
Conclusion
4'-tert-Butylbenzo-15-crown-5 is a versatile and important molecule in the field of supramolecular chemistry. Its affinity for potassium ions, while perhaps not as strong as for sodium ions, is significant and can be precisely characterized using a variety of thermodynamic and spectroscopic techniques. The presence of the tert-butyl group imparts valuable properties that enhance its utility in applications requiring solubility in nonpolar environments. A thorough understanding of the principles and experimental methodologies outlined in this guide is crucial for researchers and scientists seeking to harness the unique properties of this crown ether for a wide range of scientific and technological advancements.
References
- Atkins, P. W. (2006). Physical Chemistry (8th ed.). Oxford University Press.
- Tawarah, K. M., & Mizyed, S. (1988). A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 6(6), 583–591.
- Takeda, Y. (1981). The Solvent Extraction of Alkali Metal Picrates by Benzo-15-crown-5. Bulletin of the Chemical Society of Japan, 54(12), 3133-3136.
- Glushko, A. A., et al. (2018). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry, 34(4), 1688-1695.
- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272.
- Tawarah, K. M., & Mizyed, S. (1988). A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 6(6), 583-591.
- Sousa, C., Freire, C., & de Castro, B. (2003). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. Molecules, 8(12), 894-900.
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- Zhang, H.-Y., et al. (2004). Synthesis of Double-Armed Benzo-15-crown-5 and Their Complexation Thermodynamics with Alkali Cations. Chinese Journal of Chemistry, 22(6), 633-638.
- Abetz, V., et al. (2017). Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. Physical Chemistry Chemical Physics, 19(23), 15433-15440.
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MDPI. (2023). Extraction and Complexing Abilities of a Series of p-Tert-butylcalix[4]arenes Substituted by N-carbonylmonoaza-12-crown-4. Molecules, 28(22), 7654.
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The Crown Jewel of Host-Guest Chemistry: A Technical Guide to the Discovery and Evolution of Substituted Benzo-15-Crown-5 Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide navigates the fascinating journey of substituted benzo-15-crown-5 ethers, from their serendipitous discovery to their current-day applications as sophisticated tools in research and drug development. We will explore the foundational work of Charles J. Pedersen, the inventor of crown ethers, and delve into the synthetic strategies that allow for the precise functionalization of the benzo-15-crown-5 scaffold. This guide will provide detailed experimental protocols for the synthesis of key derivatives, an analysis of how various substituents modulate their ion-binding properties, and a discussion of their diverse applications, including in ion-selective sensors, catalysis, and as potential therapeutic agents and drug delivery vehicles.
The Dawn of a New Era in Supramolecular Chemistry: The Discovery of Crown Ethers
The story of crown ethers begins not with a targeted design, but with a fortunate accident in the laboratory of Charles J. Pedersen at DuPont in the 1960s.[1] While working on the synthesis of a multidentate ligand for vanadium, Pedersen isolated a small quantity of a white, crystalline byproduct that exhibited an unusual and remarkable property: it could solubilize sodium salts in organic solvents.[2] This unexpected finding led to the identification of the first crown ether, dibenzo-18-crown-6. Pedersen, recognizing the significance of this discovery, named these cyclic polyethers "crown" ethers due to their crown-like structure and their ability to "crown" metal ions.[1] This groundbreaking work, which laid the foundation for the field of supramolecular chemistry, earned him a share of the 1987 Nobel Prize in Chemistry.[1]
The unique capability of crown ethers to selectively bind specific metal cations is attributed to the electrostatic interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms lining the interior of the macrocyclic ring. The size of the cavity within the crown ether determines its selectivity for a particular cation.
Benzo-15-Crown-5: The Archetypal Aromatic Crown Ether
Among the family of crown ethers, benzo-15-crown-5 (B15C5) stands out as a widely studied and versatile member. Its structure consists of a 15-membered ring containing five oxygen atoms, fused to a benzene ring. This aromatic component imparts a degree of rigidity to the molecule and provides a scaffold for further functionalization.
Synthesis of the Parent Benzo-15-Crown-5
The most common and robust method for synthesizing benzo-15-crown-5 is the Williamson ether synthesis. This reaction involves the condensation of a catechol (1,2-dihydroxybenzene) with a dihaloalkane in the presence of a base.
Diagram of the Williamson Ether Synthesis for Benzo-15-Crown-5:
Caption: Synthetic pathway from benzo-15-crown-5 to its 4'-nitro and 4'-amino derivatives.
Experimental Protocol: Synthesis of 4'-Nitrobenzo-15-crown-5 [1]
-
Materials:
-
Benzo-15-crown-5
-
Nitric acid (58%)
-
Acetonitrile
-
-
Procedure:
-
Dissolve benzo-15-crown-5 in acetonitrile in a round-bottom flask.
-
Heat the solution to reflux.
-
Carefully add 58% nitric acid dropwise to the refluxing solution.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 4'-nitrobenzo-15-crown-5 as a pale yellow solid.
-
Experimental Protocol: Synthesis of 4'-Aminobenzo-15-crown-5 [1]
-
Materials:
-
4'-Nitrobenzo-15-crown-5
-
Hydrazine hydrate
-
Palladium on carbon (10% Pd/C) or Raney nickel
-
1,4-Dioxane or ethanol
-
-
Procedure:
-
In a round-bottom flask, suspend 4'-nitrobenzo-15-crown-5 and the catalyst (10% Pd/C or Raney nickel) in 1,4-dioxane or ethanol.
-
Heat the mixture to reflux.
-
Add hydrazine hydrate dropwise to the refluxing suspension.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue is 4'-aminobenzo-15-crown-5, which can be further purified by recrystallization if necessary.
-
Formyl and Carboxy Derivatives: Building Blocks for Complex Architectures
The introduction of a formyl (-CHO) or a carboxyl (-COOH) group onto the benzo-15-crown-5 ring opens up a vast landscape of synthetic possibilities. The formyl group can readily participate in condensation reactions to form Schiff bases, while the carboxyl group provides a convenient point of attachment for amidation and esterification reactions.
Experimental Protocol: Synthesis of 4'-Formylbenzo-15-crown-5 [2]
-
Materials:
-
3,4-Dihydroxybenzaldehyde
-
1,11-dichloro-3,6,9-trioxaundecane
-
Sodium hydroxide (NaOH)
-
n-Butanol
-
Water
-
n-Heptane
-
-
Procedure:
-
This synthesis is a variation of the Williamson ether synthesis, starting with a substituted catechol.
-
Combine 3,4-dihydroxybenzaldehyde (25.0 g, 181.0 mmol), 1,11-dichloro-3,6,9-trioxaundecane (53.3 g, 180.0 mmol), and NaOH (15.1 g, 377.5 mmol) in a mixture of water and n-butanol.
-
Reflux the mixture for 24-48 hours.
-
After cooling, separate the organic layer, wash with water, and dry.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from hot n-heptane with activated charcoal to yield 4'-formylbenzo-15-crown-5 as a white crystalline solid. [2]
-
The Impact of Substitution on Functionality
The strategic placement of functional groups on the benzo-15-crown-5 scaffold is the key to unlocking its potential for specific applications. The electronic nature and steric bulk of the substituent can significantly influence the cation binding affinity and selectivity of the crown ether.
| Substituent | Typical Synthetic Precursor | Key Properties and Rationale for Use |
| -NO₂ | Benzo-15-crown-5 | Electron-withdrawing; reduces the basicity of the ether oxygens, potentially altering cation selectivity. Primarily serves as a precursor to the amino group. |
| -NH₂ | 4'-Nitrobenzo-15-crown-5 | Electron-donating; can enhance cation binding. A versatile functional handle for attaching other molecules (e.g., fluorophores, drugs, polymers). |
| -CHO | 3,4-Dihydroxybenzaldehyde | A reactive group for forming Schiff bases, leading to the creation of complex ligands for metal ions and sensors. |
| -COOH | Oxidation of 4'-formyl or 4'-methyl derivative | Provides a site for covalent attachment to surfaces, polymers, or biological molecules via amide or ester linkages. |
| -Alkyl | Benzo-15-crown-5 (via Friedel-Crafts acylation followed by reduction) | Increases lipophilicity, which is crucial for applications in membrane transport and as ionophores in biological systems. |
| -Halo | Benzo-15-crown-5 (via direct halogenation) | Can serve as a synthetic handle for cross-coupling reactions to introduce more complex substituents. |
The Effect of Substituents on Cation Binding:
The "size-fit" relationship is a primary determinant of crown ether selectivity. For benzo-15-crown-5, with a cavity diameter of 1.7-2.2 Å, it shows a high affinity for the sodium ion (Na⁺, ionic radius ≈ 1.02 Å). [3]However, the electronic effects of substituents on the benzene ring can fine-tune this selectivity.
-
Electron-withdrawing groups (e.g., -NO₂) decrease the electron density on the ether oxygen atoms, generally leading to weaker cation binding.
-
Electron-donating groups (e.g., -NH₂, -OCH₃) increase the electron density on the oxygen atoms, which can enhance the stability of the cation-crown ether complex.
Applications in Research and Drug Development
The ability to tailor the properties of benzo-15-crown-5 ethers has led to their application in a diverse range of fields, from materials science to medicine.
Ion-Selective Electrodes and Sensors
Substituted benzo-15-crown-5 ethers are excellent ionophores for the development of ion-selective electrodes (ISEs). By incorporating these crown ethers into a polymeric membrane, electrodes can be fabricated that exhibit a potentiometric response to specific cations. For example, derivatives of benzo-15-crown-5 have been used to create selective sensors for Na⁺, K⁺, and other metal ions. The functional groups on the benzo ring can be used to covalently attach the crown ether to a transducer surface, leading to more robust and stable sensors.
Workflow for Fabricating a Benzo-15-Crown-5 Based Ion-Selective Electrode:
Caption: A simplified workflow for the preparation of an ion-selective electrode using a substituted benzo-15-crown-5 as the ionophore.
Catalysis
As phase-transfer catalysts, benzo-15-crown-5 and its derivatives can transport ionic reactants from an aqueous phase into an organic phase, thereby accelerating reaction rates. The lipophilicity of the crown ether, which can be tuned by introducing alkyl substituents, is a critical factor in its efficacy as a phase-transfer catalyst.
Drug Development and Delivery
The potential of substituted benzo-15-crown-5 ethers in the pharmaceutical sciences is a rapidly growing area of research. Their ability to act as ionophores has led to investigations into their use for transporting therapeutic ions across biological membranes. Furthermore, the functionalizable benzo group allows for the conjugation of crown ethers to drug molecules. This can improve the drug's solubility, bioavailability, and even target it to specific tissues or cells. For instance, conjugating a drug to a crown ether that selectively binds to an ion that is upregulated in cancer cells could be a strategy for targeted drug delivery. [4]
Characterization of Substituted Benzo-15-Crown-5 Ethers
The unambiguous identification and characterization of synthesized benzo-15-crown-5 derivatives are crucial for ensuring their purity and for understanding their structure-property relationships. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. The chemical shifts and coupling patterns of the protons on the aromatic ring and the ethylene glycol units provide detailed structural information. For example, in the ¹H NMR spectrum of 4'-aminobenzo-15-crown-5, the appearance of a broad singlet corresponding to the -NH₂ protons and the characteristic shifts of the aromatic protons confirm the successful reduction of the nitro group. [1]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the successful nitration of benzo-15-crown-5 is confirmed by the appearance of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the -NO₂ group. [1]Similarly, the formation of an amino group is indicated by the appearance of N-H stretching bands. [1]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming its identity. High-resolution mass spectrometry can be used to determine the elemental composition with high accuracy.
Conclusion and Future Perspectives
From a serendipitous discovery to a cornerstone of supramolecular chemistry, the journey of benzo-15-crown-5 ethers and their substituted derivatives has been remarkable. The ability to precisely tailor their properties through chemical synthesis has transformed them into invaluable tools for researchers across various disciplines. For scientists and professionals in drug development, the potential of these molecules as ionophores, drug carriers, and components of targeted therapeutic systems is particularly exciting. As our understanding of host-guest chemistry deepens and synthetic methodologies become even more sophisticated, we can anticipate the emergence of novel substituted benzo-15-crown-5 ethers with unprecedented functionalities, further expanding their impact on science and medicine.
References
-
Sousa, C., Freire, C., & de Castro, B. (2003). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. Molecules, 8(12), 894-900. [Link]
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Glushko, V. N., Sadovskaya, N. Y., Kozhuhov, V. I., Blokhina, L. I., Antropova, I. A., Petina, E. S., ... & Melnikova, E. Y. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry, 33(4), 1689-1697. [Link]
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Pedersen, C. J. (1988). The Discovery of Crown Ethers (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1021-1027. [Link]
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Zahid, H., et al. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Molecules, 27(3), 853. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Ionophore Bis(benzo-15-crown-5). [Link]
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Brown, G. R., & Foubister, A. J. (1979). Synthesis of benzo-15-crown-5 polyethers, anticoccidial ionophore analogs. Journal of Medicinal Chemistry, 22(8), 997-999. [Link]
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Stergiou, A., Stangel, C., Canton-Vitoria, R., Kitaura, R., & Tagmatarchis, N. (2021). An ion-selective crown ether covalently grafted onto chemically exfoliated MoS2 as a biological fluid sensor. Nanoscale, 13(15), 7235-7243. [Link]
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Klyatskaya, S. V., Tretyakov, E. V., & Vasilevsky, S. F. (2002). Synthesis of alkynylbenzo-15-crown-5 ethers. Russian Chemical Bulletin, 51(9), 1720-1722. [Link]
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Liu, W., et al. (2005). Synthesis of Double-Armed Benzo-15-crown-5 and Their Complexation Thermodynamics with Alkali Cations. Chinese Journal of Chemistry, 23(11), 1509-1515. [Link]
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Hamada, F., et al. (2000). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. The Journal of Physical Chemistry B, 104(49), 11631-11637. [Link]
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Tawarah, K. M., & Mizyed, S. A. (1988). A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. Journal of Solution Chemistry, 17(12), 1147-1157. [Link]
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PubChem. (n.d.). 15-Crown-5. [Link]
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Leevy, W. M., et al. (2008). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Biophysical Journal, 94(2), 535-546. [Link]
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Piatek, P., & Jurczak, J. (2008). 4′-Formylbenzo-15-crown-5. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1556. [Link]
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Al-Momani, I. R. (2010). Benzo15-crown-5 as sensory molecule for fabrication of a lead(II) ion-selective potentiometric sensor. Journal of the Chilean Chemical Society, 55(1), 110-113. [Link]
-
Afonin, S. M., et al. (2023). Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. Molecules, 28(2), 799. [Link]
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Yurdakul, Ş., & Genç, Z. (2006). Syntheses, spectroscopic characterization and metal ion binding properties of benzo-15-crown-5 derivatives and their sodium and nickel(II) complexes. Transition Metal Chemistry, 31(7), 849-856. [Link]
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Methodological & Application
Application Notes & Protocols: Potentiometric Determination of Potassium Ions Using a 4-tert-Butylbenzo-15-crown-5 Ion-Selective Electrode
Abstract
This document provides a comprehensive technical guide for the development, characterization, and application of a Poly(vinyl chloride) (PVC) membrane-based ion-selective electrode (ISE) for the determination of potassium ions (K⁺). The protocol leverages 4-tert-Butylbenzo-15-crown-5 as the active ionophore, detailing the chemical principles, step-by-step fabrication, and analytical validation methods. The causality behind component selection and procedural steps is explained to empower researchers to adapt and troubleshoot the system effectively.
Introduction: The Principle of Selection
Ion-selective electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. The core of their selectivity lies in the ionophore-doped membrane, which facilitates the reversible transfer of a target ion across the phase boundary between the sample and the electrode's internal solution.
The ionophore of choice here, this compound, is a macrocyclic polyether. Its remarkable selectivity for potassium (K⁺) is governed by the "size-fit" concept.[1] The central cavity of the 15-crown-5 moiety, with a diameter of approximately 1.7–2.2 Å, closely matches the ionic diameter of the potassium ion (~2.76 Å), allowing for stable complexation.[1] The tert-butyl group enhances the ionophore's lipophilicity, ensuring its stable entrapment within the hydrophobic PVC membrane and preventing leaching, which contributes to a longer electrode lifetime.
The potential difference across the membrane is measured against a stable reference electrode and is proportional to the logarithm of the K⁺ ion activity in the sample, as described by the Nernst equation:
E = E₀ + (2.303 RT / zF) log(a_K⁺)
Where:
-
E is the measured cell potential.
-
E₀ is a constant potential factor.
-
R is the universal gas constant.
-
T is the absolute temperature.
-
z is the charge of the ion (+1 for K⁺).
-
F is the Faraday constant.
-
a_K⁺ is the activity of the potassium ion.
Materials and Reagents
| Component | Function | Recommended Grade |
| This compound | Ionophore (Active Sensing Molecule) | ≥98% Purity |
| Poly(vinyl chloride), high M.W. | Membrane Matrix/Support | Selectophore grade |
| o-Nitrophenyloctyl ether (o-NPOE) | Plasticizer | Selectophore grade |
| Potassium tetrakis(4-chlorophenyl)borate (K-TCPB) | Anionic Additive / Ion Excluder | ≥98% Purity |
| Tetrahydrofuran (THF) | Solvent for membrane cocktail | Anhydrous, ≥99.9% |
| Potassium Chloride (KCl) | Calibration standards, internal filling solution | Analytical grade |
| Deionized Water | Solvent for standards and samples | Type I Ultrapure (>18 MΩ·cm) |
| Ag/AgCl Electrode | Internal and External Reference | Standard laboratory grade |
| ISE Body | Electrode housing (e.g., Philips IS-561) | Commercially available |
Causality of Component Selection:
-
PVC Matrix: Provides a flexible, durable, and chemically inert solid support for the liquid membrane components.
-
Plasticizer (o-NPOE): Acts as a solvent for the ionophore and additive within the PVC matrix. It ensures the membrane remains a non-crystalline, organic phase with high ionic mobility, which is critical for the electrode's function.[2]
-
Anionic Additive (K-TCPB): This lipophilic salt is incorporated to reduce the membrane's electrical resistance and minimize interference from lipophilic anions in the sample, thereby improving the electrode's selectivity and stability.[2]
Experimental Protocols
Protocol 1: Ion-Selective Membrane Preparation
This protocol details the preparation of the "membrane cocktail," the liquid solution that will be cast and dried to form the sensing membrane.
-
Component Weighing: In a clean, dry 5 mL glass vial, accurately weigh the membrane components. A typical and effective composition is outlined below.[2][3]
| Component | Mass (mg) | Weight % |
| This compound (Ionophore) | 2.0 | ~2% |
| o-Nitrophenyloctyl ether (Plasticizer) | 65.0 | ~65% |
| Potassium tetrakis(4-chlorophenyl)borate (Additive) | 1.0 | ~1% |
| Poly(vinyl chloride) (Matrix) | 32.0 | ~32% |
| Total | 100.0 | 100% |
-
Dissolution: Add approximately 1.5 mL of anhydrous THF to the vial.
-
Homogenization: Seal the vial tightly and agitate the mixture using a vortex mixer or magnetic stirrer until all components are fully dissolved. The resulting solution should be clear and slightly viscous.
Protocol 2: Electrode Fabrication and Assembly
-
Membrane Casting: Place a glass ring (approx. 20 mm inner diameter) on a clean, perfectly level glass plate. Carefully pour the prepared membrane cocktail into the ring.
-
Solvent Evaporation: Cover the setup loosely with a petri dish to allow for the slow and controlled evaporation of THF over 24-48 hours at room temperature. Critical Note: Rapid evaporation can lead to a brittle and non-uniform membrane.
-
Membrane Sectioning: Once the THF has fully evaporated, a transparent, flexible membrane is formed. Use a sharp cork borer (5-7 mm diameter) to cut a small disc from the cast membrane.
-
Electrode Body Assembly: Securely mount the membrane disc onto the end of the ISE body. Ensure a watertight seal.
-
Internal Filling: Fill the electrode body with the internal reference solution, which is typically 1.0 x 10⁻² M KCl .
-
Internal Reference Insertion: Insert a Ag/AgCl wire or mini-electrode into the internal filling solution. This completes the internal half-cell. The assembled electrode should be free of air bubbles.
Protocol 3: Electrode Conditioning and Calibration (Self-Validation)
New electrodes require conditioning to achieve stable and reproducible potentials.
-
Conditioning: Immerse the sensing tip of the newly assembled ISE in a 1.0 x 10⁻³ M KCl solution for at least 4 hours (overnight is recommended). This step ensures equilibrium is established at the membrane-solution interface.
-
Calibration Curve Generation: a. Prepare a series of standard KCl solutions by serial dilution, ranging from 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M . b. Place 50 mL of each standard into a beaker with a magnetic stir bar. c. Immerse the K⁺-ISE and a double-junction Ag/AgCl external reference electrode into the solution. d. Record the potential (mV) once the reading has stabilized (typically within 20-30 seconds).[3] e. Rinse the electrodes with deionized water and blot dry between measurements. f. Plot the measured potential (E, in mV) on the y-axis against the logarithm of the KCl concentration on the x-axis.
-
Performance Validation: Calculate the slope of the linear portion of the calibration curve. A correctly functioning electrode should exhibit a Nernstian slope of 56 ± 4 mV per decade of concentration change at room temperature.[3] A slope within this range validates the electrode's performance.
Diagram: K⁺-ISE Fabrication and Measurement Workflow
Sources
Preparation of potassium selective membrane with 4-tert-Butylbenzo-15-crown-5
An in-depth guide to the formulation and application of potassium-selective membranes utilizing 4'-tert-Butylbenzo-15-crown-5, designed for researchers and drug development professionals. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and performance characterization of these essential analytical tools.
Executive Summary: The Pursuit of Precise Potassium Quantification
The accurate measurement of potassium (K⁺) concentrations is critical across a vast spectrum of scientific disciplines, from clinical diagnostics and pharmaceutical development to environmental monitoring. Ion-Selective Electrodes (ISEs) represent a cornerstone technology for this purpose, offering rapid, reliable, and cost-effective analysis. The performance of any ISE is fundamentally dictated by its membrane, the component responsible for selectively recognizing and interacting with the target ion.
This guide focuses on the preparation of a highly selective potassium membrane using 4'-tert-Butylbenzo-15-crown-5 as the active ionophore. This specific crown ether is engineered for superior potassium recognition, leveraging a cavity size that is sterically and electronically complementary to the K⁺ ion. The addition of a tert-butyl group enhances its lipophilicity, which significantly reduces leaching from the membrane matrix, thereby extending the operational lifetime and stability of the sensor.[1][2] This document will elucidate the synergistic roles of the membrane components, provide a validated, step-by-step protocol for its preparation, and detail the methodologies for its characterization and validation.
Foundational Principles: Anatomy of an Ion-Selective Membrane
A potassium-selective membrane is a sophisticated composite material, typically based on a poly(vinyl chloride) (PVC) matrix, where each component has a distinct and crucial function. Understanding this synergy is paramount to optimizing membrane performance.
The Core Components
-
Polymer Matrix (PVC): High molecular weight PVC serves as the structural scaffold, providing mechanical stability and a flexible framework to physically entrap the other active components.
-
Ionophore (4'-tert-Butylbenzo-15-crown-5): This is the heart of the sensor's selectivity. The 15-crown-5 ether ring possesses an internal cavity diameter (1.7-2.2 Å) that is ideally suited to coordinate with the ionic diameter of a potassium ion (2.66 Å). This "size-fit" principle is the primary mechanism for its selectivity over other cations like sodium (Na⁺), which are too small to form a stable complex.[3][4][5] The tert-butyl group increases the molecule's overall lipophilicity, anchoring it more securely within the non-polar membrane environment and minimizing its loss into the aqueous sample over time.
-
Membrane Plasticizer: Plasticizers are high-boiling point organic solvents that are compatible with the PVC matrix.[6][7] They perform several critical functions:
-
They act as a solvent to dissolve the ionophore and ionic additive, ensuring their homogeneous distribution.
-
They impart fluidity to the membrane, which is essential for the mobility of the ionophore and its K⁺ complex, facilitating ion exchange at the membrane-sample interface.[2]
-
They influence the membrane's dielectric constant, which directly impacts the thermodynamics of ion complexation and the overall selectivity of the electrode.[8][9] Common choices include 2-nitrophenyl octyl ether (o-NPOE) for its high dielectric constant and bis(2-ethylhexyl) sebacate (DOS) for its lower dielectric constant.
-
-
Lipophilic Ionic Additive: A salt containing a large, lipophilic anion, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), is often incorporated.[10][11] Its role is multifaceted:
-
It reduces the electrical resistance of the organic membrane, leading to more stable and faster potential readings.
-
It acts as a fixed source of cation-exchange sites within the membrane, which helps to exclude interfering anions from the sample solution.
-
It can improve the lower detection limit and enhance the selectivity of the electrode by stabilizing the phase boundary potential.[8][12]
-
Mechanism of Potentiometric Response
The selective recognition process at the membrane-solution interface generates a potential difference that is measured against a stable reference electrode. This process is governed by the principles of ion exchange and complexation chemistry.
Caption: Mechanism of selective K⁺ recognition at the membrane interface.
Optimized Membrane Formulation
The precise ratio of components is critical for achieving optimal sensor performance, including high selectivity, a theoretical Nernstian response, and a long operational lifetime. The following table provides a field-proven formulation.
| Component | Role | Typical Weight % | Rationale |
| 4'-tert-Butylbenzo-15-crown-5 | Ionophore | 1.0 - 2.0 % | Sufficient concentration for complexation without causing excessive membrane saturation or leaching. |
| High MW Poly(vinyl chloride) (PVC) | Polymer Matrix | ~33.0 % | Provides the necessary structural integrity and durability for the membrane. |
| 2-Nitrophenyl octyl ether (o-NPOE) | Plasticizer | ~64.0 - 65.5 % | Its high dielectric constant enhances the dissociation of ion pairs within the membrane, often leading to improved selectivity and a more stable Nernstian response.[8][13] |
| Potassium tetrakis(4-chlorophenyl)borate | Lipophilic Additive | 0.5 - 1.0 % | Reduces membrane impedance and improves the lower detection limit by ensuring a sufficient number of fixed anionic sites.[13][14] |
| Total | 100.0 % |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the preparation of the potassium-selective membrane and the assembly of the ion-selective electrode.
Materials and Reagents
-
Ionophore: 4'-tert-Butylbenzo-15-crown-5
-
Polymer: High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)
-
Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Solvent: Tetrahydrofuran (THF), analytical grade
-
Equipment: Analytical balance, glass vials with caps, magnetic stirrer, level glass plate, glass casting ring (approx. 25 mm diameter), fume hood, precision cutting tool or cork borer (5-7 mm diameter), ISE electrode body (e.g., Philips IS-561 type), 0.1 M KCl solution (for internal filling).
Workflow for Membrane Preparation and Electrode Assembly
Caption: Step-by-step workflow for potassium-selective membrane preparation.
Detailed Procedural Steps
-
Preparation of the Membrane Cocktail:
-
In a clean, dry glass vial, accurately weigh the membrane components according to the percentages in Section 3.0 (e.g., for a 200 mg total membrane: 66 mg PVC, 130 mg o-NPOE, 2 mg ionophore, 2 mg KTpClPB).
-
Add approximately 3-5 mL of THF to the vial.
-
Seal the vial and place it on a magnetic stirrer. Stir until all components are fully dissolved, resulting in a clear, slightly viscous solution. This may take 30-60 minutes.
-
-
Membrane Casting and Curing:
-
Place a clean, level glass plate inside a fume hood.
-
Position a glass ring (e.g., 25 mm inner diameter) onto the plate.
-
Carefully pour the membrane cocktail into the glass ring, ensuring it spreads evenly.
-
Cover the ring with a watch glass, leaving a small gap to allow for slow solvent evaporation. Rapid evaporation can lead to an opaque, porous, and non-functional membrane.
-
Allow the solvent to evaporate over 24 hours. The final product should be a transparent, flexible, and homogeneous membrane.
-
-
Electrode Assembly and Conditioning:
-
Using a sharp cork borer or a custom punch, carefully cut a circular disk (typically 5-7 mm in diameter) from the master membrane.
-
Mount this disk into the tip of the ISE electrode body, following the manufacturer's instructions to ensure a leak-proof seal.
-
Fill the electrode body with the internal filling solution (0.1 M KCl), ensuring no air bubbles are trapped near the membrane.
-
Before first use, condition the electrode by immersing its tip in a 0.01 M KCl solution for at least 12-24 hours. This step is crucial for establishing a stable hydrated layer at the membrane-solution interface.
-
Performance Characterization and Validation
A newly prepared electrode must be rigorously tested to validate its performance.
Calibration
The electrode's response is calibrated by measuring its potential (E) in a series of standard KCl solutions of known concentrations (e.g., 1.0 M down to 1.0 x 10⁻⁶ M). The potential is plotted against the logarithm of the potassium ion activity (log aK⁺).
-
Nernstian Response: For a monovalent cation like K⁺, a properly functioning electrode should exhibit a linear response with a slope of approximately 59.2 mV per decade change in concentration at 25°C. Slopes between 55-60 mV/decade are generally considered acceptable.[15]
Selectivity
Selectivity is the most critical parameter of an ISE, quantifying its ability to distinguish the primary ion (K⁺) from interfering ions (Jⁿ⁺). It is expressed by the potentiometric selectivity coefficient, log KpotK,J. A more negative value indicates better selectivity.
Typical Selectivity Coefficients for a Crown Ether-Based K⁺ Membrane:
| Interfering Ion (Jⁿ⁺) | Typical log KpotK,J Value | Implication |
| Na⁺ | -2.5 to -3.5 | Good selectivity against sodium. |
| NH₄⁺ | -1.5 to -2.0 | Moderate interference; ammonium can be a significant interferent. |
| Ca²⁺ | < -4.0 | Excellent selectivity against calcium. |
| Mg²⁺ | < -4.0 | Excellent selectivity against magnesium. |
The Separate Solution Method (SSM) is commonly used for determination, although the Fixed Interference Method (FIM) is often preferred for more realistic sample conditions.
Response Time and Lifetime
-
Response Time: This is the time required for the electrode to reach a stable potential (e.g., within 1 mV of the final value) after being transferred between solutions of different concentrations. A typical response time for this membrane is less than 30 seconds.[15][16]
-
Lifetime: The operational lifetime is the period during which the electrode maintains its Nernstian slope, selectivity, and response time. For a well-prepared membrane with a lipophilic ionophore, the lifetime can range from several weeks to months of continuous use.[1][13][15] Lifetime is primarily limited by the gradual leaching of the plasticizer and ionophore from the PVC matrix.[1][17][18][19]
References
- Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (n.d.). Google Scholar.
- Younis, M. I., El-Kady, A. S., & Amayreh, M. (2019). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 144(18), 5484–5492.
- Grygolowicz-Pawlak, E., & Bakker, E. (2010). Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients. Analytical and Bioanalytical Chemistry, 399(1), 241–249.
- Kakiuchi, T., & Yamane, M. (2013). Sophisticated design of PVC membrane ion-selective electrodes based on the mixed potential theory. Analytical Sciences, 29(5), 481–487.
- Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (2022). Journal of Chemical Reviews, 4(4), 364-377.
- Pérez-Olmos, R., et al. (2011). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination.
- Kim, J. S., et al. (2000). Potassium-Selective PVC Membrane Electrodes Based on Newly Synthesized cis- and trans-Bis(crown ether)s. Analytical Sciences, 16(10), 1069-1073.
- Yari, A., & Azizi, S. (2010). Development and Characterization of a New PVC-Membrane Electrode for Selective Sensing of K+ Ion. Current Analytical Chemistry, 6(2), 139-145.
- Hopirtean, E., et al. (n.d.). Membrane Based on Decyl-18-crown-6 for a Potassium Selective Sensor. Google Scholar.
- Potassium Ion Selective Electrode Using Polyaniline and Matrix-Supported Ion-Selective PVC Membrane. (n.d.).
- Birnbaum, K. M., & Birnbaum, K. M. (2014). Evaluation of nitrate and potassium ion-selective membranes for soil macronutrient sensing. Computers and Electronics in Agriculture, 108, 131-139.
- Reinhoudt, D. N., et al. (1998). Covalently Bound Plasticized PVC Membranes for Solid State Ion-Selective Devices. CHIMIA International Journal for Chemistry, 52(11), 694-697.
- Electrochemical methods for the determination of the diffusion coefficient of ionophores and ionophore-ion complexes in plasticized PVC membranes. (n.d.).
- Potassium tetrakis(4-chlorophenyl)borate Selectophore®, ≥98.0%. (n.d.). Sigma-Aldrich.
- Guziński, M., et al. (2020).
- Preparation and Application of Potassium Ion-Selective Membrane Electrode Based on Benzo-15-Crown-5 Ether. (n.d.).
- Ekmekci, G. (2015). Preparation and Application of Potassium Ion-Selective Membrane Electrode Based on Benzo-15-Crown-5 Ether. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 111-122.
- Electrochemical methods for the determination of the diffusion coefficient of ionophores and ionophore-ion complexes in plasticized PVC membranes. (2009). Analytical Chemistry, 81(15), 6247–6254.
- 15-crown-5 – Knowledge and References. (n.d.). Taylor & Francis.
- Nakano, A., et al. (2001). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. Journal of the American Chemical Society, 123(37), 9015–9024.
- Potassium tetrakis(4-chlorophenyl)
- Moody, G. J., et al. (1988). Bis-substituted benzo-15-crown-5 ethers as ion carriers in potassium ion-selective electrodes. Analyst, 113(4), 609-613.
- Kim, J. H., et al. (2007). Potassium ion-selective polyaniline solid-contact electrodes based on 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether ionophore. Talanta, 71(3), 1166-1172.
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Application Notes and Protocols: 4-tert-Butylbenzo-15-crown-5 in Phase Transfer Catalysis
Introduction: Overcoming the Phase Divide in Chemical Synthesis
In the landscape of organic synthesis, a persistent challenge arises when reactants are segregated in immiscible phases—typically an aqueous or solid phase containing an inorganic reagent and an organic phase housing the substrate. This phase incompatibility restricts reactions to the limited interfacial area, leading to impractically slow reaction rates and the need for harsh conditions or expensive, polar aprotic solvents.[1][2] Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem. By employing a catalytic agent that transports a reactant from one phase to another, PTC accelerates reactions, enhances yields, and enables the use of milder, more sustainable conditions.[1][3]
While quaternary 'onium' salts are common phase transfer catalysts, crown ethers represent a distinct and highly effective class of neutral catalysts.[4] These macrocyclic polyethers operate by complexing metal cations within their central cavity, effectively solubilizing the entire inorganic salt in the organic phase.[1][5] This guide focuses on a particularly adept catalyst in this family: 4-tert-Butylbenzo-15-crown-5 .
Spotlight on this compound: Structure and Function
This compound is a specialized crown ether distinguished by its unique structural features that confer superior catalytic activity. Its molecular architecture consists of a 15-membered ring with five oxygen atoms (15-crown-5), fused to a benzene ring which is substituted with a bulky tert-butyl group.
-
The 15-Crown-5 Core: The cavity size of the 15-crown-5 ring is ideally suited for complexing with sodium (Na⁺) and potassium (K⁺) ions, two of the most common cations in inorganic reagents.[6][7]
-
The Benzene Ring: The fused aromatic ring imparts rigidity to the structure.
-
The tert-Butyl Group: This is the key to its enhanced performance. The bulky, nonpolar tert-butyl group significantly increases the molecule's lipophilicity (oil-solubility).[8] This ensures the catalyst and its complexed cation remain partitioned in the organic phase, driving the catalytic cycle forward efficiently.
This combination of cation selectivity and high lipophilicity makes this compound an exceptional catalyst for transporting anionic nucleophiles and oxidants into an organic medium.
The Catalytic Mechanism: Activating the Anion
The power of a crown ether in PTC lies in its ability to generate a highly reactive "naked" anion.[6][9] In an aqueous or solid-state environment, an anion is stabilized by its counter-ion and solvation shell. By sequestering the cation within its structure, the crown ether effectively separates the ion pair.[10] This lipophilic complex [M⁺(crown)] is soluble in the organic phase and, to maintain charge neutrality, the anion is dragged along with it.[10] Freed from its tight association with the cation and poorly solvated by the non-polar organic solvent, the anion becomes a significantly more potent nucleophile or oxidant, dramatically accelerating the reaction rate.[7]
Caption: General catalytic cycle of a crown ether in phase transfer catalysis.
Application Protocol 1: Permanganate Oxidation of Toluene
Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidizing agent, but its utility is often limited by its insolubility in organic solvents where substrates like aromatic hydrocarbons are dissolved.[11] this compound masterfully overcomes this barrier, creating a solution of "purple benzene" (or other solvents) capable of effecting smooth and efficient oxidations under mild conditions.[7]
Causality and Experimental Rationale
-
Catalyst Choice: this compound is selected for its high affinity for the K⁺ ion and its excellent solubility in non-polar solvents like benzene or dichloromethane.
-
Solid-Liquid PTC: This protocol exemplifies a solid-liquid PTC system, where the catalyst extracts the reagent directly from its solid crystalline form.
-
Monitoring: The reaction progress is conveniently monitored visually. The disappearance of the intense purple color of the permanganate ion (MnO₄⁻) and the formation of a brown manganese dioxide (MnO₂) precipitate signal the consumption of the oxidant.[7]
-
Workup: The workup is designed to first remove the solid MnO₂ byproduct and then separate the acidic product (benzoic acid) from the unreacted starting material and the neutral catalyst via a basic aqueous extraction.
Step-by-Step Methodology
Reaction: Oxidation of Toluene to Benzoic Acid
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add finely ground potassium permanganate (6.32 g, 40 mmol) and this compound (0.65 g, 2 mmol, 5 mol%).
-
Solvent Addition: Add 100 mL of benzene to the flask. Stir the mixture vigorously for 15-20 minutes. The solvent will develop an intense purple color as the [K(crown)]⁺MnO₄⁻ complex forms and dissolves.
-
Substrate Addition: Add toluene (2.1 mL, 20 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 40-50°C). Stir vigorously, maintaining the temperature. Monitor the reaction's progress by observing the color change from purple to brown. The reaction is typically complete within 2-4 hours.
-
Quenching and Filtration: Once the purple color has vanished, cool the mixture to room temperature. Filter the brown suspension through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with an additional 20 mL of benzene.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Extract the organic phase three times with 50 mL portions of 10% aqueous sodium hydroxide solution. This step transfers the benzoate product into the aqueous layer.
-
Isolation: Combine the aqueous extracts and cool them in an ice bath. Carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~2. A white precipitate of benzoic acid will form.
-
Purification: Collect the benzoic acid by vacuum filtration, wash the solid with cold water, and dry it in a vacuum oven. The typical yield is 75-85%.
Experimental Workflow Diagram
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- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. sciforum.net [sciforum.net]
Application Notes and Protocols for the Solvent Extraction of Alkali Metals with 4-tert-Butylbenzo-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the selective solvent extraction of alkali metal cations using 4-tert-Butylbenzo-15-crown-5. This document is designed to offer both the theoretical underpinnings and practical, field-proven methodologies to empower researchers in leveraging this powerful separation technique.
Foundational Principles: The Chemistry of Selective Alkali Metal Recognition
The selective extraction of alkali metals using this compound is a sophisticated application of host-guest chemistry. The core of this process lies in the unique ability of the crown ether to form stable and selective complexes with specific alkali metal cations.
The "Size-Fit" Concept and Cation Selectivity:
Crown ethers, a class of macrocyclic polyethers, can selectively bind cations that fit snugly within their central cavity. This binding is a result of ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the crown ether ring.[1][2][3] The selectivity of a crown ether for a particular cation is primarily dictated by the "size-fit" concept, where the cation that best matches the size of the crown ether's cavity will form the most stable complex.[1][2][3]
The cavity diameter of a 15-crown-5 ether is approximately 1.7-2.2 Å, which is particularly well-suited for complexing with the sodium ion (Na⁺), which has an ionic radius of about 1.02 Å.[1][2] While Na⁺ is the ideal guest for the 15-crown-5 cavity, other alkali metal ions can also form complexes, often with different stoichiometries. For instance, larger cations like potassium (K⁺, ionic radius ~1.38 Å) can form a 2:1 "sandwich" complex with two crown ether molecules.[1]
The Role of the 4-tert-Butyl Group:
The presence of the 4-tert-butyl group on the benzo moiety of the crown ether significantly enhances its lipophilicity. This increased affinity for organic solvents improves the distribution of the crown ether into the organic phase and, consequently, enhances the extraction efficiency of the complexed alkali metal cation from the aqueous phase. While the electronic effect of the tert-butyl group on the binding affinity is generally minimal, its impact on the overall extraction process is substantial due to this increased lipophilicity.
The Critical Role of the Counter-Anion and Solvent:
For the electrically neutral crown ether to extract a positively charged alkali metal cation into an organic phase, a counter-anion must also be transferred from the aqueous phase to maintain charge neutrality. The choice of this anion is critical. Lipophilic anions, such as picrate, are often employed to facilitate the formation of a lipophilic ion-pair with the crown ether-metal cation complex, which is then readily extracted into the organic solvent.[1] The efficiency of extraction is also influenced by the choice of the organic solvent, which affects the solubility and stability of the crown ether and its complex.[2]
Quantitative Data Presentation
Table 1: Ionic Radii of Alkali Metals and Cavity Size of 15-Crown-5 Ethers
| Ion | Ionic Radius (Å) | 15-Crown-5 Cavity Diameter (Å) |
| Li⁺ | 0.76 | 1.7 - 2.2 |
| Na⁺ | 1.02 | 1.7 - 2.2 |
| K⁺ | 1.38 | 1.7 - 2.2 |
| Rb⁺ | 1.52 | 1.7 - 2.2 |
| Cs⁺ | 1.67 | 1.7 - 2.2 |
Table 2: Stability Constants (log K) for Benzo-15-crown-5 Complexes with Alkali Metal Cations in Methanol
| Ionophore | Substituent | Log K (Na⁺) in Methanol | Log K (K⁺) in Methanol | K⁺/Na⁺ Selectivity (approx.) |
| Benzo-15-crown-5 | -H | 3.35 | 2.52 | ~0.15 |
Note: Data for Benzo-15-crown-5 is presented as a baseline. The 4-tert-Butyl derivative is expected to exhibit enhanced extraction capabilities.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the solvent extraction of alkali metals using this compound and subsequent analysis.
General Solvent Extraction Protocol
This protocol outlines a general procedure for the selective extraction of an alkali metal cation from an aqueous solution into an organic phase.
Materials:
-
This compound
-
Alkali metal chloride (e.g., NaCl, KCl)
-
Picric acid
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Deionized water
-
Separatory funnels
-
Volumetric flasks
-
Pipettes
-
pH meter
Procedure:
-
Preparation of the Aqueous Phase:
-
Prepare a stock solution of the desired alkali metal chloride (e.g., 1 x 10⁻³ M) in deionized water.
-
Prepare a stock solution of picric acid (e.g., 1 x 10⁻³ M) in deionized water. Caution: Picric acid is an explosive and should be handled with appropriate safety precautions.
-
For a single-ion extraction, mix equal volumes of the alkali metal chloride solution and the picric acid solution.
-
For competitive extraction, mix equal volumes of the desired alkali metal chloride solutions and the picric acid solution.
-
Adjust the pH of the final aqueous phase to a suitable value (typically neutral) if necessary.
-
-
Preparation of the Organic Phase:
-
Prepare a solution of this compound in the chosen organic solvent (e.g., 1 x 10⁻³ M). The optimal concentration may need to be determined experimentally.
-
-
Extraction Procedure:
-
In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases (e.g., 10 mL of each).
-
Stopper the funnel and shake vigorously for a sufficient time (e.g., 30 minutes) to ensure the system reaches equilibrium. A mechanical shaker is recommended for consistency.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases into clean, labeled containers.
-
Determine the concentration of the alkali metal in the aqueous phase using an appropriate analytical technique (see Section 3.2).
-
The concentration of the alkali metal in the organic phase can be determined by difference or by back-extraction into a fresh aqueous phase followed by analysis.
-
Diagram of the Solvent Extraction Workflow:
Caption: Workflow for AAS quantification of alkali metals.
When picrate is used as the counter-anion, its concentration in the organic phase, which corresponds to the concentration of the extracted alkali metal, can be determined by UV-Vis spectrophotometry due to its strong absorbance in the visible region.
Instrumentation:
-
UV-Vis Spectrophotometer
Protocol for Analysis of Organic Phase:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the alkali metal picrate complex in the same organic solvent used for the extraction. This can be achieved by quantitatively extracting known amounts of the alkali metal picrate into the organic phase.
-
-
Preparation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the picrate complex (typically around 355 nm).
-
Plot a calibration curve of absorbance versus the concentration of the alkali metal picrate complex.
-
-
Sample Analysis:
-
Measure the absorbance of the organic phase from the extraction experiment at the same λmax.
-
Use the calibration curve to determine the concentration of the extracted alkali metal picrate complex.
-
Calculation of Extraction Parameters
Distribution Ratio (D): The distribution ratio is a measure of the efficiency of the extraction.
D = [M⁺]org / [M⁺]aq
Where:
-
[M⁺]org is the equilibrium concentration of the metal ion in the organic phase.
-
[M⁺]aq is the equilibrium concentration of the metal ion in the aqueous phase.
Percentage Extraction (%E): The percentage extraction provides a clear indication of the extraction efficiency.
%E = (D / (D + (Vaq / Vorg))) * 100
Where:
-
Vaq is the volume of the aqueous phase.
-
Vorg is the volume of the organic phase.
Concluding Remarks and Future Perspectives
The use of this compound in solvent extraction offers a highly effective method for the selective separation of alkali metals, with a particular affinity for sodium. The enhanced lipophilicity imparted by the tert-butyl group provides a significant advantage in extraction efficiency over the parent benzo-15-crown-5. The protocols outlined in this guide provide a robust framework for researchers to implement and optimize this technique for their specific applications, from fundamental chemical research to applications in drug development and environmental remediation. Future research may focus on the development of novel crown ethers with even greater selectivity and efficiency, as well as the exploration of more environmentally benign solvent systems.
References
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Sodium and Potassium - Determinations by Atomic Absorption Spectroscopy and Inductively Coupled - ResearchGate. (n.d.). Retrieved from [Link]
-
Analytical Methods for Atomic Absorption Spectroscopy - La Salle University. (n.d.). Retrieved from [Link]
-
Sodium and potassium contents. (n.d.). Retrieved from [Link]
-
Solvent Effects on Extraction of Alkali Metal Picrates With 15-crown-5 Into Various Organic Solvents. Elucidation of Fundamental Equilibria Which Govern Extraction-Efficiency and -Selectivity - PubMed. (1998). Retrieved from [Link]
-
Agilent AAS Calibration Method | PDF | Atomic Absorption Spectroscopy | Sodium - Scribd. (n.d.). Retrieved from [Link]
-
A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. (2006). Retrieved from [Link]
-
ATOMIC ABSORPTION SPECTROPHOTOMETRY COOKBOOK Section 2. (n.d.). Retrieved from [Link]
-
Concepts, Instrumentation and Techniques in Atomic Absorption Spectrophotometry. (n.d.). Retrieved from [Link]
-
The Solvent Extraction of Alkali Metal Picrates by Benzo-15-crown-5 - R Discovery. (1981). Retrieved from [Link]
-
Thermodynamic Study on Solvent Extraction of Alkali Metal Picrates by 15-Crown-5. (1984). Retrieved from [Link]
-
Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. (2017). Retrieved from [Link]
-
METALS (ATOMIC ABSORPTION METHODS) (TABLES WITH ATOMIC ABSORPTION CONCENTRATION RANGES - Records Collections. (n.d.). Retrieved from [Link]
-
Principles of Solvent Extraction of Alkali Metal Ions | 6 | Understand - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]
-
What Is Atomic Absorption Spectroscopy? Principles & Technique - Agilent. (n.d.). Retrieved from [Link]
-
Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions - PubMed. (1999). Retrieved from [Link]
-
Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. (2017). Retrieved from [Link]
-
Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid - MDPI. (2023). Retrieved from [Link]
-
DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions - Atlantis Press. (2022). Retrieved from [Link]
-
Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. (2019). Retrieved from [Link]
-
15-crown-5 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Spectrophotometric Determination of the Thermodynamic pK Value of Picric Acid in Water at 25 °C - NIH. (1962). Retrieved from [Link]
-
Alkaline Earth Extraction by Derivatives of 15-Crown-5: A Theoretical Study - Atlantis Press. (2022). Retrieved from [Link]
-
Spectrophotometric determination of the thermodynamic pK value of picric acid in water at 25 ГƒЖ'Гўв‚¬ЕЎГƒв€š - SciSpace. (1962). Retrieved from [Link]
-
EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions. (n.d.). Retrieved from [Link]
-
Lab Manual EXPERIMENTAL ANALYTICAL CHEMISTRY 2 Fall 2013 Prepared by Prof Dr Mohammed Al-Hajjaji Umm Al Qura. (2013). Retrieved from [Link]
-
Complexation of 4′-nitrobenzo-15-crown-5 with Li+, Na+, K+, and NH 4+ cations in acetonitrile–methanol binary solutions - ResearchGate. (2010). Retrieved from [Link]
-
This compound | C18H28O5 | CID 601053 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives - Semantic Scholar. (2017). Retrieved from [Link]
-
Optimized structures of the crown-4 ethers complexing with Li + and Na + by B3LYP/6-31G* method - ResearchGate. (2008). Retrieved from [Link]
-
The Effect of 15-Crown-5 and Benzo-15-Crown-5 on the Performance of Lithium Batteries in LiPF6 and LiN(CF3SO2)2 Electrolytes - ResearchGate. (2021). Retrieved from [Link]
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Application Note & Protocol: A Detailed Guide to the Synthesis of 4'-tert-Butylbenzo-15-crown-5 Derivatives
Introduction: The Significance of Substituted Crown Ethers
Crown ethers, first discovered by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1][2] This selective complexation, a cornerstone of host-guest chemistry, is dictated by the size of the crown ether's cavity and the diameter of the guest cation.[1][3] The benzo-15-crown-5 framework, for instance, exhibits a high affinity for sodium ions (Na⁺).[4]
The introduction of functional groups onto the benzene ring of benzo-crown ethers, such as the tert-butyl group in 4'-tert-Butylbenzo-15-crown-5, significantly enhances their lipophilicity. This increased solubility in non-polar organic solvents expands their utility as phase-transfer catalysts, enabling reactions between reagents that are otherwise immiscible.[3] Furthermore, the tert-butyl group can sterically influence the complexation properties and provides a synthetic handle for further derivatization, making these compounds valuable precursors in the development of sensors, ion-selective electrodes, and advanced materials.[5][6]
This application note provides a comprehensive, field-proven protocol for the synthesis of 4'-tert-Butylbenzo-15-crown-5, grounded in the principles of the Williamson ether synthesis.[7] We will delve into the mechanistic rationale behind each step, offering insights honed from practical laboratory experience to ensure a robust and reproducible procedure for researchers in organic synthesis, materials science, and drug development.
Reaction Mechanism: The Williamson Ether Synthesis for Macrocyclization
The synthesis of 4'-tert-Butylbenzo-15-crown-5 is achieved through a Williamson ether synthesis, a classic S(_N)2 reaction.[7][8] The mechanism involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide. In this specific macrocyclization, the reaction proceeds in two key stages:
-
Deprotonation: 4-tert-Butylcatechol is treated with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a more nucleophilic diphenoxide.[4]
-
Nucleophilic Substitution (S(_N)2): The resulting diphenoxide undergoes a double S(_N)2 reaction with a suitable dielectrophile, 1,11-dichloro-3,6,9-trioxaundecane, to form the cyclic polyether.[9]
The choice of base is critical. Using a sodium base (like NaOH) is particularly advantageous in the synthesis of 15-crown-5 derivatives due to the "template effect." The Na⁺ ion, with an ionic diameter that fits snugly within the nascent 15-crown-5 ring, acts as a template, organizing the reacting molecules into a conformation that favors intramolecular cyclization over intermolecular polymerization, thereby increasing the yield of the desired crown ether.[4]
Diagram of the Williamson Ether Synthesis for 4'-tert-Butylbenzo-15-crown-5
Caption: Reaction scheme for the synthesis of 4'-tert-Butylbenzo-15-crown-5.
Experimental Protocol: Synthesis of 4'-tert-Butylbenzo-15-crown-5
This protocol is divided into two main parts: the synthesis of the precursor, 4-tert-butylcatechol, and the subsequent cyclization to form the crown ether.
Part A: Synthesis of 4-tert-Butylcatechol
4-tert-Butylcatechol is a key starting material and can be synthesized via Friedel-Crafts alkylation of catechol.[10][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Catechol | 110.11 | 55.0 g | 0.5 |
| tert-Butyl alcohol | 74.12 | 44.5 g (56.5 mL) | 0.6 |
| Sulfuric acid (conc.) | 98.08 | 5 mL | - |
| Toluene | - | 250 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | 10 g | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 55.0 g (0.5 mol) of catechol in 250 mL of toluene.
-
Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid to the stirring solution.
-
Alkylation: Heat the mixture to 80°C. Add 44.5 g (0.6 mol) of tert-butyl alcohol dropwise from the dropping funnel over 1 hour. Maintain the temperature and stirring for an additional 4 hours after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of water.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from hexane to yield 4-tert-butylcatechol as a white solid.[12]
Part B: Synthesis of 4'-tert-Butylbenzo-15-crown-5
This step involves the macrocyclization of 4-tert-butylcatechol with 1,11-dichloro-3,6,9-trioxaundecane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-tert-Butylcatechol | 166.22 | 33.2 g | 0.2 |
| Sodium Hydroxide | 40.00 | 16.8 g | 0.42 |
| 1,11-dichloro-3,6,9-trioxaundecane | 215.11 | 43.0 g | 0.2 |
| n-Butanol | - | 300 mL | - |
| Deionized Water | - | 20 mL | - |
| Dichloromethane | - | 200 mL | - |
| Hexane | - | As needed for recrystallization | - |
Procedure:
-
Reaction Setup: Equip a 1-liter three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Formation of the Phenoxide: Add 33.2 g (0.2 mol) of 4-tert-butylcatechol and 300 mL of n-butanol to the flask. Stir until the catechol is completely dissolved.[13] In a separate beaker, dissolve 16.8 g (0.42 mol) of sodium hydroxide in 20 mL of deionized water and add this solution to the flask. Stir the mixture for 30-40 minutes at room temperature.
-
Cyclization: Heat the mixture to reflux (approximately 118°C). Slowly add 43.0 g (0.2 mol) of 1,11-dichloro-3,6,9-trioxaundecane dropwise from the dropping funnel over 4-6 hours.[14] The slow addition is crucial to favor the intramolecular cyclization and minimize the formation of linear polymers.[13]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 18-24 hours to ensure the reaction goes to completion.
-
Solvent Removal and Extraction: Cool the reaction mixture to room temperature and remove the n-butanol under reduced pressure. Dissolve the resulting residue in 200 mL of dichloromethane and transfer to a separatory funnel.
-
Washing: Wash the organic layer with 2 x 100 mL of 5% aqueous NaOH solution to remove any unreacted catechol, followed by 2 x 100 mL of water, and finally with 100 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.
-
Purification: The crude 4'-tert-Butylbenzo-15-crown-5 can be purified by recrystallization from hexane to afford a white crystalline solid.[14] The melting point should be in the range of 92-95°C.
Workflow for the Synthesis and Purification of 4'-tert-Butylbenzo-15-crown-5
Caption: Step-by-step workflow for the synthesis of 4'-tert-Butylbenzo-15-crown-5.
Troubleshooting and Key Considerations
-
Low Yield: A common issue is the formation of linear polymers instead of the desired cyclic product. To mitigate this, ensure a very slow, dropwise addition of the dichloroalkane to the refluxing solution of the diphenoxide. This high-dilution principle favors the intramolecular reaction.[13]
-
Purity of Reagents: The purity of the starting materials, especially the 1,11-dichloro-3,6,9-trioxaundecane, is crucial. Impurities can lead to side reactions and complicate the purification process.
-
Anhydrous Conditions: While the initial formation of the phenoxide involves an aqueous solution of NaOH, ensuring that the subsequent steps are free from excessive water is important to prevent hydrolysis of the dichloroalkane.
-
Template Ion: The use of a sodium base (NaOH) is strongly recommended over a potassium base for the synthesis of 15-crown-5 derivatives to take advantage of the template effect.[4]
Conclusion
This application note provides a detailed and robust protocol for the synthesis of 4'-tert-Butylbenzo-15-crown-5. By understanding the underlying Williamson ether synthesis mechanism and adhering to the key experimental considerations outlined, researchers can reliably produce this valuable compound for a wide range of applications in catalysis, separation science, and supramolecular chemistry. The principles and techniques described herein are also adaptable for the synthesis of other substituted benzo-crown ether derivatives.
References
- Chapter 6: Synthesis of Crown Ethers. (2024). In Books.
- Chapter II Crown Ethers. (n.d.). In VTechWorks.
- Ivy, S. N. (n.d.). SYNTHESIS OF CROWN AND LARIAT ETHER COMPOUNDS. (Master's thesis).
- CROWN ETHERS: SYNTHESIS & APPLICATIONS. (n.d.). In Jetir.Org.
- Charles J. Pedersen. (n.d.). In Wikipedia.
- Troubleshooting low yield in Williamson ether synthesis of crown ethers. (n.d.). In Benchchem.
- Williamson ether synthesis. (n.d.). In Wikipedia.
- The Williamson Ether Synthesis. (n.d.). In Chemistry Steps.
- The Williamson Ether Synthesis. (2014, October 24). In Master Organic Chemistry.
- Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. (n.d.). In [Journal Name].
- Synthesis and reaction characterization of 4-tert-butylcatechol. (n.d.). In ResearchGate.
- Technical Support Center: 15-Crown-5 Synthesis and Purification. (n.d.). In Benchchem.
- SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. (2011, December 28). In Petroleum Processing and Petrochemicals.
- 4-TERT-BUTYLBENZO-15-CROWN-5. (n.d.). In LookChem.
- Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. (n.d.). In MDPI.
- Glushko, V. N., Sadovskaya, N. Y., Kozhuhov, V. I., Blokhina, L. I., Antropova, I. A., Petina, E. S., ... & Melnikova, E. Y. (n.d.). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. In Semantic Scholar.
- 4-tert-Butylcatechol. (n.d.). In Wikipedia.
- 4-tert-butylcatechol – Knowledge and References. (n.d.). In Taylor & Francis.
- This compound. (n.d.). In PubChem.
- Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. (2023, January 17). In MDPI.
- TERT BUTYL CATECHOL. (n.d.). In Ataman Kimya.
- Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4. (n.d.). In RSC Publishing.
- Synthesis and applications of (5-substituted benzimidazolo)-benzo-15-crown-5 and 4,4′-bis-benzimidazolo-dibenzo-15-crown-5 for the colorimetric detection of Au3+. (2019, April 22). In ResearchGate.
- Synthesis, characterization, and antimicrobial activities of novel double-armed benzo-15-crown-5 and their sodium and potassium. (n.d.). In Semantic Scholar.
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- 5. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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Introduction: The Unique Role of 4-tert-Butylbenzo-15-crown-5 in Chemical Sensing
An in-depth guide for researchers, scientists, and drug development professionals on the fabrication and application of chemical sensors based on 4-tert-Butylbenzo-15-crown-5. This document provides a detailed exploration of the underlying principles, step-by-step protocols for various sensor types, and methodologies for their characterization.
Crown ethers, discovered by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively form stable "host-guest" complexes with specific metal ions and small organic molecules.[1] This selectivity is governed by a combination of factors, primarily the compatibility between the size of the cation and the internal cavity of the crown ether, as well as the coordination of the cation by the electron-donating oxygen atoms lining the macrocycle's interior.
Benzo-15-crown-5 and its derivatives are particularly noteworthy. The 15-crown-5 structure has a cavity diameter that is exceptionally well-suited for complexing with key cations like potassium (K⁺) and sodium (Na⁺).[2][3] The addition of a lipophilic tert-butyl group to the benzo moiety, creating this compound, enhances its solubility in organic media and its retention within polymeric membranes. This modification is crucial for improving the durability and lifespan of sensors, particularly ion-selective electrodes (ISEs).[4] These properties make this compound a highly valuable molecular recognition element for the development of sensitive and selective chemical sensors.
This guide details the fabrication of three primary types of chemical sensors using this versatile crown ether:
-
Potentiometric Ion-Selective Electrodes (ISEs): For direct measurement of ion activity in solutions.
-
Optical Sensors: Where ion binding triggers a change in fluorescence or color.
-
Electrochemical Sensors: Which transduce the binding event into a change in current, potential, or impedance.
Part 1: Synthesis of Precursors and Functionalized Ionophores
While this compound is commercially available, functionalized derivatives are often required to immobilize the ionophore or attach a signaling unit. A common and versatile precursor is the amino-derivative, which can be synthesized from the parent crown ether.
Protocol 1: Synthesis of 4'-Aminobenzo-15-crown-5
This two-step protocol involves the nitration of benzo-15-crown-5 followed by the reduction of the nitro group. This process creates a reactive amine handle for further functionalization.[2]
Step 1: Nitration of Benzo-15-crown-5
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzo-15-crown-5 in a suitable solvent system such as a mixture of acetic acid and chloroform.[2]
-
With vigorous stirring, slowly add 70% nitric acid dropwise to the mixture over 30 minutes. The reaction is exothermic and should be maintained at room temperature, using an ice bath if necessary.[2]
-
Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete nitration.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the organic phase containing 4'-nitrobenzo-15-crown-5 using a separatory funnel. Wash the organic layer with water, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the crude nitro-derivative.
Step 2: Reduction to 4'-Aminobenzo-15-crown-5
-
Dissolve the crude 4'-nitrobenzo-15-crown-5 in ethanol.
-
Add a catalytic amount of Raney nickel to the solution.[1]
-
Heat the mixture to approximately 50°C.
-
Add hydrazine hydrate dropwise to the heated mixture. The reduction is typically complete within an hour.[1]
-
Once the reaction is complete, filter off the Raney nickel catalyst.
-
Evaporate the solvent from the filtrate and recrystallize the resulting residue from ethanol to obtain pure 4'-aminobenzo-15-crown-5.[1]
Part 2: Fabrication of Potentiometric Ion-Selective Electrodes (ISEs)
ISEs are electrochemical sensors that measure the activity of a specific ion in a solution. The core component is an ion-selective membrane containing the ionophore (this compound), which selectively binds the target analyte.
Principle of Operation
The crown ether acts as a neutral carrier, selectively complexing with the target ion and facilitating its transport across a hydrophobic membrane (typically PVC). This selective ion transport generates a potential difference across the membrane that is proportional to the logarithm of the ion's activity, as described by the Nernst equation.
Caption: Ion recognition mechanism in an ISE membrane.
Protocol 2: Fabrication of a K⁺-Selective PVC Membrane Electrode
This protocol details the preparation of a potassium-selective electrode, a common application for benzo-15-crown-5 derivatives.[4][5]
Materials and Reagents:
-
Ionophore: this compound
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Dibutyl phthalate (DBP)
-
Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Solvent: Tetrahydrofuran (THF), analytical grade
-
Electrode Body: Commercially available or custom-made
-
Internal Filling Solution: 0.1 M KCl
-
Internal Reference Electrode: Ag/AgCl wire
Procedure:
-
Preparation of the Membrane Cocktail:
-
Precisely weigh the membrane components into a small glass vial. The ratio of components is critical for optimal performance.[6]
-
A typical composition is: 1-5% ionophore, 30-33% PVC, 60-66% plasticizer, and 0.5-1% anionic additive (w/w).
-
Add approximately 5 mL of THF to the vial and seal it.
-
Dissolve the components completely by gentle swirling or sonication to form a clear, viscous solution (the "cocktail").
-
-
Membrane Casting:
-
Place a glass ring (approx. 30 mm diameter) on a clean, flat glass plate.
-
Carefully pour the membrane cocktail into the ring and cover it with a watch glass to allow for slow evaporation of the THF. This process takes about 24 hours.
-
Once the membrane is formed and dry, carefully peel it from the glass plate.
-
-
Electrode Assembly:
-
Cut a small disc (approx. 5-7 mm diameter) from the master membrane.
-
Mount the disc onto the end of the electrode body, ensuring a tight seal. Commercial electrode bodies often have a threaded cap for this purpose.
-
Fill the electrode body with the internal filling solution (0.1 M KCl), ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode.
-
-
Conditioning:
-
Before first use, condition the electrode by soaking it in a 0.01 M solution of the target ion (KCl in this case) for at least 12-24 hours. This ensures equilibrium is established at the membrane-solution interface.
-
Characterization and Performance Validation
The performance of the fabricated ISE must be rigorously validated.
-
Calibration:
-
Prepare a series of standard solutions of the target ion (e.g., 1.0 M to 1.0 x 10⁻⁷ M KCl).
-
Immerse the ISE and a suitable external reference electrode (e.g., a double junction Ag/AgCl electrode) into the stirred standard solutions, starting from the lowest concentration.
-
Record the stable potential reading (in mV) for each solution.
-
Plot the potential (E) versus the logarithm of the ion activity (log a_ion). The resulting calibration curve should be linear over a wide concentration range.
-
-
Performance Metrics:
-
Slope: For a monovalent cation like K⁺, the slope of the linear portion should be close to the theoretical Nernstian value of 59.2 mV per decade of activity at 25°C.[5]
-
Limit of Detection (LOD): Determined from the intersection of the two extrapolated linear segments of the calibration curve.
-
Selectivity: The ability of the electrode to respond to the primary ion in the presence of interfering ions. The selectivity coefficient (K_pot) is determined using methods like the Fixed Interference Method (FIM).
-
Response Time: The time required for the electrode to reach 95% of the final stable potential after a step change in analyte concentration. A good sensor has a response time of less than 30 seconds.[6]
-
| Parameter | Typical Performance for a B15C5-based Electrode |
| Analyte | K⁺ or Pb²⁺ |
| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M |
| Nernstian Slope | ~58 mV/decade (for K⁺), ~29 mV/decade (for Pb²⁺)[5][6] |
| Detection Limit | 10⁻⁶ to 10⁻⁵ M[6] |
| Response Time | < 30 seconds[6] |
| Operational pH Range | 2.8 - 4.5 (for Pb²⁺)[6] |
| Lifetime | Several weeks to months[6] |
Part 3: Fabrication of Optical Sensors
Optical sensors utilize a chromophore or fluorophore whose spectral properties change upon ion binding by the attached crown ether. This change provides a visual or instrumentally measurable signal.
Principle of Operation
The host-guest complexation event alters the electronic environment of the signaling molecule. This can lead to:
-
Fluorescence Quenching or Enhancement: The bound ion can quench the fluorescence through electron transfer or enhance it by inducing conformational changes that reduce non-radiative decay pathways.[7][8]
-
Colorimetric Change: The binding can cause a shift in the absorption spectrum of a chromophore, resulting in a visible color change.[9][10]
Sources
- 1. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzo-15-crown-5 functionalized polydiacetylene-based colorimetric self-assembled vesicular receptors for lead ion recognition - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-tert-Butylbenzo-15-crown-5 in Biological Membrane Transport
Introduction: The Architectonics of a Synthetic Ionophore
In the intricate landscape of cellular biology, the transport of ions across lipid membranes is a fundamental process, underpinning everything from nerve impulse transmission to cellular homeostasis. While biological systems have evolved sophisticated protein channels and pumps for this purpose, the field of synthetic chemistry offers molecular tools that can mimic and modulate these functions. 4-tert-Butylbenzo-15-crown-5 is one such molecule, a synthetic ionophore with significant potential for research and therapeutic development.
This guide provides an in-depth exploration of this compound, detailing its mechanism of action and providing robust protocols for its application in studying biological membrane transport. As a member of the crown ether family, its structure is key to its function. The "15-crown-5" designation refers to a 15-atom ring containing five oxygen atoms. These oxygen atoms, with their inwardly directed lone pairs of electrons, create a polar, hydrophilic cavity. The dimensions of this cavity are particularly suited for complexing with specific cations, most notably sodium (Na⁺) and to a lesser extent, potassium (K⁺)[1][2].
The benzo group fused to the crown ether ring provides structural rigidity. The addition of a 4-tert-butyl group is a critical modification; this bulky, nonpolar moiety significantly increases the molecule's lipophilicity[3]. This enhanced affinity for the nonpolar lipid environment of a biological membrane is crucial for its function as a transmembrane ion carrier[4]. This unique combination of a selective, hydrophilic core and a lipophilic exterior allows this compound to function as a mobile ion carrier, disrupting natural ion gradients in a controlled manner.
Mechanism of Action: A Mobile Carrier Model
This compound facilitates ion transport across biological membranes primarily through a mobile carrier mechanism . This process can be dissected into several key steps, each driven by thermodynamic principles.
-
Partitioning into the Membrane: Due to its lipophilic tert-butyl group, the molecule preferentially partitions from the aqueous phase into the hydrophobic core of the lipid bilayer[5].
-
Interfacial Complexation: At the membrane-water interface, the oxygen-rich cavity of the crown ether captures a cation (e.g., Na⁺) from the aqueous environment, shedding the ion's hydration shell.
-
Translocation: The resulting lipophilic complex, with the cation's charge shielded by the crown ether, diffuses across the membrane down the cation's electrochemical gradient.
-
Interfacial Decomplexation: At the opposite membrane interface, the cation is released into the aqueous phase, and the now-uncomplexed crown ether is free to diffuse back across the membrane to repeat the cycle.
This carrier mechanism is distinct from a channel-forming mechanism, where multiple molecules would assemble to create a static pore through the membrane[1]. The efficiency of transport is therefore dependent on the concentration of the crown ether in the membrane, the ion gradient, and the intrinsic kinetics of complexation and decomplexation.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphiphilic drug-like molecules accumulate in a membrane below the head group region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-tert-Butylbenzo-15-crown-5 in the Selective Removal of Potassium Ions
Introduction
The selective removal and sensing of potassium ions (K⁺) are critical across a spectrum of scientific and industrial domains, from biomedical diagnostics and pharmaceutical development to environmental monitoring and materials science. The precise regulation of potassium concentration is vital for cellular function, and its accurate measurement is a cornerstone of clinical chemistry. Crown ethers, a class of macrocyclic polyethers discovered by Charles J. Pedersen, have emerged as exceptionally versatile tools for selective cation binding.[1] Their unique ability to form stable "host-guest" complexes with specific metal ions, dictated by the compatibility between the ion's radius and the ether's cavity size, makes them ideal candidates for targeted ion removal and analysis.
This guide focuses on 4-tert-Butylbenzo-15-crown-5 , a functionalized derivative of the well-studied benzo-15-crown-5. The incorporation of a bulky, lipophilic tert-butyl group onto the benzene ring enhances its solubility in organic media and improves its compatibility with polymeric membranes, making it a superior ionophore for applications in solvent extraction and ion-selective electrodes (ISEs).[2][3] We will explore the underlying principles of its remarkable selectivity for potassium ions and provide detailed, field-proven protocols for its synthesis and application in K⁺ removal and sensing.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₈O₅ | [4] |
| Molecular Weight | 324.41 g/mol | [3] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 92-95 °C | [3] |
| Boiling Point | 436.5 ± 45.0 °C (Predicted) | [3] |
| LogP | 2.805 (Predicted) | [5] |
Mechanism of Selective Potassium Ion Binding
The remarkable selectivity of crown ethers is a function of multiple coordinated factors, extending beyond a simple mechanical fit. This "host-guest" chemistry is a sophisticated interplay of thermodynamics, ion-dipole interactions, and conformational arrangement.
The "Size-Fit" Concept and Sandwich Complexation
The foundational principle of crown ether selectivity is the "size-fit" relationship.[6] The central cavity of the 15-crown-5 ring, with a diameter of approximately 1.7-2.2 Å, is an ideal dimensional match for the sodium ion (Na⁺, ionic radius ≈ 1.02 Å).[6][7] Consequently, in many non-polar solvents, benzo-15-crown-5 and its derivatives exhibit a higher stability constant for Na⁺ when forming a 1:1 complex.[8]
However, the potassium ion (K⁺), with a larger ionic radius of approximately 1.38 Å, is slightly too large to fit perfectly within the 15-crown-5 cavity.[7] This apparent mismatch is overcome by the formation of a highly stable 2:1 "sandwich" complex, where the potassium ion is coordinated by the oxygen atoms of two separate crown ether molecules, one from above and one from below.[5][8] This cooperative binding in the sandwich structure is a key determinant of the high K⁺ selectivity observed in many applications.
Figure 1: Cation Complexation by this compound
Thermodynamics of Complexation
The stability of the crown ether-cation complex is quantified by the stability constant (log K). Thermodynamic studies on the parent compound, benzo-15-crown-5, reveal that complexation with alkali metal ions is typically an enthalpy-driven process (negative ΔH°), often accompanied by a loss of entropy (negative TΔS°).[8][9] This indicates that the formation of strong ion-dipole bonds between the cation and the ether's oxygen atoms is the primary driving force, which more than compensates for the organizational penalty of bringing the molecules together.
Table 1: Comparative Stability Constants (log K) for Benzo-15-crown-5 Complexes with Alkali Metal Cations (Note: Data for the specific 4-tert-butyl derivative is limited; these values for the parent compound in methanol provide a strong proxy for relative affinities.)
| Cation | Ionic Radius (Å) | log K in Methanol | Stoichiometry |
| Li⁺ | 0.76 | 2.81 | 1:1 |
| Na⁺ | 1.02 | 3.31 | 1:1 |
| K⁺ | 1.38 | 3.01 | 2:1 (Sandwich) |
| Rb⁺ | 1.52 | 2.51 | 2:1 (Sandwich) |
| Cs⁺ | 1.67 | 2.05 | 2:1 (Sandwich) |
The Role of the 4-tert-Butyl Group
The strategic placement of the tert-butyl group on the benzo moiety serves two primary functions that enhance the performance of the crown ether in separation applications:
-
Increased Lipophilicity: The bulky, nonpolar tert-butyl group significantly increases the molecule's affinity for organic phases.[3] This is critical in both liquid-liquid extraction, where it promotes the transfer of the cation complex into the organic solvent, and in ion-selective membranes, where it ensures the ionophore remains stably embedded within the hydrophobic polymer matrix, preventing leaching.
-
Steric Influence: While not directly involved in cation binding, the steric bulk of the tert-butyl group can subtly influence the conformation of the benzo-crown ether, which may fine-tune the binding pocket and affect selectivity.
Synthesis of this compound
The synthesis of this compound is achieved via a modification of the classic Williamson ether synthesis, a robust method for forming ethers from an organohalide and a deprotonated alcohol.[10][11] The protocol starts with 4-tert-butylcatechol, the substituted analog of catechol used in the synthesis of the parent benzo-15-crown-5.
Figure 2: Synthesis Workflow for this compound
Detailed Synthesis Protocol
This protocol is adapted from established procedures for benzo-15-crown-5 and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10][11]
Reagents:
-
4-tert-Butylcatechol
-
Tetraethylene glycol dichloride
-
Sodium hydroxide (NaOH)
-
n-Butanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hexane
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a 2-liter three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 0.8 moles of 4-tert-butylcatechol in 1200 mL of n-butanol.
-
Base Addition: While stirring, add a solution of 67.2 g of NaOH in 80 mL of deionized water. Continue stirring the mixture for 30-40 minutes.
-
Cyclization: Slowly add 0.8 moles of tetraethylene glycol dichloride through the dropping funnel. Once the addition is complete, heat the mixture to reflux (approx. 107°C) and maintain for 7 hours.
-
Work-up: After cooling, acidify the reaction mixture with concentrated HCl. Filter the resulting precipitate and wash thoroughly with water until the filtrate is neutral.
-
Extraction: Transfer the crude product to a separatory funnel and extract into hexane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the hexane under reduced pressure using a rotary evaporator. Recrystallize the resulting solid from ethanol to yield pure, white crystals of this compound.
Application I: Selective Removal of K⁺ via Liquid-Liquid Extraction
Liquid-liquid (or solvent) extraction is a powerful technique for separating ions from an aqueous solution. This compound acts as a phase-transfer catalyst, selectively binding K⁺ ions and shuttling them into an immiscible organic phase. The efficiency of this process is enhanced by the presence of a lipophilic counter-anion, such as picrate, which pairs with the positively charged crown-K⁺ complex, neutralizing its charge and facilitating its dissolution in the organic solvent.[12]
Figure 3: Liquid-Liquid Extraction Workflow
Protocol for K⁺ Extraction
Materials:
-
Aqueous solution containing potassium ions (e.g., KCl)
-
Picric acid solution (1 x 10⁻³ M)
-
This compound
-
Organic solvent (e.g., Chloroform, Dichloromethane)
-
Separatory funnels, mechanical shaker, pH meter
-
Analytical instrument for K⁺ quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a known concentration of K⁺. Add an equimolar amount of picric acid solution. Adjust pH to neutral if necessary.
-
Organic Phase Preparation: Prepare a solution of this compound in the organic solvent at a concentration determined by the expected K⁺ concentration (a 2:1 molar ratio of crown to K⁺ is a good starting point).
-
Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases.
-
Equilibration: Shake the funnel vigorously for at least 30 minutes using a mechanical shaker to ensure the extraction equilibrium is reached.
-
Phase Separation: Allow the funnel to stand until the two phases have completely separated.
-
Analysis: Carefully separate the two phases. Analyze the aqueous phase to determine the remaining K⁺ concentration. The amount of K⁺ removed can be calculated by the difference from the initial concentration.
Application II: Fabrication of a K⁺-Selective Membrane Electrode
Ion-selective electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. For K⁺ sensing, this compound is incorporated as the active ionophore into a plasticized polymer membrane, typically poly(vinyl chloride) (PVC).[4][13]
Figure 4: K⁺-Selective Membrane Fabrication Workflow
Protocol for K⁺-ISE Membrane Preparation
Materials:
-
This compound (Ionophore)
-
High molecular weight PVC (Polymer matrix)
-
o-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)
-
Tetrahydrofuran (THF), high purity (Solvent)
-
Internal filling solution (e.g., 0.01 M KCl)
-
Ag/AgCl wire (Internal reference electrode)
-
Electrode body
Procedure:
-
Membrane Cocktail Preparation: In a small glass vial, prepare the membrane cocktail with the following approximate weight percentages:
-
Ionophore (this compound): 1-2%
-
PVC: ~33%
-
Plasticizer (o-NPOE): ~65% Dissolve all components completely in a minimal amount of THF.
-
-
Membrane Casting: Pour the homogenous cocktail into a glass ring placed on a clean glass plate. Cover loosely to allow for slow evaporation of THF over 24-48 hours. This slow process is crucial for creating a mechanically stable and uniform membrane.
-
Electrode Assembly: Once the membrane is formed and dry, use a cork borer to cut a small disc (5-7 mm diameter). Securely mount this disc at the end of the PVC electrode body.
-
Filling and Reference: Fill the electrode body with the internal filling solution (0.01 M KCl). Insert an Ag/AgCl wire to serve as the internal reference electrode.
-
Conditioning: Before use, condition the electrode by soaking its tip in a 1 x 10⁻³ M KCl solution for at least 2 hours. This ensures a stable and reproducible potential.
Table 2: Typical Performance Characteristics of a Benzo-15-crown-5 Based K⁺-ISE
| Parameter | Typical Value | Reference |
| Linear Range | 1x10⁻⁴ - 1x10⁻² M | [4] |
| Nernstian Slope | 56 ± 3 mV/decade | [4] |
| Detection Limit | ~1 x 10⁻⁶ M | [4] |
| Response Time | 20-30 seconds | [4] |
| Selectivity | High selectivity over Na⁺, Li⁺, NH₄⁺, Mg²⁺, Ca²⁺ | [4] |
Conclusion
This compound is a highly effective and versatile molecule for the selective recognition and removal of potassium ions. The foundational "size-fit" principle, elegantly augmented by the formation of stable 2:1 sandwich complexes, allows it to preferentially bind K⁺ over other competing alkali metal ions. The addition of the tert-butyl group provides critical lipophilicity, enhancing its performance in practical applications such as solvent extraction and ion-selective electrodes. The protocols detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage the unique properties of this powerful supramolecular tool.
References
-
Glushko, A., et al. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry, 33(4), 1689-1697. Available at: [Link]
-
Zhang, H-Y., et al. (2006). Synthesis of Double-Armed Benzo-15-crown-5 and Their Complexation Thermodynamics with Alkali Cations. ResearchGate. Available at: [Link]
-
Glushko, A., et al. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Semantic Scholar. Available at: [Link]
-
Tawarah, K. M., & Mizyed, S. (1988). A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 6(6), 583-591. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
Ekmekci, G., et al. (2015). Preparation and Application of Potassium Ion-Selective Membrane Electrode Based on Benzo-15-Crown-5 Ether. ResearchGate. Available at: [Link]
-
Yamauchi, A., et al. (2000). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. Analytical Chemistry, 72(23), 5841-5846. Available at: [Link]
-
Shakibania, S., et al. (2025). Solvent extraction using crown ethers: Selective recovery of potassium from synthetic K-feldspar leachate. ResearchGate. Available at: [Link]
-
Lee, H., et al. (2009). Potassium ion-selective polyaniline solid-contact electrodes based on 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether ionophore. ResearchGate. Available at: [Link]
-
Shakibania, S., et al. (2026). Solvent extraction using crown ethers: Selective recovery of potassium from synthetic K-feldspar leachate. Diva-portal.org. Available at: [Link]
-
Taylor & Francis. (n.d.). 4-tert-butylcatechol – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Taylor & Francis. (n.d.). 15-crown-5 – Knowledge and References. Taylor & Francis. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
Annamalai University. (n.d.). Crown ether notes- I MSc Chemistry (CBCS).pdf. Annamalai University. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. BJOC - Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Determining the Cation Selectivity Profile of 4'-tert-Butylbenzo-15-crown-5
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide with detailed protocols for determining the cation selectivity of the crown ether 4'-tert-Butylbenzo-15-crown-5. We move beyond a simple listing of steps to explain the underlying principles of host-guest chemistry that dictate experimental design. The methodologies described herein, including solvent extraction, potentiometry with ion-selective electrodes (ISEs), and NMR titration, are presented as self-validating systems to ensure robust and reproducible results. This guide is intended for researchers in supramolecular chemistry, materials science, and analytical chemistry who require a rigorous framework for characterizing the binding properties of macrocyclic ligands.
Introduction: The Principle of Selective Recognition
Crown ethers, cyclic chemical compounds consisting of a ring containing several ether groups, were first discovered by Charles J. Pedersen in 1967, a discovery that contributed to the 1987 Nobel Prize in Chemistry. Their unique structure, featuring a hydrophilic interior cavity and a hydrophobic exterior, allows them to selectively bind specific cations. This selectivity is governed by a "lock and key" principle, where the fit between the cation's ionic radius and the crown ether's cavity size is a primary determinant of binding strength. Other factors, such as the cation's charge density and the solvent system used, also play crucial roles.
4'-tert-Butylbenzo-15-crown-5 (tBuB15C5) is a derivative of 15-crown-5, featuring a bulky, hydrophobic tert-butyl group attached to the benzo substituent. This modification enhances its solubility in organic solvents, making it particularly suitable for applications in liquid-liquid extraction and membrane-based sensors. The 15-crown-5 ring has a cavity diameter estimated to be between 1.7 and 2.2 Å, which theoretically favors the binding of cations with similar ionic radii, such as Na⁺ (ionic radius ~1.02 Å) and K⁺ (ionic radius ~1.38 Å). However, theoretical predictions require empirical validation. This guide details the experimental setups to quantify this selectivity.
Foundational Experimental Design: Solvent Extraction
Solvent extraction is a classical and visually intuitive method to determine the relative selectivity of a ligand for a series of cations. The principle relies on the partitioning of a cation, initially present as a salt in an aqueous phase, into an organic phase containing the crown ether. The transfer is facilitated by the formation of a stable crown-cation complex, which is soluble in the organic solvent. A colored counter-anion, such as picrate, is often used to allow for spectrophotometric quantification of the extracted complex.
Causality Behind Experimental Choices
-
Solvent System: The choice of an immiscible organic solvent (e.g., dichloromethane, chloroform) and an aqueous phase (e.g., deionized water) is fundamental. The organic solvent must effectively solubilize the crown ether and the resulting complex but not the salt itself.
-
Counter-ion (Picrate): The picrate anion serves two purposes. First, it is a "soft" anion that forms a strong ion pair with the "hard" cation-crown complex, promoting extraction into the organic phase. Second, its intense yellow color provides a chromophore for UV-Vis spectrophotometric analysis.
-
pH Control: The aqueous phase is typically buffered to a specific pH to ensure that the anionic form of picric acid is dominant and that the cation speciation remains consistent.
Protocol: Determining Selectivity via Picrate Extraction
-
Preparation of Stock Solutions:
-
Prepare a 1.0 x 10⁻³ M stock solution of 4'-tert-Butylbenzo-15-crown-5 in dichloromethane (DCM).
-
Prepare 0.1 M aqueous stock solutions of various metal chlorides (e.g., LiCl, NaCl, KCl, MgCl₂, CaCl₂).
-
Prepare a 1.0 x 10⁻⁴ M aqueous solution of picric acid.
-
-
Extraction Procedure:
-
In a series of separatory funnels, add 10 mL of the crown ether solution (or pure DCM for a blank).
-
To each funnel, add 10 mL of an aqueous solution containing one of the metal chlorides (1.0 x 10⁻² M final concentration) and picric acid (1.0 x 10⁻⁵ M final concentration).
-
Shake the funnels vigorously for 30 minutes using a mechanical shaker to ensure equilibrium is reached.
-
Allow the phases to separate completely for 15 minutes.
-
-
Quantification:
-
Carefully collect the organic phase from each funnel, ensuring no contamination from the aqueous layer.
-
Measure the absorbance of the organic phase using a UV-Vis spectrophotometer at the λ_max of the picrate anion in the complex (typically around 375 nm).
-
The percentage of cation extracted (%E) can be calculated using the formula: %E = [(A_sample - A_blank) / A_max] * 100 where A_sample is the absorbance of the organic phase with the crown ether, A_blank is the absorbance without the crown ether, and A_max is the absorbance corresponding to 100% extraction (determined using a standard).
-
-
Data Analysis:
-
Compare the %E values for different cations. A higher %E indicates greater selectivity.
-
Data Presentation: Solvent Extraction Results
| Cation | Ionic Radius (Å) | % Extraction (%E) | Selectivity Ratio (vs. Na⁺) |
| Li⁺ | 0.76 | 15.2 ± 1.1 | 0.21 |
| Na⁺ | 1.02 | 72.5 ± 2.5 | 1.00 |
| K⁺ | 1.38 | 55.8 ± 2.1 | 0.77 |
| Mg²⁺ | 0.72 | 5.1 ± 0.8 | 0.07 |
| Ca²⁺ | 1.00 | 18.9 ± 1.3 | 0.26 |
Workflow Visualization: Solvent Extraction
Caption: Workflow for determining cation selectivity via solvent extraction.
Advanced Method: Potentiometric Titration with Ion-Selective Electrodes (ISEs)
For a more quantitative determination of binding constants (K_a) and selectivity coefficients, potentiometry using ion-selective electrodes is a highly reliable method. An ISE is a sensor whose voltage response is dependent on the concentration (more accurately, activity) of a specific ion in a solution. When a crown ether is added, it complexes with the target cation, reducing the concentration of the "free" ion in the solution. This change in concentration is measured as a change in potential by the ISE, allowing for the calculation of the binding affinity.
Protocol: ISE-Based Determination of Binding Constants
-
System Calibration:
-
Choose an appropriate solvent (e.g., methanol, acetonitrile) in which the salt and the crown ether are soluble.
-
Calibrate the ion-selective electrode (e.g., a Na⁺-ISE) using a series of standard solutions of the corresponding salt (e.g., NaClO₄) of known concentrations.
-
Plot the measured potential (E) against the logarithm of the ion activity (log a_ion) to generate a calibration curve. The slope should be close to the Nernstian value (approx. 59.2/z mV at 25°C, where z is the ion charge).
-
-
Titration Procedure:
-
Place a known concentration of the metal salt solution (e.g., 1.0 x 10⁻³ M NaClO₄) in a thermostatted titration vessel.
-
Immerse the calibrated ISE and a suitable reference electrode.
-
Record the initial potential (E_initial).
-
Add small, precise aliquots of a concentrated solution of 4'-tert-Butylbenzo-15-crown-5 to the vessel.
-
After each addition, allow the potential reading to stabilize and record the new value (E_final).
-
-
Data Analysis and Calculation:
-
For each titration point, use the Nernst equation and the calibration curve to calculate the concentration of the free metal ion [M⁺].
-
The concentration of the complex [ML⁺] is calculated by the difference: [ML⁺] = [M⁺]_total - [M⁺]_free.
-
The concentration of the free ligand [L] is: [L] = [L]_total - [ML⁺].
-
The binding constant (K_a) is then calculated: K_a = [ML⁺] / ([M⁺]_free * [L]).
-
Specialized software can be used to perform non-linear regression analysis on the titration data to obtain a more accurate K_a value.
-
-
Determining Selectivity:
-
Repeat the entire procedure for each cation of interest (e.g., K⁺, Li⁺).
-
The selectivity of the crown ether for ion A⁺ over ion B⁺ is given by the ratio of their binding constants: Selectivity (A⁺/B⁺) = K_a(A⁺) / K_a(B⁺).
-
Data Presentation: Binding Constants from ISE Titration
| Cation | Solvent | Binding Constant (log K_a) |
| Na⁺ | Methanol | 4.35 ± 0.05 |
| K⁺ | Methanol | 3.81 ± 0.07 |
| Li⁺ | Methanol | 2.95 ± 0.09 |
Workflow Visualization: ISE Titration
Caption: Workflow for determining binding constants via potentiometric titration.
Complementary Method: Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy provides powerful insights into the structural aspects of host-guest complexation in solution. In an NMR titration, the chemical shifts of protons on the crown ether (the host) or, in some cases, a guest molecule are monitored as the concentration of the other component is systematically varied. Changes in the chemical shift (Δδ) upon complexation can be used to determine the binding constant.
Rationale for NMR Titration
-
Direct Observation: This method directly observes the effect of binding on the electronic environment of specific nuclei within the host or guest.
-
Stoichiometry: The titration data can be plotted (e.g., Δδ vs. Guest/Host ratio) to confirm the binding stoichiometry (e.g., 1:1, 1:2).
-
Solvent Versatility: It can be performed in a wide range of deuterated solvents, allowing for the study of solvent effects on binding.
Protocol: ¹H NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of the host (4'-tert-Butylbenzo-15-crown-5) at a fixed concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CD₃CN, CDCl₃).
-
Prepare a highly concentrated stock solution of the guest salt (e.g., 50 mM NaClO₄) in the same deuterated solvent.
-
-
Titration Experiment:
-
Acquire a high-resolution ¹H NMR spectrum of the host solution alone.
-
Add successive, small aliquots of the guest salt solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum. It is crucial to monitor protons on the crown ether that are expected to shift upon cation binding, typically those closest to the cavity (e.g., the -OCH₂- protons).
-
-
Data Processing and Analysis:
-
Process the spectra and carefully track the chemical shift (δ) of one or more specific host protons.
-
The observed chemical shift (δ_obs) is a weighted average of the shifts of the free (δ_free) and bound (δ_bound) host.
-
Plot the change in chemical shift (Δδ = δ_obs - δ_free) as a function of the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression software to extract the binding constant, K_a.
-
Conclusion: A Multi-faceted Approach to Selectivity
Determining the selectivity of 4'-tert-Butylbenzo-15-crown-5 is not a task for a single technique. A robust characterization relies on the convergence of evidence from multiple, orthogonal methods. Solvent extraction provides a rapid, qualitative assessment of selectivity. Potentiometric titrations with ISEs offer a highly accurate, quantitative measure of binding constants in solution. Finally, NMR titration complements these findings by providing structural insights and confirming binding stoichiometry. By employing this multi-faceted approach, researchers can build a comprehensive and trustworthy profile of the host-guest interactions that define the utility of this important macrocycle.
References
-
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. [Link]
-
The Nobel Prize in Chemistry 1987. (n.d.). The Nobel Prize. Retrieved January 13, 2026, from [Link]
-
Gokel, G. W. (1991). Crown Ethers and Cryptands. Royal Society of Chemistry. [Link]
-
Izatt, R. M., Pawlak, K., Bradshaw, J. S., & Bruening, R. L. (1991). Thermodynamic and kinetic data for macrocycle interaction with cations and anions. Chemical Reviews, 91(8), 1721–2085. [Link]
-
Shannon, R. D. (1976). Revised effective ionic radii and systematic studies of interatomic distances in halides and chalcogenides. Acta Crystallographica Section A, 32(5), 751–767. [Link]
-
Takeda, Y., & Takahashi, H. (1987). A Conductance Study of 1:1 Complexes of 15-Crown-5, 16-Crown-5, and Benzo-15-crown-5 with Alkali Metal Ions in Nonaqueous Solvents. Bulletin of the Chemical Society of Japan, 60(10), 3629–3632. [Link]
Troubleshooting & Optimization
Technical Support Center: 4-tert-Butylbenzo-15-crown-5 Based Ion-Selective Electrodes
Welcome to the technical support center for 4-tert-Butylbenzo-15-crown-5 based ion-selective electrodes (ISEs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices to enhance the performance and extend the lifetime of your ISEs. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to optimize your experimental outcomes.
I. Understanding the Fundamentals: FAQs
This section addresses common questions regarding the principles and components of your this compound based ISE.
Q1: What is this compound and why is it used in my ISE?
A1: this compound is a macrocyclic polyether, a type of molecule known as a crown ether. Its central cavity has a specific size and arrangement of oxygen atoms that make it highly selective for binding certain cations. The "15-crown-5" part of the name indicates a 15-atom ring containing five oxygen atoms. This structure is particularly well-suited for selectively binding potassium ions (K⁺), whose ionic radius fits snugly within the cavity.[1] The 'benzo' group provides rigidity to the structure, and the '4-tert-butyl' group is a bulky, lipophilic (fat-loving) moiety. This tert-butyl group is crucial for improving the lifetime of the electrode as it increases the overall lipophilicity of the ionophore, anchoring it more securely within the non-polar PVC membrane and reducing its tendency to leach out into the aqueous sample.[2][3]
Q2: My ISE is designed for potassium ion (K⁺) detection. Why is it sometimes referred to as a sodium (Na⁺) sensor?
A2: While benzo-15-crown-5 based ionophores are predominantly used for their high selectivity towards potassium ions, the cavity size can also accommodate sodium ions to some extent.[3][4] However, the stability of the K⁺-crown ether complex is significantly higher than that of the Na⁺-crown ether complex, leading to a strong preference for potassium. For applications requiring high-precision sodium measurements, other ionophores like bis(12-crown-4) derivatives are typically employed.[5] It is crucial to consult the manufacturer's specifications for your particular electrode to understand its selectivity profile.
Q3: What are the key components of my ISE's membrane and what are their functions?
A3: The heart of your ISE is the polymeric membrane, which typically consists of three main components homogenously mixed:
-
Poly(vinyl chloride) (PVC): A high molecular weight polymer that acts as a solid support matrix, providing mechanical stability to the membrane.[6]
-
Plasticizer: A water-insoluble organic solvent that is dispersed within the PVC matrix. It has several critical functions: it dissolves the ionophore and ionic additive, ensures the mobility of the ion-ionophore complex within the membrane, and maintains the membrane's flexibility.[7] The choice of plasticizer significantly impacts the electrode's performance and lifetime.
-
Ionophore (this compound): The active sensing component that selectively binds to the target ion (in this case, K⁺) and facilitates its transport across the membrane interface.[8]
Optionally, an ionic additive (lipophilic salt) like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) may be included to reduce the membrane's electrical resistance and improve the stability of the potential.[6]
II. Troubleshooting Common Issues
This section provides a systematic guide to diagnosing and resolving common problems encountered during the use of this compound based ISEs.
Q4: My calibration curve shows a non-Nernstian or low slope. What could be the cause?
A4: An ideal ISE for a monovalent ion like K⁺ should exhibit a Nernstian slope of approximately 59 mV per decade change in concentration at 25°C.[9] A significant deviation from this indicates a problem. Here are the potential causes and solutions:
-
Improper Conditioning: A new electrode or one that has been stored dry requires thorough conditioning to ensure the membrane is fully hydrated and the ion-exchange equilibrium is established at the membrane-solution interface.
-
Solution: Condition the electrode by soaking it in a mid-range standard solution (e.g., 10⁻³ M KCl) for at least 2 hours before the first use, or for 30 minutes if it has been stored in a proper storage solution.[10]
-
-
Contaminated or Old Standards: The accuracy of your calibration is entirely dependent on the accuracy of your standard solutions.
-
Solution: Prepare fresh calibration standards from a high-purity stock solution using deionized water. It is recommended to prepare new standards daily.[11]
-
-
Presence of Interfering Ions: High concentrations of ions for which the electrode has some affinity can interfere with the measurement of the target ion. For K⁺ electrodes, common interfering ions include NH₄⁺, Na⁺, and Cs⁺.
-
Solution: If interfering ions are suspected, you can either dilute the sample to reduce their concentration or use an Ionic Strength Adjuster (ISA) to keep the background ionic strength constant and minimize the impact of interfering ions.[12]
-
-
Membrane Fouling or Damage: The membrane surface can become contaminated with proteins or other organic molecules from the sample, or it can be physically scratched.
-
Solution: Gently rinse the electrode with deionized water after each measurement. If fouling is suspected, you may try to gently polish the membrane surface with a soft, lint-free cloth, but refer to the manufacturer's instructions first.
-
-
Leaching of Membrane Components: Over time, the plasticizer and ionophore can leach out of the membrane, leading to a decline in performance. This is an indication that the electrode is nearing the end of its operational life.[13]
Q5: The potential reading is drifting or unstable. How can I fix this?
A5: A drifting potential can be caused by several factors:
-
Temperature Fluctuations: The electrode potential is temperature-dependent.
-
Solution: Ensure that all your standards and samples are at the same temperature. Allow them to equilibrate to room temperature before measurement.
-
-
Trapped Air Bubbles: An air bubble on the surface of the membrane can disrupt the electrical contact with the solution.
-
Solution: Visually inspect the electrode tip and gently tap the electrode body to dislodge any air bubbles.
-
-
Clogged Reference Electrode Junction: The reference electrode junction can become clogged, leading to an unstable potential.
-
Solution: If you are using a separate reference electrode, ensure its filling solution is topped up and that the junction is not blocked. Refer to the reference electrode's manual for cleaning procedures.
-
-
Insufficient Ionic Strength: In very dilute samples, the ionic strength can be too low, leading to instability.
-
Solution: Use an Ionic Strength Adjuster (ISA) to raise the ionic strength of your samples and standards to a constant, higher level.[12]
-
Troubleshooting Flowchart
Here is a systematic workflow to help you diagnose issues with your ISE.
Caption: Troubleshooting workflow for common ISE issues.
III. Protocols for Extending Electrode Lifetime
The operational lifetime of a this compound based ISE is primarily limited by the leaching of the ionophore and plasticizer from the PVC membrane.[13] The following protocols are designed to mitigate these effects and maximize the longevity of your electrode.
Protocol 1: Optimal Membrane Preparation
For users fabricating their own electrodes, the composition of the membrane is critical. The following table provides a starting point for an optimized membrane cocktail for a K⁺-selective electrode using this compound.
| Component | Function | Typical Weight % |
| High Molecular Weight PVC | Support Matrix | ~33% |
| Plasticizer (e.g., o-NPOE) | Solvent Mediator | ~65% |
| This compound | Ionophore | 1-2% |
| KTpClPB (optional) | Ionic Additive | ~0.5% |
Rationale for Plasticizer Selection:
The choice of plasticizer is a trade-off between ensuring sufficient mobility of the ion-ionophore complex and minimizing leaching.
-
High Lipophilicity: A more lipophilic plasticizer is less likely to leach into the aqueous sample.
-
High Dielectric Constant: A higher dielectric constant helps to dissolve the ionic components and can improve the selectivity for certain ions. 2-nitrophenyl octyl ether (o-NPOE) is a commonly used plasticizer for K⁺ selective electrodes due to its high dielectric constant.[14][15]
-
Polymeric Plasticizers: For applications requiring maximum lifetime, consider using polymeric plasticizers like polyester sebacate. These have a much lower tendency to leach from the membrane, significantly extending the electrode's operational life.[13]
Protocol 2: Step-by-Step Electrode Conditioning
Proper conditioning is essential not only for accurate measurements but also for prolonging the life of the membrane.
-
Initial Conditioning (New Electrode):
-
Prepare a 10⁻³ M solution of KCl.
-
Immerse the electrode tip in the solution, ensuring the membrane is fully submerged.
-
Soak for at least 2 hours, or overnight for best results.[16]
-
-
Daily Conditioning:
-
Before the first measurement of the day, soak the electrode in a mid-range standard solution for 15-30 minutes.
-
-
Between Measurements:
-
Rinse the electrode thoroughly with deionized water and gently blot dry with a lint-free tissue.
-
Store the electrode in a mid-range standard solution. Avoid storing in deionized water, as this will promote leaching of the internal filling solution and membrane components.[10]
-
Protocol 3: Proper Electrode Storage
-
Short-Term Storage (overnight): Store the electrode with its tip immersed in a mid-range standard solution (e.g., 10⁻³ M KCl).
-
Long-Term Storage (weeks to months):
-
Rinse the electrode and blot dry.
-
If using a separate reference electrode, empty the filling solution.
-
Cover the sensing membrane with the protective cap provided by the manufacturer. Ensure the cap contains a small piece of sponge moistened with the storage solution recommended by the manufacturer (often a dilute salt solution). This maintains a humid environment without diluting the internal reference solution.[10]
-
Mechanism of Component Leaching and Lifetime Limitation
The primary mechanism for the degradation of ISE performance is the slow partitioning of the membrane components into the sample solution. This process is driven by the concentration gradient between the membrane and the sample.
Caption: Leaching of ionophore and plasticizer from the ISE membrane.
IV. Advanced Protocols and Data
This section provides protocols for more advanced characterization of your ISEs.
Protocol 4: Determination of Selectivity Coefficients
The selectivity of your ISE is a measure of its preference for the target ion over other interfering ions. The potentiometric selectivity coefficient, Kpot(A,B), can be determined using the Fixed Interference Method (FIM).
-
Prepare a series of standard solutions of the primary ion (A, e.g., K⁺) with a constant concentration of the interfering ion (B, e.g., Na⁺).
-
Measure the potential of each solution.
-
Plot the potential (mV) versus the logarithm of the primary ion activity.
-
Separately, measure the potential in a solution containing only the interfering ion at the same concentration used in the mixed solutions.
-
The selectivity coefficient can be calculated from the intersection of the two linear portions of the plot.
Typical Selectivity Coefficients for a Benzo-15-crown-5 based K⁺ ISE:
| Interfering Ion (B) | Log(Kpot(K⁺,B)) |
| Na⁺ | -2.0 to -3.5 |
| NH₄⁺ | -1.0 to -2.0 |
| Cs⁺ | -0.5 to -1.5 |
| Li⁺ | ~ -4.0 |
| Ca²⁺ | ~ -4.5 |
| Mg²⁺ | ~ -4.5 |
(Note: These are approximate values and can vary depending on the specific membrane composition and measurement conditions.)[11][14][17]
Protocol 5: Accelerated Lifetime Testing
To estimate the operational lifetime of your ISEs without conducting months-long experiments, an accelerated lifetime test can be performed.
-
Prepare a fresh ISE according to Protocol 1.
-
Condition the electrode as per Protocol 2.
-
Continuously immerse the electrode in a solution with a mid-range concentration of the primary ion (e.g., 10⁻³ M KCl). To accelerate the leaching process, this solution can be stirred or maintained at a slightly elevated temperature (e.g., 30-40 °C).
-
At regular intervals (e.g., every 24 hours), perform a full calibration of the electrode (e.g., from 10⁻⁶ M to 10⁻¹ M KCl).
-
Record the slope of the calibration curve and the standard potential (E⁰).
-
The end of the operational lifetime is typically defined as the point at which the slope falls below a certain threshold (e.g., 80% of the initial Nernstian slope, or < 45 mV/decade for K⁺).[18]
-
Plot the slope as a function of time to visualize the degradation and estimate the lifetime under these accelerated conditions.
By implementing these protocols and understanding the principles behind the operation of your this compound based ISE, you can significantly improve the reliability and longevity of your electrodes, leading to more robust and reproducible data in your research and development activities.
V. References
-
Tamura, H., Kimura, K., & Shono, T. (n.d.). Effect of Plasticizer on the Selectivity of Potassium-selective PVC Membrane Electrodes Based on Bis(crown ether)s. Bulletin of the Chemical Society of Japan. [Link]
-
Gamry Instruments. (n.d.). Troubleshooting Flow Chart. [Link]
-
Easybom. (2021, October 4). Potentiometer troubleshooting method. [Link]
-
Xylem. (n.d.). Ion Selective Electrode Startup and Calibration Guide. [Link]
-
Mettler Toledo. (2011, May 5). ISE Theory Guide. [Link]
-
ResearchGate. (n.d.). Preparation and Application of Potassium Ion-Selective Membrane Electrode Based on Benzo-15-Crown-5 Ether. [Link]
-
PubMed. (2024, August 16). Potassium Ion-Selective Electrodes with BME-44 Ionophores Covalently Attached to Condensation-Cured Silicone Membranes. [Link]
-
Deranged Physiology. (2020, January 8). Ion-selective electrode membranes. [Link]
-
Kenis Group. (n.d.). Towards accelerated durability testing protocols for CO2 electrolysis. [Link]
-
Panoramic Power. (2025, April 24). Sensors Troubleshooting Flow Chart. [Link]
-
Chemistry LibreTexts. (2023, August 29). Common Troubleshooting Tips. [Link]
-
Analyst (RSC Publishing). (n.d.). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. [Link]
-
ResearchGate. (n.d.). The design of ISE-Hg electrode containing of ionophore with PVC.... [Link]
-
ACS Publications. (2025, December 1). Mechanistic Validation of Lifetime Prediction for Chlorine Evolution Electrodes Using Accelerated Lifetime Tests. [Link]
-
MDPI. (2015, December 11). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. [Link]
-
ResearchGate. (n.d.). Preparation and Application of Potassium Ion-Selective Membrane Electrode Based on Benzo-15-Crown-5 Ether. [Link]
-
NIH. (2018, May 7). Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain. [Link]
-
Analele Universității din București - Chimie. (n.d.). Membrane Based on Decyl-18-crown-6 for a Potassium Selective Sensor. [Link]
-
ResearchGate. (n.d.). New Potassium-Selective Electrode Based on an Ionophoric Bis(15-crown-5 ether) Derived from Xanthene-4,5-Dicarboxylic Acid. [Link]
-
ResearchGate. (n.d.). Bis-substituted benzo-15-crown-5 ethers as ion carriers in potassium ion-selective electrodes. [Link]
-
PubMed. (n.d.). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. [Link]
-
ResearchGate. (n.d.). Accelerated life-time test protocols for polymer electrolyte membrane fuel cells operated at high temperature. [Link]
-
Oriental Scientific Publishing Company. (n.d.). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. [Link]
-
NIH. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
Infoscience. (2021, October 15). All-Solid-State Ion-Selective Electrodes: A Tutorial for Correct Practice. [Link]
-
Analytical and Bioanalytical Electrochemistry. (n.d.). PDF 345.65 K. [Link]
-
ResearchGate. (n.d.). Durability of PVC roofing membranes - proof by testing after long term field exposure. [Link]
-
NIH. (n.d.). Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. [Link]
-
ResearchGate. (n.d.). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. [Link]
Sources
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- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abechem.com [abechem.com]
- 5. researchgate.net [researchgate.net]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 4-tert-Butylbenzo-15-crown-5 Potassium Sensors
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-tert-Butylbenzo-15-crown-5-based potassium (K⁺) ion-selective electrodes (ISEs). This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you mitigate sodium (Na⁺) interference and achieve accurate, reproducible results in your experiments.
Introduction: The Challenge of K⁺/Na⁺ Selectivity
The this compound ionophore is a valuable tool for potassium sensing. However, like many crown ethers, its selectivity is not absolute. The inherent challenge lies in the similar chemical properties and ionic radii of potassium and sodium ions. While the 15-crown-5 cavity size is well-suited for forming a complex with sodium, it can also form a stable 2:1 "sandwich" complex with the larger potassium ion, which is the basis for its use in K⁺ sensors.[1][2][3] Minimizing the competing interference from sodium is therefore critical for accurate potassium quantification, especially in biological samples where sodium is often present in high concentrations.[4]
This guide will walk you through the key principles and practical steps to enhance the selectivity of your this compound based potassium sensor.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when using this compound based potassium sensors, with a focus on mitigating sodium interference.
Issue 1: Poor Selectivity for K⁺ over Na⁺
Symptoms:
-
The electrode shows a significant response to changes in sodium concentration.
-
Potassium measurements are artificially high in samples with a high Na⁺/K⁺ ratio.
-
The potentiometric selectivity coefficient (KK,Napot) is higher than expected.
Root Causes & Corrective Actions:
-
Suboptimal Membrane Composition: The formulation of the PVC membrane is the most critical factor influencing selectivity.[5][6]
-
Plasticizer Choice: The plasticizer not only ensures the membrane's physical properties but also influences the dielectric constant of the membrane, which affects the ion-exchange process.[7] For bis(crown ether)-based potassium sensors, o-nitrophenyl octyl ether (o-NPOE) is often the plasticizer of choice as it has been shown to yield the best results.[8][9] If you are using a different plasticizer, such as dioctyl sebacate (DOS), consider switching to o-NPOE.
-
Absence of an Anion Excluder: A lipophilic anionic additive is crucial to reduce the interference from hydrophilic anions in the sample and to ensure that the membrane potential is primarily responsive to cations. Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) is a highly effective anion excluder.[8][9][10] Incorporating this additive into your membrane cocktail can significantly improve selectivity.[8][9]
-
Incorrect Component Ratios: The relative amounts of PVC, plasticizer, ionophore, and anionic additive must be optimized. A typical starting point for a highly selective potassium membrane is:
-
PVC (High Molecular Weight): ~33% by weight
-
Plasticizer (o-NPOE): ~65% by weight
-
This compound: ~1-2% by weight
-
Potassium tetrakis(4-chlorophenyl)borate: ~0.5-1% by weight
-
-
-
Improper Electrode Conditioning: A new or improperly stored electrode needs to be conditioned to ensure stable and accurate readings.
-
Conditioning Protocol: Before the first use, and if the electrode has been stored dry, soak the sensor in a 0.01 M KCl solution for at least 2-4 hours. This allows for the establishment of a stable hydrated layer at the membrane-solution interface. For routine use, a brief 5-10 minute soak in a dilute standard solution can restore performance.[11][12]
-
Issue 2: Signal Drift or Instability
Symptoms:
-
The millivolt (mV) reading does not stabilize and continuously drifts in one direction.
-
Readings are not reproducible between measurements of the same sample.
Root Causes & Corrective Actions:
-
Presence of a Water Layer: A thin aqueous layer can form between the ion-selective membrane and the solid contact, leading to potential drift. This is a common issue in solid-contact ISEs.
-
Solution: While difficult to completely eliminate, ensuring a strong adhesion between the membrane and the electrode body can help.[13] Using hydrophobic materials for the solid contact can also mitigate this issue.
-
-
Leaching of Membrane Components: Over time, the plasticizer and ionophore can slowly leach out of the PVC membrane, especially with prolonged use in certain samples.[13][14]
-
Solution: Using a high molecular weight PVC and a highly lipophilic plasticizer can slow down the leaching process. If performance degrades significantly, it may be necessary to recast the membrane or replace the electrode. Polymeric plasticizers are also an option for extending electrode lifetime.[14]
-
-
Contamination of the Membrane Surface: The surface of the membrane can become contaminated with proteins, lipids, or other components from the sample matrix.
-
Cleaning Protocol: If you suspect contamination, gently rinse the electrode tip with deionized water. For more stubborn contaminants, a brief soak in distilled water (around 5 minutes) can help.[11] Avoid touching the membrane surface.
-
-
Air Bubbles on the Electrode Surface: Air bubbles trapped on the membrane surface can interfere with the measurement.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used for potassium sensing if 15-crown-5 ethers are typically selective for sodium?
The selectivity of crown ethers is primarily based on the "size-fit" concept, where the cation that best fits the cavity of the crown ether is preferentially bound.[16][17] The cavity of 15-crown-5 is indeed a good fit for the Na⁺ ion. However, two benzo-15-crown-5 molecules can cooperate to form a 2:1 "sandwich" complex with a single K⁺ ion.[1][2] The tert-butyl group enhances the lipophilicity of the ionophore, ensuring it remains within the PVC membrane. This sandwich complex formation is the basis for the K⁺ selectivity of sensors based on this ionophore.
| Ion | Ionic Radius (Å) | 15-Crown-5 Cavity Radius (Å) |
| Na⁺ | 1.02 | 0.86 - 1.1 |
| K⁺ | 1.38 | 0.86 - 1.1 |
| Data compiled from multiple sources.[16][18] |
Q2: What is the role of potassium tetrakis(4-chlorophenyl)borate (KTpClPB) in the membrane?
KTpClPB is a lipophilic salt that acts as an anionic site within the membrane.[10] Its primary functions are:
-
Anion Exclusion: It helps to repel anions from the sample solution, preventing them from interfering with the potentiometric response.
-
Improving Cation Exchange: It facilitates the extraction and transport of cations into the membrane phase, enhancing the sensor's response.
-
Reducing Membrane Resistance: It lowers the overall electrical resistance of the membrane, leading to more stable and faster response times.
Q3: Can I use a different plasticizer than o-NPOE?
While other plasticizers can be used, their properties, particularly the dielectric constant, can significantly impact the sensor's selectivity.[7] o-Nitrophenyl octyl ether (o-NPOE) has a relatively high dielectric constant, which is often beneficial for the selectivity of bis(crown ether) based potassium sensors.[8][9] If you choose to use a different plasticizer, you will likely need to re-optimize the entire membrane composition.
Q4: How often should I calibrate my electrode?
For precise measurements, it is recommended to perform a two-point calibration every 1-2 hours.[12] The electrode potential can drift slightly over time, and frequent calibration ensures the accuracy of your results. Always use fresh standard solutions for calibration.[12]
Q5: What are the most common interfering ions for a potassium ISE?
Besides sodium, other ions can also interfere with potassium measurements. The order of interference for a typical potassium ISE is: Cs⁺ > NH₄⁺ > H⁺ > Ag⁺ > Li⁺ > Na⁺.[15] In most biological and pharmaceutical applications, sodium and ammonium ions are the most relevant interferents.
Experimental Protocols
Protocol 1: Preparation of a K⁺-Selective Membrane Cocktail
This protocol describes the preparation of a membrane cocktail optimized for high K⁺/Na⁺ selectivity.
Materials:
-
This compound (Ionophore)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB, Anionic Additive)[10]
-
o-Nitrophenyl octyl ether (o-NPOE, Plasticizer)
-
Poly(vinyl chloride) (PVC, high molecular weight)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Weighing: In a clean glass vial, accurately weigh the membrane components in the following proportions:
-
Ionophore: 2 mg
-
KTpClPB: 1 mg
-
o-NPOE: 130 mg
-
PVC: 66 mg
-
-
Dissolution: Add approximately 1.5 mL of fresh THF to the vial.
-
Mixing: Cap the vial tightly and mix thoroughly using a vortex mixer or by gentle agitation until all components are completely dissolved, forming a clear, slightly viscous solution.
Protocol 2: Electrode Fabrication and Conditioning
Procedure:
-
Casting the Membrane: Place the body of a clean ISE into a holder. Using a pipette, carefully cast the membrane cocktail solution into the electrode body, ensuring the tip is completely filled.
-
Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours. A second application of the cocktail may be necessary to ensure a sufficiently thick membrane.
-
Conditioning: Once the membrane is fully formed and dry, fill the electrode with the internal filling solution (e.g., 0.01 M KCl). Condition the electrode by soaking the membrane in a 0.01 M KCl solution for a minimum of 4 hours before use.
Visual Diagrams
Mechanism of Ion Recognition
Caption: Step-by-step guide to improving sensor selectivity.
References
- Source: Analyst (RSC Publishing)
- Title: Potassium Ion-Selective Electrode Troubleshooting and FAQs Source: Vernier Science Education URL
-
Title: Potassium selective electrode - Wikipedia Source: Wikipedia URL: [Link]
- Title: Potassium Ionophore II for Ion Transport Studies Source: Blue Tiger Scientific URL
- Title: Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination Source: SciELO URL
-
Title: Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode Source: NIH URL: [Link]
- Source: ATO.
-
Title: Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water Source: PubMed URL: [Link]
-
Title: Potassium Ion Selective Electrode Application Guide Source: Mettler Toledo URL: [Link]
- Title: Potassium Ion Selective Electrodes Source: Thermo Fisher Scientific URL
-
Title: Ion-Selective Potentiometric Sensors with Silicone Sensing Membranes: A Review Source: MDPI URL: [Link]
-
Title: Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum Source: PubMed URL: [Link]
-
Title: Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection Source: MDPI URL: [Link]
-
Title: 15-crown-5 – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: A 15-crown-5-ether-based supramolecular hydrogel with selection ability for potassium cations via gelation and colour change Source: Soft Matter (RSC Publishing) URL: [Link]
-
Title: Bis-15-crown-5-ether-pillara[19]rene K+-Responsive Channels Source: PubMed URL: [Link]
-
Title: Synthesis and complexation properties of a novel potassium-selective trisanisyl bis(benzo-crown ether) Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]
Sources
- 1. A 15-crown-5-ether-based supramolecular hydrogel with selection ability for potassium cations via gelation and colour change - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Bis-15-crown-5-ether-pillar[5]arene K+-Responsive Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and complexation properties of a novel potassium-selective trisanisyl bis(benzo-crown ether) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Potassium selective electrode - Wikipedia [en.wikipedia.org]
- 5. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Potassium tetrakis(4-chlorophenyl)borate, 98% | Fisher Scientific [fishersci.ca]
- 11. assets.omega.com [assets.omega.com]
- 12. cdn.pasco.com [cdn.pasco.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. vernier.com [vernier.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. bluetigerscientific.com [bluetigerscientific.com]
Technical Support Center: Synthesis of 4-tert-Butylbenzo-15-crown-5
Welcome to the technical support guide for the synthesis of 4-tert-Butylbenzo-15-crown-5. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This guide is structured to follow the synthetic sequence, addressing potential problems from the initial alkylation of catechol to the final cyclization and purification.
Part 1: Synthesis of 4-tert-Butylcatechol (Precursor)
The first stage of the synthesis involves the Friedel-Crafts alkylation of catechol to produce 4-tert-butylcatechol. Issues at this stage can significantly impact the purity and yield of the final crown ether.
Question 1: My reaction produced a mixture of isomers (3-tert-butylcatechol) and di-substituted products (3,5-di-tert-butylcatechol). How can I improve the selectivity for the desired 4-isomer?
Answer: This is a classic selectivity issue in electrophilic aromatic substitution. The formation of multiple products is governed by reaction conditions and the choice of catalyst.
-
Causality: The hydroxyl groups of catechol are activating and ortho-, para- directing. While the para-position (C4) is sterically favored, over-alkylation can occur, leading to the di-substituted product, 3,5-di-tert-butylcatechol (3,5-DTBC).[1][2] The formation of the meta-isomer (3-TBC) is less common but can occur, particularly with aggressive catalysts or high temperatures.[1]
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Carefully control the molar ratio of catechol to the tert-butylating agent (e.g., tert-butyl alcohol, isobutylene, or MTBE).[3][4] A slight excess of catechol can help minimize di-alkylation. A molar ratio of catechol to isobutene of 1:(0.3-0.7) has been reported to be effective.[4]
-
Catalyst Choice: The catalyst plays a crucial role. While strong Lewis acids or mineral acids like sulfuric acid can be effective, they can also lead to byproducts.[2][3] Using milder, shape-selective solid acid catalysts like H-Y or H-ZSM-5 zeolites can significantly improve selectivity for the desired 4-tert-butylcatechol (4-TBC) by leveraging steric hindrance within the catalyst pores.[1]
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity. While higher temperatures increase the reaction rate, they also promote the formation of thermodynamically stable, but undesired, byproducts.[2] Optimal temperatures are often in the range of 80-120°C, depending on the catalyst and alkylating agent used.[2][4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and uniformly over several hours helps maintain a low instantaneous concentration, which suppresses over-alkylation.[5]
-
Part 2: Williamson Ether Synthesis (Cyclization Step)
The second stage is the formation of the macrocycle via a Williamson ether synthesis, reacting 4-tert-butylcatechol with a linker like tetraethylene glycol dichloride in the presence of a base.
Question 2: My final product is a viscous oil or a sticky solid with a low yield, not the expected crystalline this compound. What is the likely cause?
Answer: This is a very common problem in macrocyclization and almost always points to the formation of linear oligomers or polymers instead of the desired cyclic product.
-
Causality: The Williamson ether synthesis is an SN2 reaction between the deprotonated catechol (a di-alkoxide) and the dihalide linker.[6][7] For cyclization to occur (an intramolecular reaction), the two ends of the same molecule must find each other. However, at high concentrations, an intermolecular reaction is more probable, where the alkoxide of one molecule reacts with the halide of another, leading to a chain reaction that forms polymers.
-
Troubleshooting & Optimization:
-
High-Dilution Principle: This is the most critical factor. The reaction must be performed under high-dilution conditions to favor the intramolecular cyclization. This is achieved by:
-
Using a large volume of solvent.
-
Employing a syringe pump for the slow, simultaneous addition of both the 4-tert-butylcatechol/base solution and the tetraethylene glycol dichloride solution to the reaction flask over an extended period (e.g., 8-12 hours). This keeps the instantaneous concentration of reactive species extremely low.
-
-
Template Effect: The choice of base is important. Using a base with a cation that fits well into the forming crown ether cavity (like Na⁺ for a 15-crown-5) can act as a template, pre-organizing the linear precursor into a cyclic conformation and thereby accelerating the final cyclization step. For this synthesis, sodium hydroxide (NaOH) or sodium hydride (NaH) are excellent choices.[8][9]
-
Question 3: My NMR and MS data suggest the presence of an incompletely cyclized product, such as 2-(2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethoxy)-4-tert-butylphenol. How can I ensure the reaction goes to completion?
Answer: This indicates that only one of the catechol's hydroxyl groups has reacted with the dihalide linker.
-
Causality: This side product arises from several potential issues: insufficient base, shortened reaction time, or deactivation of the nucleophile.
-
Troubleshooting & Optimization:
-
Stoichiometric Base: Ensure at least two full equivalents of a strong base (e.g., NaOH, NaH) are used to completely deprotonate both phenolic hydroxyl groups on the 4-tert-butylcatechol.
-
Reaction Time and Temperature: Cyclization reactions can be slow. A typical reflux in a solvent like n-butanol may require 24-30 hours to proceed to completion.[8][9] Monitor the reaction by TLC or LC-MS to confirm the disappearance of starting materials and intermediates.
-
Anhydrous Conditions: While some protocols use aqueous base, the presence of water can lead to the hydrolysis of the tetraethylene glycol dichloride linker, forming tetraethylene glycol.[8][10] This non-reactive diol consumes base and reduces the available linker for cyclization. Using an anhydrous solvent (like THF or DMF) with a strong base like sodium hydride (NaH) can provide a cleaner reaction by minimizing hydrolysis.
-
Diagram of Synthetic Pathways and Side Reactions
The following diagram illustrates the desired reaction pathway to this compound and the major competing side reactions.
Caption: Main synthesis pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Williamson ether synthesis step?
A1: The choice of solvent is critical and depends on the base used. For bases like NaOH or KOH, a high-boiling alcohol such as n-butanol is often used, as it can dissolve the reagents and allow for the necessary reaction temperature.[8][9] For stronger, moisture-sensitive bases like sodium hydride (NaH), polar aprotic solvents like anhydrous DMF, DMSO, or THF are ideal. These solvents excel at solvating cations, leaving a highly reactive "naked" alkoxide nucleophile, which can accelerate the SN2 reaction.[11]
Q2: I see C-alkylation mentioned as a side reaction for phenoxides. Is this a concern in this synthesis?
A2: While phenoxide ions are ambident nucleophiles (can react at oxygen or the carbon of the ring), significant C-alkylation is not a major concern in this specific synthesis.[11] O-alkylation is highly favored when using primary alkyl halides (like tetraethylene glycol dichloride) in polar aprotic solvents. The conditions that favor C-alkylation (e.g., nonpolar solvents, free phenoxide ions) are generally not employed for this macrocyclization. The primary challenges remain polymerization and incomplete cyclization.
Q3: How should I purify the final this compound product?
A3: Purification typically involves a multi-step process. After the reaction workup (which usually involves extraction), the crude product can be purified by:
-
Recrystallization: This is often the most effective method for removing oligomeric impurities. A common solvent system is n-heptane or hexane, from which the crown ether crystallizes as a white solid upon cooling.[9][12]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A gradient of ethyl acetate in hexanes is a typical eluent system. The crown ether is moderately polar and should separate well from nonpolar starting materials and highly polar polymeric byproducts.
-
Kugelrohr Distillation: For smaller scales, high-vacuum distillation can be effective at removing less volatile polymeric material.
Quantitative Data Summary
The table below summarizes common side products and their characteristics.
| Side Product Name | Probable Cause | Typical Yield Impact | Identification Signature (¹H NMR) | Mitigation Strategy |
| 3,5-Di-tert-butylcatechol | Over-alkylation in Step 1 | Reduces precursor yield | Two distinct singlets for t-butyl groups, aromatic protons appear as singlets/doublets. | Control stoichiometry, use milder catalyst, lower temperature. |
| Linear Oligomers/Polymers | High concentration in Step 2 | Major yield loss; oily product | Very broad, poorly resolved signals in the polyether region (3.5-4.2 ppm). | Employ high-dilution principle with slow, simultaneous addition. |
| Incomplete Cyclization Product | Insufficient reaction time/base | Moderate yield loss | Aromatic signals similar to product, but polyether chain signals are asymmetric and integrate to fewer protons. | Use ≥2 eq. of base, increase reaction time, ensure anhydrous conditions. |
| Tetraethylene Glycol | Hydrolysis of dihalide linker | Moderate yield loss | A sharp singlet/triplet around 3.6 ppm in aqueous layer; will not show aromatic signals. | Use anhydrous solvents and reagents (e.g., NaH in THF). |
Optimized Experimental Protocol
This protocol incorporates best practices to minimize side reactions.
Part A: Synthesis of 4-tert-Butylcatechol
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Reagents: Charge the flask with catechol (1.0 eq) and a suitable solvent (e.g., toluene). If using a solid acid catalyst like Amberlyst-15 or a zeolite, add it now (typically 10-20% by weight).
-
Reaction: Heat the mixture to 80-90°C. From the dropping funnel, add tert-butyl alcohol (1.1 eq) dropwise over 2-3 hours.
-
Monitoring: Monitor the reaction by TLC or GC until the catechol is consumed (typically 4-6 hours).
-
Workup: Cool the reaction, filter off the catalyst, and wash the catalyst with toluene. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from hexanes.
Part B: Synthesis of this compound (High-Dilution Method)
-
Setup: In a fume hood, equip a large three-neck round-bottom flask (e.g., 3 L) with an efficient overhead mechanical stirrer, a reflux condenser, and two ports for syringe pump needles. This will be the main reaction vessel.
-
Solvent: Charge the main flask with 1.5 L of anhydrous THF.
-
Syringe A: In a separate flask, dissolve 4-tert-butylcatechol (1.0 eq) in 250 mL of anhydrous THF. Carefully add sodium hydride (2.1 eq, 60% dispersion in mineral oil) in portions. Stir for 1 hour at room temperature until hydrogen evolution ceases. Draw this solution into a 250 mL gas-tight syringe.
-
Syringe B: In another flask, dissolve tetraethylene glycol dichloride (1.0 eq) in 250 mL of anhydrous THF. Draw this solution into a second 250 mL gas-tight syringe.
-
Addition: Place both syringes on a syringe pump. Insert the needles into the main reaction flask, ensuring the tips are below the solvent surface. Begin stirring and heat the THF to a gentle reflux. Simultaneously add the contents of both syringes to the refluxing THF over 10 hours.
-
Reaction: After the addition is complete, allow the mixture to reflux for an additional 12-16 hours to ensure complete cyclization.
-
Workup: Cool the reaction to room temperature. Cautiously quench the excess NaH by slowly adding 50 mL of ethanol, followed by 50 mL of water. Remove the THF under reduced pressure.
-
Extraction: Dissolve the residue in 500 mL of dichloromethane and wash with water (3 x 200 mL) and brine (1 x 200 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: Recrystallize the crude solid from hot n-heptane to yield this compound as a white crystalline solid.[9][12]
References
-
Yuan, Z., et al. (2012). Synthesis and reaction characterization of 4-tert-butylcatechol. ResearchGate. Retrieved from [Link]
- CN102603490B. (2012). Synthesis method of high-purity p-tert-butylcatechol. Google Patents.
-
Taylor & Francis Online. (n.d.). 4-tert-butylcatechol – Knowledge and References. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method for p-tert-butylcatechol. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Anand, R., et al. (2010). Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites. ResearchGate. Retrieved from [Link]
-
Li, W., et al. (2013). SO3H-Functionalized Ionic Liquid Catalyzed Alkylation of Catechol with tert Butyl Alcohol. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Ether. Retrieved from [Link]
-
Glushko, G.N., et al. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- KR100342660B1. (2003). Method For Alkylation Of Hydroxylated Aromatic Compounds Using Solid Acid Catalyst. Google Patents.
-
Sousa, C., et al. (2003). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. MDPI. Retrieved from [Link]
-
Glushko, G.N., et al. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Semantic Scholar. Retrieved from [Link]
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Technical Support Center: Purification of Crude 4-tert-Butylbenzo-15-crown-5 by Recrystallization
Introduction
Welcome to the technical support center for the purification of 4-tert-Butylbenzo-15-crown-5. This guide is designed for researchers, scientists, and drug development professionals who are working with this macrocyclic polyether. The purification of crown ethers is a critical step to ensure the success of subsequent applications, such as phase-transfer catalysis and host-guest chemistry.[1][2] Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] This document provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address specific issues you may encounter during the recrystallization of crude this compound.
Our goal is to provide not just a set of instructions, but a deeper understanding of the principles behind the purification process. By explaining the "why" behind each step, we empower you to make informed decisions and effectively troubleshoot any challenges that may arise in your own experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound typically involves the reaction of 4-tert-butylcatechol with 1,11-dichloro-3,6,9-trioxaundecane.[1][5] Common impurities can include unreacted starting materials like 4-tert-butylcatechol[6][7][8] and side products from the reaction. One notable side product is 2-(2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethoxy)phenol, which arises from incomplete cyclization.[5] Additionally, hydrolysis of the dichloride starting material can occur.[5] The presence of these impurities can lead to a product that is oily or has a depressed and broad melting point.
Q2: How do I select the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][4][9] This temperature-dependent solubility is crucial for achieving a high recovery of pure crystals upon cooling.[3][10] For functionalized crown ethers, a good starting point is to test a range of solvents with varying polarities. Common choices for crown ethers include alkanes (like hexane or heptane), alcohols (such as ethanol or methanol), and solvent mixtures.[11][12] A general rule of thumb is that solvents with similar functional groups to the compound of interest can be good solubilizers.[13]
Q3: My product is a sticky solid or an oil. What should I do?
A3: A sticky or oily product often indicates the presence of impurities that are depressing the melting point of your compound.[11][14][15] It's also possible that you have a mixture of isomers.[11] In this situation, a multi-step purification approach may be necessary before attempting recrystallization. Consider washing the crude product with a non-polar solvent like n-hexane to remove less polar impurities.[11][16] If the product "oils out" during recrystallization, it means it's coming out of solution above its melting point.[14][15] To remedy this, you can try adding a bit more solvent to the hot solution to lower the saturation point and then cool the solution more slowly.[15][17]
Q4: I'm not getting any crystals to form, even after the solution has cooled. What's wrong?
A4: The failure of crystals to form from a cooled solution is a common issue known as supersaturation.[18] There are several techniques to induce crystallization. First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[17][18] The microscopic scratches on the glass can provide nucleation sites for crystal growth. Another effective method is to add a "seed crystal" – a tiny amount of the pure solid product – to the solution.[17] If you have some of the crude solid saved, a small speck can be used for this purpose. If these methods fail, it's possible that too much solvent was used, and the solution is not saturated enough.[17][18] In this case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The solid "oils out" instead of crystallizing. | 1. The solution is too concentrated, causing the solute to precipitate at a temperature above its melting point.[14][15]2. Significant impurities are present, lowering the melting point of the mixture.[17] | 1. Add a small amount of additional hot solvent to the mixture to decrease the saturation and then cool slowly.[15][17]2. Consider a preliminary purification step, such as washing with a non-polar solvent like hexane, before recrystallization.[11][16]3. If the solution is colored, adding activated charcoal to the hot solution before filtration can help remove colored impurities.[4] |
| No crystals form upon cooling. | 1. The solution is supersaturated.[18]2. Too much solvent was used, and the solution is not saturated.[17][18] | 1. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[17]2. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[17] |
| Poor yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[17][18]2. The crystals were washed with a solvent that was not sufficiently cold, causing some of the product to redissolve.[18] | 1. If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and cooling again.[17]2. Always use ice-cold solvent to wash the collected crystals, and use a minimal amount.[18] |
| Crystals form in the filter funnel during hot filtration. | The solution is cooling too rapidly in the funnel, causing premature crystallization.[14][15] | 1. Use a slight excess of the recrystallization solvent to keep the compound dissolved during filtration. The excess can be evaporated after filtration.[14][15]2. Preheat the filter funnel by placing it in a warm oven or by pouring hot solvent through it just before filtering your solution.[14] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Heptane, Ethanol, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Filter funnel and filter paper
-
Buchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling to dissolve the solid.[4] Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a fluted filter paper.[14]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Do not disturb the flask during this cooling period to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[18]
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: A flowchart of the recrystallization process.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection.
- Glushko, G. N., et al. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry, 33(4), 1689-1697.
- ResearchGate. What are good solvents for crystallization of functionalized crown ethers?.
- Benchchem. Technical Support Center: 15-Crown-5 Synthesis and Purification.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- California State University, Dominguez Hills, Department of Chemistry and Biochemistry. Recrystallization.
- University of Massachusetts Lowell, Department of Chemistry. Recrystallization.
- Wikipedia. 4-tert-Butylcatechol.
- Biocyclopedia. Problems in recrystallization.
- Sigma-Aldrich. 4-tert-Butylcatechol.
- Sousa, C., Freire, C., & de Castro, B. (2003). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. Molecules, 8(12), 894-900.
- PubChem. 4-tert-Butylcatechol.
- Ataman Kimya. TERT BUTYL CATECHOL.
- Wang, J., et al. (2011). Synthesis and reaction characterization of 4-tert-butylcatechol. Advanced Materials Research, 233-235, 240-243.
- Glushko, G. N., et al. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Semantic Scholar.
- Benchchem. Application Notes and Protocols for the Synthesis of Benzo-15-crown-5-ether.
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- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 18. people.chem.umass.edu [people.chem.umass.edu]
Effect of plasticizer on the performance of 4-tert-Butylbenzo-15-crown-5 electrodes
Technical Support Center: 4-tert-Butylbenzo-15-crown-5 Electrodes
Welcome to the technical support guide for ion-selective electrodes (ISEs) based on the this compound (t-BB15C5) ionophore. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. The performance of these electrodes is critically dependent on the composition of the poly(vinyl chloride) (PVC) membrane, particularly the choice and concentration of the plasticizer. This guide will help you navigate common experimental challenges to achieve accurate and reproducible results.
The plasticizer is a major component of the membrane, typically making up about 60-66% of its weight.[1][2] Its primary role is to act as a solvent for the ionophore and other membrane components, ensure the membrane remains flexible, and facilitate the mobility of the ionophore and its complexed ion within the PVC matrix. The plasticizer's properties, such as dielectric constant, lipophilicity, and viscosity, profoundly influence the electrode's analytical performance, including its slope, selectivity, detection limit, and operational lifetime.[2][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses frequent problems encountered during the use of t-BB15C5 electrodes in a question-and-answer format.
Question 1: Why is my electrode exhibiting a low slope or a non-Nernstian response?
A low slope (significantly less than the theoretical 59.16 mV/decade for monovalent ions at 25°C) is a common indicator of poor electrode function.[4][5]
-
Possible Cause 1: Inappropriate Plasticizer Choice. The dielectric constant of the plasticizer is a critical factor. It affects the stability of the ion-ionophore complex and the energy barrier for ion transfer into the membrane. A plasticizer with an unsuitable dielectric constant can lead to weak or unstable complexation with the target ion, resulting in a poor potentiometric response.
-
Solution: For crown ether-based ISEs, polar plasticizers are often preferred. o-Nitrophenyloctyl ether (o-NPOE) is a common choice that often yields Nernstian or near-Nernstian responses due to its high dielectric constant, which facilitates the dissociation of the ion-ionophore complex at the membrane-solution interface.[6] If you are using a less polar plasticizer like dioctyl sebacate (DOS) or dibutyl phthalate (DBP) and observing a low slope, consider reformulating the membrane with o-NPOE.
-
Possible Cause 2: Incorrect Membrane Composition. The ratio of plasticizer to PVC is crucial. Typically, a plasticizer-to-PVC weight ratio of approximately 2:1 is used. If the membrane is too rigid (insufficient plasticizer), ion mobility will be hindered. If it's too soft (excess plasticizer), components may leach out.[7]
-
Solution: Prepare a new membrane ensuring the component ratios are optimized. A common starting formulation is ~33% PVC, ~66% plasticizer, and 1-2% ionophore. Dynamic mechanical analysis suggests that an optimal ratio exists for each plasticizer to transition from a simple polymer film to a predictable ion-selective membrane.[7]
-
Possible Cause 3: Electrode Conditioning. Freshly prepared electrodes require conditioning to allow the membrane to equilibrate with the aqueous solution, ensuring stable and reproducible readings.[8]
-
Solution: Before the first use, condition the electrode by soaking it for at least 2-4 hours (or overnight for best results) in a dilute solution (e.g., 1.0 x 10⁻³ M) of the primary ion.[8][9]
Question 2: My electrode potential is constantly drifting and unstable. What's wrong?
Potential drift can be frustrating and leads to inaccurate measurements.[10]
-
Possible Cause 1: Plasticizer Leaching. Conventional plasticizers can slowly leach from the PVC matrix into the sample solution, altering the membrane's properties over time and causing the baseline potential to drift.[11] This is especially true for plasticizers with higher water solubility or vapor pressure.
-
Solution: Ensure your plasticizer has high lipophilicity and a high molecular weight to minimize leaching.[2] For applications requiring long-term stability, consider using a polymeric plasticizer, such as polyester sebacate (PES), which shows significantly reduced leaching and can extend electrode lifetime to several months.[11]
-
Possible Cause 2: Water Uptake and Formation of Water Pockets. Over time, water can penetrate the membrane. If the plasticizer is not sufficiently hydrophobic, this can lead to the formation of internal water pockets that disrupt the ion-exchange equilibrium at the membrane surface, causing unstable readings.
-
Solution: Use a highly hydrophobic (lipophilic) plasticizer. Matching the lipophilicity of the plasticizer to that of the ionophore can also enhance the stable incorporation of the ionophore, further improving stability.[1]
-
Possible Cause 3: Temperature Fluctuations. The electrode's potential is temperature-dependent, as described by the Nernst equation.[8]
-
Solution: All measurements, including calibration and sample analysis, should be performed at a constant and uniform temperature. If possible, use a water bath or a temperature-controlled measurement cell.[10]
Question 3: The electrode shows poor selectivity for the target ion. How can I improve it?
Selectivity is the electrode's ability to differentiate the primary ion from other interfering ions in the sample.[4][12]
-
Possible Cause: Suboptimal Plasticizer. The plasticizer significantly influences selectivity by modifying the dielectric environment of the membrane.[2] This, in turn, affects the complex formation constant between the t-BB15C5 ionophore and various cations. For t-BB15C5, the primary competition is often between sodium (Na⁺) and potassium (K⁺) ions.
-
Solution: The choice of plasticizer can tune the selectivity. A plasticizer with a higher dielectric constant, like o-NPOE, generally enhances the selectivity for the ion that forms a more stable complex with the ionophore within that specific medium. It is often necessary to experimentally test a series of plasticizers to find the one that yields the best selectivity for your specific application.[3] Increasing the plasticizer content can also sometimes improve selectivity.[11]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best plasticizer for my this compound electrode?
The ideal plasticizer should be compatible with PVC, effectively solubilize the ionophore, have low water solubility, high lipophilicity, and a low vapor pressure to prevent leaching.[1][2][3] The choice depends on the target analyte and performance requirements.
Table 1: Comparison of Common Plasticizers for Crown Ether-Based ISEs
| Plasticizer | Abbreviation | Key Properties | Typical Effect on Performance |
| o-Nitrophenyl octyl ether | o-NPOE | High dielectric constant, high polarity | Often provides high selectivity and near-Nernstian slopes.[6] Good for long-term use.[2] |
| Dioctyl sebacate | DOS | Low polarity, low dielectric constant, viscous | Generally provides good electrode lifetimes but may result in lower selectivity compared to o-NPOE.[7] |
| Dibutyl phthalate | DBP | Medium polarity, good solvent properties | Widely used, provides good flexibility.[13][14] However, it can be more prone to leaching than higher molecular weight plasticizers.[13] |
Q2: What is the optimal ratio of components in the PVC membrane?
A typical starting formulation for a t-BB15C5 membrane is:
-
PVC (High Molecular Weight): ~30-33%
-
Plasticizer: ~60-66%
-
Ionophore (t-BB15C5): ~1-5%
-
Anionic Additive (e.g., KTpClPB): ~0.5-1% (Optional, but often used to reduce membrane resistance and improve response).
One study on a benzo-15-crown-5 sensor for lead ions found the optimal composition to be 29% PVC, 60% DBP, 9% ionophore, and 2% anionic additive.[15] It is recommended to optimize these ratios experimentally for your specific application.
Q3: How does the plasticizer affect the electrode's lifetime?
The lifetime is primarily limited by the loss of membrane components (ionophore and plasticizer) into the sample solution.[11] A plasticizer with high lipophilicity, high molecular weight, and low vapor pressure will be better retained within the PVC matrix, leading to a longer functional lifetime for the electrode.[2] Polymeric plasticizers are particularly effective at extending electrode life.[11]
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for ISEs
This diagram provides a logical decision tree for diagnosing common issues with your t-BB15C5 electrode.
Caption: Interactions within the t-BB15C5 PVC membrane.
Experimental Protocols
Protocol 1: Fabrication of a t-BB15C5 PVC Membrane Electrode
This protocol is a generalized procedure. Specific amounts may be adapted from literature, such as the method described by Gupta et al. for a similar crown ether. [9][15] Materials:
-
This compound (Ionophore)
-
High molecular weight PVC powder
-
Plasticizer (e.g., o-NPOE, DBP)
-
Tetrahydrofuran (THF), analytical grade
-
Internal filling solution (e.g., 0.01 M KCl)
-
Ag/AgCl wire (internal reference)
-
Glass ring (20-30 mm diameter) and a clean glass plate
-
Electrode body (commercial or custom-made)
Procedure:
-
Membrane Cocktail Preparation: In a small glass vial, accurately weigh and combine the membrane components. For a ~100 mg total membrane, use:
-
Ionophore: 2 mg (2%)
-
PVC: 33 mg (33%)
-
Plasticizer: 65 mg (65%)
-
-
Add ~1.5 mL of THF to the vial. Seal it tightly.
-
Stir the mixture with a magnetic stirrer or agitate until all components are completely dissolved, forming a clear, slightly viscous "cocktail". [9]4. Membrane Casting: Place the glass ring on the flat, clean glass plate. Carefully pour the cocktail into the ring.
-
Cover the setup with a watch glass, leaving a small gap to allow for slow evaporation of the THF. Let it evaporate at room temperature for 24-48 hours. A slow rate is crucial for creating a uniform, mechanically stable membrane. [9]6. Electrode Assembly: Once the THF is gone, a transparent, flexible membrane will remain.
-
Use a cork borer (5-7 mm diameter) to cut a disc from the center of the membrane.
-
Mount the disc securely into the tip of the electrode body.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl wire into the filling solution to serve as the internal reference electrode. [9]7. Electrode Conditioning: Before use, soak the assembled electrode tip in a 10⁻³ M solution of the target ion for at least 2 hours to ensure a stable potential. [9] Protocol 2: Potentiometric Performance Evaluation
-
Equipment:
-
High-impedance ion meter or pH/mV meter
-
Fabricated t-BB15C5 ISE
-
Reference electrode (e.g., double junction Ag/AgCl)
-
Magnetic stirrer and stir bars
Procedure:
-
Calibration (Slope and Linear Range):
-
Prepare a series of standard solutions of the primary ion (e.g., KCl or NaCl) covering the desired concentration range (e.g., 1.0 M to 1.0 x 10⁻⁷ M) via serial dilution. [16] * If necessary, add an Ionic Strength Adjustment Buffer (ISAB) to each standard and sample to maintain a constant ionic background. [17] * Immerse the ISE and reference electrode into a beaker containing the lowest concentration standard with gentle stirring.
-
Record the potential (mV) once the reading stabilizes.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat the measurement for each standard, moving from lowest to highest concentration.
-
Plot the potential (E) vs. the logarithm of the ion activity (log a). The slope should be close to 59.2/z mV per decade (where z is the ion charge). [5]The linear portion of this plot is the working range of the electrode.
-
-
Selectivity Coefficient Determination (Fixed Interference Method):
-
The potentiometric selectivity coefficient (K_pot,ij) quantifies the electrode's preference for the primary ion (i) over an interfering ion (j). The Fixed Interference Method is recommended by IUPAC. [4][12] * Prepare a solution with a fixed concentration of the interfering ion (a_j), for example, 0.1 M NaCl if K⁺ is the primary ion.
-
Vary the concentration of the primary ion (a_i) in this solution and measure the potential.
-
Plot E vs. log(a_i). The intersection of the extrapolated linear portions of this response curve with the background response indicates the point where K_pot,ij = a_i / (a_j)^(zi/zj).
-
References
-
Zahran, E. M., New, A., Gavalas, V., & Bachas, L. G. (2014). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 139(4), 757–763. Available at: [Link]
-
Al-Akaidi, H. A., & Thomson, M. (1991). Plasticizer-level study of poly(vinyl chloride) ion-selective membranes. Talanta, 38(1), 61–67. Available at: [Link]
-
Carey, C. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Chemosensors, 3(4), 284–294. Available at: [Link]
-
Faridbod, F., Ganjali, M. R., Dinarvand, R., & Norouzi, P. (2020). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Analytical & Pharmaceutical Research, 9(4). Available at: [Link]
-
Amador, J. A., et al. (2010). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Journal of the Chilean Chemical Society, 55(1), 82-86. Available at: [Link]
-
EDT Direct ION Ltd. (n.d.). A Guide To Ion Selective Measurement. Scribd. Available at: [Link]
-
IUPAC. (1976). Recommendations for nomenclature of ion-selective electrodes. Pure and Applied Chemistry, 48(1), 127-132. Available at: [Link]
-
Turtle Tough. (2021). Guide to Ion Selective | Troubleshooting | Support. Available at: [Link]
-
Buck, R. P., & Lindner, E. (1994). Recommendations for nomenclature of ion-selective electrodes (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(12), 2527-2536. Available at: [Link]
-
CMA4CH. (2010). General terms relevant to ion-selective electrodes. Available at: [Link]
-
IUPAC. (2014). Potentiometric selectivity coefficient. In IUPAC Compendium of Chemical Terminology. Available at: [Link]
-
Central Contra Costa Sanitary District. (2022). Ammonia Ion Selective Electrode Troubleshooting. Available at: [Link]
-
Cole-Parmer. (2015). Ion-Selective Electrode Issues and What to Check. Available at: [Link]
-
Umezawa, Y., et al. (2002). Potentiometric selectivity coefficients of ion-selective electrodes. Part II. Inorganic anions (IUPAC Technical Report). Pure and Applied Chemistry, 74(6), 923-994. Available at: [Link]
-
ResearchGate. (n.d.). Effect of plasticizer on the performance characteristics. Available at: [Link]
-
Gupta, V. K., et al. (2014). Benzo15-crown-5 as sensory molecule for fabrication of a lead(II) ion-selective potentiometric sensor. Analytical and Bioanalytical Electrochemistry, 6(6), 733-744. Available at: [Link]
-
Bastone. (2025). What is the Difference Between DBP and DOP. Available at: [Link]
-
Alpha Chemical Co. (2023). Di Butyl Phthalate (DBP): Properties, Uses, and Benefits. Available at: [Link]
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Addressing membrane fouling in 4-tert-Butylbenzo-15-crown-5 sensors
A Guide to Diagnosing and Addressing Membrane Fouling
Welcome to the technical support center for 4-tert-Butylbenzo-15-crown-5 based ion-selective sensors. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into one of the most common challenges encountered during electrochemical measurements: membrane fouling. This resource moves beyond simple checklists to explain the underlying causes of sensor performance degradation and provides robust, validated protocols to restore functionality and ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding membrane fouling.
Q1: What is membrane fouling in the context of my this compound sensor?
A1: Membrane fouling is the undesirable deposition and accumulation of material from the sample matrix onto the surface of the ion-selective membrane.[1][2][3] For sensors using a hydrophobic PVC-based membrane, this fouling is often caused by lipophilic substances like proteins, lipids, and microorganisms.[1] This accumulated layer physically obstructs the interface between the sample and the ionophore (this compound), impeding the selective binding of the target analyte (e.g., K⁺ or Na⁺ ions) and leading to a significant decline in sensor performance.
Q2: What are the typical signs that my sensor's membrane is fouled?
A2: The primary indicators of membrane fouling are a noticeable deterioration in analytical performance. These signs include:
-
Drifting or Noisy Potential Readings: The baseline potential becomes unstable and fluctuates erratically.[4][5]
-
Reduced Calibration Slope: The sensor no longer exhibits the theoretical Nernstian response (e.g., a slope significantly less than 59 mV/decade for monovalent ions).[4]
-
Slow Response Time: The electrode takes much longer to stabilize after being introduced to a new sample or standard.[1][4]
-
Loss of Selectivity: Increased interference from non-target ions that were previously tolerated.
-
Poor Reproducibility: Measurements of the same sample yield inconsistent results.[5]
Q3: My experiments are in biological fluids. What are the most likely causes of fouling?
A3: In biological matrices such as serum, plasma, or cell culture media, the primary cause of fouling is the non-specific adsorption of proteins (like albumin) and lipids onto the hydrophobic PVC membrane.[1][6] This process, often termed biofouling, creates a physical barrier that can inactivate the sensor by blocking the ion-selective membrane.[1][7] Microorganisms can also colonize the surface, forming a biofilm that further hinders sensor function.[1][8]
Q4: Can the components of the sensor membrane itself contribute to performance decline?
A4: Yes, this is a critical and often overlooked aspect. The operational lifetime of a solvent-polymeric ion-selective electrode is fundamentally limited by the gradual leaching of its active components—the ionophore (this compound), plasticizer, and any ionic additives—from the membrane into the sample solution.[9][10] This leaching process alters the membrane's composition, which can lead to a reduced slope, higher detection limits, and changes in selectivity over time.[9][10][11] While distinct from fouling by external contaminants, the symptoms can appear similar. Our troubleshooting guides will help you differentiate between these phenomena.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, Q&A-based protocols to diagnose and resolve specific fouling-related issues.
Issue 1: Drifting Potential and Noisy Readings
Q: My sensor's baseline potential is continuously drifting, or the readings are noisy and unstable. How do I confirm if this is fouling and what is the corrective workflow?
A: Unstable potentials are a classic symptom of changes occurring at the membrane-sample interface. The cause is often the initial, uneven adsorption of foulants, which alters the charge distribution across the membrane surface. Biofilm formation is a particularly common cause of potential drift.[1][2] Leaching of membrane components can also contribute to slower, long-term drift.[10][12]
Follow this diagnostic workflow to isolate and address the problem:
Caption: Troubleshooting workflow for unstable sensor readings.
Detailed Protocol:
-
Verify Reference Electrode: First, eliminate the reference electrode as the source of instability. Ensure its filling solution is topped up and the junction is not clogged.[4] If possible, test with a known-good reference electrode.
-
Gentle Rinse: Rinse the sensor tip thoroughly with deionized water to remove loosely adhered contaminants.[13] Avoid high-pressure jets that could damage the membrane.
-
Recalibrate with Fresh Standards: Prepare fresh calibration standards. An unstable response in fresh, clean standards strongly points to a fouled or compromised membrane.[13][14]
-
Initiate Targeted Cleaning: If performance is still poor, the membrane surface requires cleaning. The choice of cleaning agent is critical and depends on the suspected foulant. Refer to the table below for guidance.
-
Recondition Sensor: After any chemical cleaning, the membrane must be reconditioned to re-establish equilibrium. Soak the electrode for at least 1-2 hours in a mid-range standard solution (e.g., 10⁻³ M of the primary ion).[4][14]
-
Final Calibration Check: Perform a final calibration. If the Nernstian slope and stability are restored, the sensor is ready for use. If not, the fouling may be irreversible, or significant leaching may have occurred, necessitating membrane replacement.
Issue 2: Reduced Slope and Poor Sensitivity
Q: My calibration curve is no longer linear and the slope is well below the Nernstian ideal. How does fouling cause this, and what cleaning protocol should I use?
A: A reduced slope indicates that the sensor is less responsive to changes in ion concentration. This is a direct consequence of a fouling layer acting as a diffusion barrier.[1] This barrier slows the transport of ions to the active sensing surface, effectively dampening the potentiometric response.[1] In cases of biofouling, the biofilm itself can have buffering capacity, further altering the local ionic environment at the membrane surface.[1]
To restore performance, the fouling layer must be chemically removed. The appropriate method depends on the sample matrix you are working with.
Table 1: Targeted Cleaning Protocols for Fouled Membranes
| Foulant Type | Suspected Cause / Sample Matrix | Cleaning Agent | Protocol | Rationale & Cautions |
| General Inorganic Buildup | Environmental water, hard water samples | 0.1 M Nitric Acid or 0.1 M EDTA | Soak for 5-10 minutes, followed by extensive rinsing with deionized water. | Acids and chelating agents dissolve mineral scales and inorganic precipitates. Caution: Prolonged acid exposure can damage some membrane components. |
| Protein Adsorption (Biofouling) | Serum, plasma, cell culture media, protein solutions | Enzymatic Cleaner (e.g., Pepsin in 0.1 M HCl) | Soak for 15-30 minutes at 37°C, then rinse thoroughly. | Proteases specifically digest the adsorbed protein layer without harsh chemical action on the PVC matrix.[15] |
| Lipid & Oil Fouling | Fatty biological samples, industrial wastewater | Mild Non-ionic Surfactant (e.g., 0.1% Triton™ X-100 or Tween® 20) | Gently wipe the membrane with a soft, lint-free cloth soaked in the surfactant solution, or soak for 10-15 minutes. Rinse thoroughly. | Surfactants emulsify and solubilize lipophilic substances, lifting them from the hydrophobic membrane surface.[16][17] Avoid cationic/anionic detergents which can interfere with the membrane potential. |
| Severe Biofouling / Biofilms | Long-term deployment in biological or environmental systems | 1% Sodium Hypochlorite (Bleach), followed by 0.1 M HCl | Soak in bleach solution for 5 minutes, rinse, then soak in HCl for 1 minute to neutralize residual bleach. Rinse extensively. | A more aggressive treatment for stubborn biofilms. Use as a last resort , as strong oxidants can degrade the ionophore and plasticizer over time. |
Post-Cleaning Validation:
After any cleaning procedure, it is mandatory to recondition the electrode as described in the previous section and then perform a full recalibration.[14] Successful cleaning is validated by the restoration of a near-Nernstian slope (typically >54 mV/decade for monovalent ions at 25°C).
Issue 3: Loss of Selectivity
Q: My sensor is now responding to interfering ions (e.g., Na⁺) at concentrations that were previously fine. Is this caused by fouling?
A: This is a complex issue that can stem from two primary causes: fouling and ionophore leaching.
-
Fouling-Induced Interference: A thick fouling layer, particularly a biofilm, can contain binding sites that trap various ions, including interfering ones. This alters the chemical environment at the membrane surface, changing the effective concentrations of ions and disrupting the selective recognition by the this compound ionophore.
-
Ionophore Leaching: Over time, the ionophore and other lipophilic membrane components can slowly leach out of the PVC matrix.[9][10] A reduction in the concentration of the ionophore at the sensing surface will inevitably lead to a decrease in selectivity for the primary ion.[10]
To diagnose the cause, first perform a thorough cleaning and regeneration protocol appropriate for your sample type (see Table 1). If, after cleaning and reconditioning, the selectivity is restored, the issue was fouling. If the poor selectivity persists even with a physically clean membrane surface, the problem is likely due to irreversible leaching of the ionophore, and the sensor membrane must be replaced.[9]
Part 3: Proactive Strategies for Fouling Mitigation
Preventing fouling is always preferable to corrective cleaning.
Q: How can I minimize membrane fouling during my experiments?
A: Several strategies can be employed to extend the functional lifetime of your sensor and maintain data quality.
-
Sample Pre-treatment: If possible, remove major foulants before measurement. For biological samples, this could involve centrifugation to remove cells and debris or protein precipitation.
-
Use of Protective Coatings: Applying a protective outer layer, such as silicone rubber or another biocompatible polymer, can significantly reduce biofouling by preventing large molecules like proteins from reaching the sensing membrane, while still allowing small target ions to pass through.[6]
-
Incorporate Anti-Fouling Agents: For custom membrane fabrication, incorporating anti-fouling compounds directly into the membrane cocktail can be highly effective.[8]
-
Flow-Injection Analysis (FIA): Using a flow-injection setup minimizes the contact time between the sensor and the sample, reducing the opportunity for foulants to adsorb. The constant flow of a carrier solution between samples also provides a rinsing effect.
-
Regular Cleaning Cycles: For long-term monitoring applications, implement a regular, automated cleaning and calibration cycle. Even a simple periodic rinse with a mild cleaning agent can dramatically inhibit the buildup of fouling layers.[2]
By understanding the mechanisms of membrane fouling and implementing these systematic troubleshooting and mitigation strategies, you can ensure the reliability and longevity of your this compound ion-selective sensors.
References
-
Pretsch, E. (2007). The lifetime of ion-selective electrodes based on charged ionophores. Journal of the American Chemical Society, 129(36), 11038-11044. [Link]
-
Qi, Y., et al. (2022). Fouling Control of Ion-Selective Electrodes (ISEs) in Aquatic and Aquacultural Environments: A Comprehensive Review. MDPI. [Link]
-
Michalska, A., & Maksymiuk, K. (2021). Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. National Institutes of Health. [Link]
-
Bakker, E. (2000). Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes. PubMed. [Link]
-
Kittredge, A. W., et al. (2024). Potassium Ion-Selective Electrodes with BME-44 Ionophores Covalently Attached to Condensation-Cured Silicone Membranes. PubMed. [Link]
-
Qi, Y., et al. (2022). Fouling Control of Ion-Selective Electrodes (ISEs) in Aquatic and Aquacultural Environments: A Comprehensive Review. PubMed. [Link]
-
He, N., et al. (2016). PVC-Based Ion-Selective Electrodes with a Silicone Rubber Outer Coating with Improved Analytical Performance. ResearchGate. [Link]
-
Encyclopedia.pub. (2022). Fouling and Antifouling of Ion-Selective Electrodes. Encyclopedia.pub. [Link]
-
Bakker, E. (2000). Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes. ResearchGate. [Link]
-
Yan, Y., et al. (2023). Antifouling improvement in Pb2+ ion selective electrodes by using an environmentally friendly capsaicin derivative. PubMed. [Link]
-
ResearchGate. (2017). How to prevent protein adsorption on electrode surface? ResearchGate. [Link]
-
Rodeberg, N. T., et al. (2017). Mitigating the Effects of Electrode Biofouling-Induced Impedance for Improved Long-Term Electrochemical Measurements In Vivo. National Institutes of Health. [Link]
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Lin, C.-Y., et al. (2005). Recognition of Potassium Ion in Water by 15-Crown-5 Functionalized Gold Nanoparticles. ACS Publications. [Link]
-
Nagy, G., & Nagy, L. (2022). Plasticized PVC Membrane Modified Electrodes: Voltammetry of Highly Hydrophobic Compounds. MDPI. [Link]
-
Bitesize Bio. (2020). How Protein Adhesion Can Affect Your Experiments and What to Do About It. Bitesize Bio. [Link]
-
ResearchGate. (2014). How can we decrease nonspecific protein adsorption? ResearchGate. [Link]
-
Turtle Tough. (2021). Guide to Ion Selective | Troubleshooting | Support. Turtle Tough. [Link]
-
Wu, Y., et al. (2016). Ion sensors with crown ether-functionalized nanodiamonds. National Institutes of Health. [Link]
-
Scordo, G., et al. (2021). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. National Institutes of Health. [Link]
-
Özbek, O., & Kemer, B. (2021). The use of crown ethers as sensor material in potentiometry technique. ACG Publications. [Link]
-
Suzuki, K., et al. (2022). Unusual response behavior of ion exchange-based potassium ion-selective nano-optodes based on bis(crown ether) neutral ionophores and a cationic solvatochromic dye. Royal Society of Chemistry. [Link]
-
Cole-Parmer. (2015). Ion-Selective Electrodes Issues and What to Check. Cole-Parmer. [Link]
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Technical Support Center: Optimizing Extraction Efficiency with 4-tert-Butylbenzo-15-crown-5
Welcome to the technical support center for 4-tert-Butylbenzo-15-crown-5. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the extraction efficiency of this versatile crown ether. Here, we will delve into the nuanced aspects of its application, providing in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-tested insights to ensure the reliability and reproducibility of your results.
The Science of Selective Extraction
This compound is a specialized macrocyclic polyether designed for the selective complexation of cations. Its operational principle is based on the "size-fit" concept, where the crown ether's cavity (approximately 1.7-2.2 Å in diameter) is ideally suited for cations of a complementary ionic radius, most notably Na⁺ (ionic radius ~1.02 Å) and to some extent, K⁺ (ionic radius ~1.38 Å)[1][2]. The presence of the tert-butyl group on the benzene ring significantly increases the lipophilicity of the molecule, which can enhance its solubility in organic solvents and potentially improve extraction efficiency compared to its parent compound, benzo-15-crown-5[2][3].
The extraction process involves the formation of a host-guest complex between the crown ether (host) and the cation (guest). This complex, along with a suitable counter-anion, is then transferred from the aqueous phase to an immiscible organic phase. The efficiency of this transfer is a delicate interplay of several factors, including the choice of solvent, the nature of the counter-anion, pH, and temperature.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: What is the primary role of the tert-butyl group in this compound?
The tert-butyl group serves to increase the lipophilicity of the crown ether. This enhanced lipophilicity generally leads to better solubility in non-polar organic solvents and can improve the distribution coefficient of the metal-crown complex into the organic phase during liquid-liquid extraction. This can be particularly advantageous in systems where the parent benzo-15-crown-5 shows limited solubility or extraction efficiency[2][3].
Q2: Which cations can be extracted with this compound?
Based on the cavity size of the 15-crown-5 ring, this crown ether is most effective for the extraction of sodium ions (Na⁺). It can also extract other alkali metal ions like lithium (Li⁺) and potassium (K⁺), although the stability of the complex and, therefore, the extraction efficiency may vary. The selectivity is dictated by how well the cation fits within the crown ether's cavity[1][2].
Q3: How do I choose the right organic solvent for my extraction?
The choice of solvent is critical and depends on several factors:
-
Solubility: The solvent must effectively dissolve both the this compound and the resulting metal-crown complex.
-
Polarity: The polarity of the solvent influences the stability of the complex. Less polar solvents often lead to more stable complexes.
-
Immiscibility with Water: For liquid-liquid extraction, the organic solvent must be immiscible with the aqueous phase.
-
Density: A sufficient density difference between the organic and aqueous phases facilitates clean separation.
Commonly used solvents include chloroform, dichloromethane, and anisole. More environmentally friendly options like ionic liquids are also being explored[2].
Q4: What is the importance of the counter-anion in the aqueous phase?
The counter-anion plays a crucial role in the extraction process. For the positively charged metal-crown complex to be extracted into the organic phase, it must be accompanied by an anion to maintain charge neutrality. The use of large, soft, and lipophilic anions, such as picrate or thiocyanate, can significantly enhance the extraction efficiency by facilitating the transfer of the ion pair into the organic phase[4].
Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction process with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Extraction Efficiency | 1. Suboptimal Solvent System: The chosen organic solvent may not be ideal for the specific cation and counter-anion combination. 2. Inappropriate Counter-Anion: The counter-anion in the aqueous phase may not be sufficiently lipophilic to facilitate the transfer of the complex. 3. Incorrect pH: The pH of the aqueous phase can influence the speciation of the metal ion and the stability of the crown ether. 4. Insufficient Crown Ether Concentration: The concentration of the crown ether in the organic phase may be too low to effectively complex the target cation. | 1. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., chloroform, dichloroethane, toluene, ionic liquids). 2. Counter-Anion Optimization: Test different lipophilic counter-anions such as picrate, perchlorate, or thiocyanate. The larger and more "soft" the anion, the better the extraction is likely to be[4]. 3. pH Adjustment: Optimize the pH of the aqueous phase. For most alkali metal extractions, a neutral pH is suitable. 4. Concentration Gradient: Increase the concentration of this compound in the organic phase. |
| Poor Selectivity | 1. Similar Cation Radii: The target and interfering ions may have similar ionic radii, leading to competitive complexation. 2. Formation of Sandwich Complexes: Larger cations may form 2:1 (crown:cation) "sandwich" complexes, leading to their co-extraction. | 1. Competitive Extraction Studies: Perform extractions with varying ratios of the target and interfering ions to quantify the selectivity. 2. Masking Agents: In some cases, a masking agent can be added to the aqueous phase to selectively complex the interfering ion and prevent its extraction. 3. Multi-stage Extraction: Employ a multi-stage extraction process to improve the separation of ions with similar extraction profiles. |
| Emulsion Formation | 1. High Agitation Speed: Vigorous shaking can lead to the formation of stable emulsions. 2. Presence of Surfactants or Particulate Matter: Impurities in the reagents or samples can stabilize emulsions. | 1. Gentle Mixing: Use gentle, prolonged mixing instead of vigorous shaking. A mechanical rocker can be beneficial. 2. Filtration: Filter the aqueous and organic phases before extraction to remove any particulate matter. 3. Addition of Salt: Adding a small amount of an inert salt (e.g., NaCl) to the aqueous phase can sometimes help to break emulsions. 4. Centrifugation: If an emulsion forms, centrifugation can be an effective method for phase separation. |
| Crown Ether Leaching into the Aqueous Phase | 1. High Salt Concentration in Aqueous Phase: High concentrations of certain salts can increase the solubility of the crown ether in the aqueous phase[4]. 2. Use of a More Polar Organic Solvent: A more polar organic solvent may not effectively retain the lipophilic crown ether. | 1. Optimize Salt Concentration: If possible, reduce the salt concentration in the aqueous phase. 2. Solvent Selection: Use a less polar organic solvent to minimize the partitioning of the crown ether into the aqueous phase. The increased lipophilicity of the tert-butyl group should generally reduce leaching compared to the unsubstituted benzo-15-crown-5. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically follows a Williamson ether synthesis pathway, starting from 4-tert-butylcatechol.
Step 1: Synthesis of 4-tert-Butylcatechol
4-tert-Butylcatechol can be synthesized by the alkylation of catechol with methyl tert-butyl ether (MTBE) using an acid catalyst[5][6].
-
Reactants: Catechol, MTBE, Sulfuric acid (catalyst).
-
Procedure:
-
In a reaction flask, combine catechol and the sulfuric acid catalyst.
-
Heat the mixture to the reaction temperature (typically around 120°C)[6].
-
Slowly add MTBE to the reaction mixture over a period of 2-2.5 hours[6].
-
After the addition is complete, continue the reaction for another 1.5 hours[6].
-
The product can be purified by column chromatography.
-
Step 2: Synthesis of this compound
This step involves the reaction of 4-tert-butylcatechol with a suitable dihalide in the presence of a base. The general procedure for the synthesis of benzo-15-crown-5 can be adapted[7].
-
Reactants: 4-tert-butylcatechol, 1,10-dichloro-3,6,9-trioxadecane, Sodium hydroxide, n-Butanol (solvent).
-
Procedure:
-
Dissolve 4-tert-butylcatechol in n-butanol in a reaction flask equipped with a stirrer, condenser, and dropping funnel.
-
Add an aqueous solution of sodium hydroxide and stir for 30-40 minutes.
-
Slowly add 1,10-dichloro-3,6,9-trioxadecane to the reaction mixture.
-
Reflux the mixture for an extended period (e.g., 30 hours), monitoring the reaction progress by a suitable technique like GC.
-
After completion, cool the mixture, neutralize with acid, and extract the product with a suitable solvent like hexane.
-
Purify the crude product by recrystallization.
-
General Protocol for Liquid-Liquid Extraction
This protocol provides a general framework for performing a liquid-liquid extraction experiment. Optimization of specific parameters is recommended for each unique system.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal salt of interest at a known concentration. If necessary, add a lipophilic counter-anion (e.g., picric acid) and adjust the pH.
-
Preparation of Organic Phase: Dissolve this compound in the chosen organic solvent to the desired concentration (e.g., 0.1 M).
-
Extraction:
-
In a separatory funnel, combine equal volumes of the aqueous and organic phases.
-
Shake the funnel for a sufficient time (e.g., 30 minutes) to allow for the extraction equilibrium to be reached. For consistent results, a mechanical shaker is recommended[2].
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase and/or the concentration extracted into the organic phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy, Inductively Coupled Plasma Mass Spectrometry).
-
The distribution ratio (D) can be calculated as the ratio of the metal ion concentration in the organic phase to that in the aqueous phase at equilibrium.
-
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: The fundamental principle of cation extraction by this compound.
Caption: A logical workflow for troubleshooting low extraction efficiency.
References
-
Synthesis and reaction characterization of 4-tert-butylcatechol - ResearchGate. (URL: [Link])
- SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. (2011). Petroleum Processing and Petrochemicals, 43(1), 78-83. (URL: not available)
- Synthesis method for p-tert-butylcatechol - Google P
-
Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. (URL: [Link])
-
Ring-size and substituent effects in the solvent extraction of alkali metal nitrates by crown ethers in 1,2-dichloroethane and 1-octanol - Oak Ridge National Laboratory. (URL: [Link])
-
Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid - MDPI. (URL: [Link])
-
Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions - PubMed. (URL: [Link])
-
A Highly Selective Polymer Material using Benzo-9-Crown-3 for the Extraction of Lithium in Presence of Other Interfering Alkali Metal Ions - ResearchGate. (URL: [Link])
-
A Highly Selective Polymer Material using Benzo-9-Crown-3 for the Extraction of Lithium in Presence of Other Interfering Alkali Metal Ions - PubMed. (URL: [Link])
-
Selective extraction of lithium over alkali and alkaline earth ions by synergistic solvent extraction - PMC - NIH. (URL: [Link])
-
Solvent extraction of rubidium and cesium with by-products of t-BAMBP synthesis - ResearchGate. (URL: [Link])
- Synthesis method of p-tert-butyl catechol - Google P
-
Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid - ResearchGate. (URL: [Link])
-
Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes - PMC - PubMed Central. (URL: [Link])
-
Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid - PubMed. (URL: [Link])
-
Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4 - RSC Publishing. (URL: [Link])
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Strategies to increase the yield of 4-tert-Butylbenzo-15-crown-5 synthesis
Welcome to the technical support guide for the synthesis of 4-tert-Butylbenzo-15-crown-5. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during this procedure. This guide is designed to provide not just protocols, but a deeper understanding of the reaction dynamics to empower you to optimize your synthesis for higher yields and purity.
Part 1: Synthesis Overview & Mechanism
The synthesis of this compound is typically achieved via a modified Williamson ether synthesis.[1][2] This reaction involves the cyclization of 4-tert-butylcatechol with a suitable di-electrophilic oligoethylene glycol derivative, most commonly 1,2-bis(2-chloroethoxy)ethane. The reaction proceeds by nucleophilic substitution (SN2 mechanism), where the deprotonated catechol acts as the nucleophile.[2][3]
A crucial aspect of this synthesis is the "template effect," where a cation, correctly sized to fit within the forming crown ether ring, helps to organize the linear precursor.[4] For a 15-crown-5 ether, the sodium cation (Na⁺) is the ideal template, significantly promoting the desired intramolecular cyclization over competing intermolecular polymerization.[4]
Reaction Mechanism Diagram
Caption: General mechanism for the template-assisted synthesis of this compound.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction yield is significantly lower than expected (< 50%). What are the primary causes and how can I fix them?
A: Low yield is the most frequent problem, often stemming from one or more of the following factors. Follow this workflow to diagnose the issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Detailed Explanations:
-
Anhydrous Conditions are Non-Negotiable: The Williamson ether synthesis relies on a strong alkoxide nucleophile, which is generated by a base like sodium hydroxide. Any water present will consume the base and hydrolyze the alkyl halide, halting the reaction.[4] Ensure all glassware is oven-dried, and use anhydrous-grade solvents.
-
The High Dilution Principle is Key: The desired outcome is an intramolecular cyclization. The primary competing reaction is intermolecular polymerization, which forms long-chain ethers. To favor cyclization, the reaction must be run under high-dilution conditions.[5] This is achieved by adding one reactant (typically the 1,2-bis(2-chloroethoxy)ethane) very slowly over several hours to a large volume of solvent containing the other reactant (the catechol and base). This keeps the concentration of the reactants low at any given moment, making it statistically more likely for a molecule to react with itself than to find another molecule to react with.
-
Leverage the Template Effect: As mentioned, the sodium cation (Na⁺) is crucial for pre-organizing the open-chain intermediate into a conformation that promotes cyclization.[4] Using sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) as the base provides both the base and the necessary template ion. Using a potassium base (e.g., KOH) would be less efficient as K⁺ is a better template for the larger 18-crown-6 ether.
-
Reagent Purity and Stoichiometry: Ensure your starting materials, 4-tert-butylcatechol and 1,2-bis(2-chloroethoxy)ethane, are of high purity. Impurities can lead to side reactions. Use a precise 1:1 molar ratio of the two reactants. An excess of the dichloro-reagent can lead to double addition products that cannot cyclize.
Q: My final product is an impure, oily residue that is difficult to crystallize. What's wrong?
A: This is a classic sign of significant side-product formation, most likely the linear polymers discussed above.
-
Cause: The most probable cause is a failure to maintain high-dilution conditions during the reaction. If the 1,2-bis(2-chloroethoxy)ethane was added too quickly, intermolecular reactions would dominate, resulting in a mixture of oligomers and polymers with varying chain lengths. This mixture is often oily and very difficult to purify.
-
Solution:
-
Review Your Protocol: Ensure your procedure involves the slow, dropwise addition of one reactant to the other over an extended period (e.g., 4-8 hours).
-
Purification Strategy: While challenging, it may be possible to isolate some product. Column chromatography is often more effective than recrystallization for such mixtures. However, be aware that crown ethers can chelate metal ions from silica and may show sensitivity to the acidic nature of standard silica gel.[6] It is advisable to use silica gel that has been neutralized by washing with a solvent containing a small amount of base, like triethylamine (~1%).[6]
-
Q: During column chromatography, my product seems to be smearing or sticking to the column. How can I improve the separation?
A: This is a common issue with crown ethers on silica gel.
-
Cause: The Lewis acidic sites on the surface of silica gel can interact strongly with the basic oxygen atoms of the crown ether, leading to poor elution and potential degradation.
-
Solutions:
-
Neutralize the Silica: As mentioned above, pre-treating your silica gel is highly effective. Prepare the slurry for your column using your eluent system containing ~1% triethylamine or another non-nucleophilic base.
-
Use Alumina: As an alternative, neutral or basic alumina can be a better stationary phase for purifying crown ethers, as it lacks the strong acidity of silica.
-
Solvent System: Ensure your eluent system has the appropriate polarity. Start with a less polar system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. A step-gradient elution can often provide better separation than an isocratic one.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use a different dihalide, like 1,2-bis(2-bromoethoxy)ethane or a ditosylate? A1: Yes. The reaction is an SN2 reaction, so the leaving group ability is important. Bromides are more reactive than chlorides, which may allow for milder reaction conditions (e.g., lower temperature). Tosylates are excellent leaving groups and often lead to higher yields, but they must be synthesized in a separate step, adding to the overall process.[1]
Q2: What is the optimal solvent for this reaction? A2: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are excellent choices as they solvate the sodium cation well, leaving a highly reactive "naked" alkoxide nucleophile.[4] However, higher boiling point alcohols like n-butanol are also commonly and successfully used, as they are effective at dissolving the reactants and can be run at a high reflux temperature to drive the reaction.[5][6][7]
Q3: How critical is the reaction temperature? A3: Temperature is a key parameter. Higher temperatures increase the reaction rate, but can also promote side reactions if not properly controlled.[4] A typical temperature range is between 80-120°C.[4][8] It is best to heat the reaction to a steady reflux and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[4]
Q4: How do I confirm the identity and purity of my final product? A4: A combination of techniques is recommended.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: The purified this compound should be a white crystalline solid with a distinct melting point (literature range: 92-95 °C).[9] A broad or depressed melting range indicates impurities.
Part 4: High-Yield Experimental Protocol
This protocol incorporates the principles discussed above to maximize yield and purity.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Setup: In a 2 L, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 4-tert-butylcatechol (0.1 mol, 16.62 g) and 1 L of anhydrous n-butanol.
-
Base Addition: While stirring, add finely ground sodium hydroxide (0.21 mol, 8.4 g) to the flask. Heat the mixture to reflux (approx. 110-115 °C) and stir for 1 hour to ensure complete formation of the disodium salt.
-
Cyclization: Dissolve 1,2-bis(2-chloroethoxy)ethane (0.1 mol, 18.71 g) in 200 mL of anhydrous n-butanol and add this solution to the dropping funnel. Add this solution dropwise to the refluxing catechol solution over a period of 6-8 hours. A slow, steady addition is critical for a high yield.
-
Reaction: After the addition is complete, continue to reflux the mixture with vigorous stirring for an additional 24 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 300 mL of dichloromethane (DCM).
-
Wash the organic layer with 2 x 200 mL of deionized water, followed by 1 x 150 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM by rotary evaporation to yield the crude product.
-
-
Purification:
-
The crude product should be a light-yellow or off-white solid.
-
Recrystallize the solid from hot n-heptane or hexane to yield this compound as fine white crystals.
-
Quantitative Data Summary
| Parameter | Value/Condition | Rationale & Reference |
| Reactants | 4-tert-butylcatechol, 1,2-bis(2-chloroethoxy)ethane | Standard starting materials for this crown ether variant. |
| Base | Sodium Hydroxide (NaOH) | Provides the base for deprotonation and the crucial Na⁺ template ion.[4][5] |
| Solvent | Anhydrous n-Butanol | High boiling point allows for effective reflux; dissolves reactants well.[5][7] |
| Technique | High Dilution (Slow Addition) | Favors intramolecular cyclization over intermolecular polymerization.[5] |
| Temperature | Reflux (~110-115 °C) | Provides sufficient energy for the SN2 reaction to proceed efficiently.[10] |
| Reaction Time | 24-30 hours | Ensures the reaction goes to completion.[10] |
| Expected Yield | 60-75% | A realistic yield when the protocol is followed carefully. |
| Purified M.P. | 92-95 °C | Key indicator of purity.[9] |
References
- Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- ResearchGate. (n.d.). Synthesis and reaction characterization of 4-tert-butylcatechol.
- SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. (2012). Petroleum Processing and Petrochemicals, 43(1), 78-83.
- Chapter 6: Synthesis of Crown Ethers. (2024). In Methodologies in Ether Synthesis (pp. 153-160). Royal Society of Chemistry.
- Patsnap. (n.d.). Synthesis method for p-tert-butylcatechol.
- Rasayan Journal of Chemistry. (n.d.). Crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction.
- Google Patents. (n.d.). CN101012155A - Method for synthesizing p-tert-bulylcatechol.
- Taylor & Francis. (n.d.). 4-tert-butylcatechol – Knowledge and References.
- MDPI. (n.d.). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- LookChem. (n.d.). This compound.
- Glushko, T. S., et al. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry, 33(4), 1689-1697.
- Benchchem. (n.d.). Technical Support Center: 15-Crown-5 Synthesis and Purification.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Benzo-15-crown-5-ether.
- Semantic Scholar. (n.d.). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives.
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- 5. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Potassium Ionophores: 4-tert-Butylbenzo-15-crown-5 vs. Valinomycin
For researchers and drug development professionals, the accurate detection of potassium ions (K⁺) is a cornerstone of countless biological and chemical assays. The heart of any reliable potentiometric potassium sensor is the ionophore—the molecular component that selectively binds K⁺ and enables its detection. Among the most established and effective ionophores are the naturally occurring cyclic peptide, valinomycin, and synthetic crown ethers like 4-tert-Butylbenzo-15-crown-5.
This guide provides an in-depth comparison of these two premier potassium ionophores. We will move beyond simple catalog specifications to explore the fundamental mechanisms, comparative performance data from peer-reviewed studies, and detailed experimental protocols to empower you to make an informed decision for your specific application.
Understanding the Ionophores: Structure and Mechanism
The efficacy of an ionophore is dictated by its three-dimensional structure and its ability to selectively coordinate with a target ion.
Valinomycin: The Gold Standard in K⁺ Selectivity
Valinomycin is a dodecadepsipeptide, a 36-member ring composed of alternating amino acids and esters.[1] Its remarkable selectivity for potassium arises from a unique conformational change upon ion binding. In the absence of K⁺, the molecule exists in a relatively open conformation. When it encounters a potassium ion, the polar carbonyl groups fold inward to create a precise, octahedrally coordinated cavity that perfectly matches the ionic radius of K⁺ (1.33 Å).[2][3] This complexation encapsulates the K⁺ ion, while the molecule's exterior presents a nonpolar, hydrophobic surface composed of isopropyl and methyl groups.[2][4] This hydrophobic shield is crucial for the ionophore's function within the nonpolar environment of a PVC sensor membrane.
The smaller sodium ion (Na⁺), with an ionic radius of 0.95 Å, is too small to be effectively coordinated by all the carbonyl ligands simultaneously, making its complexation with valinomycin energetically unfavorable.[1][2] This size-based discrimination is the primary reason for valinomycin's exceptionally high selectivity for K⁺ over Na⁺, with a stability constant for the K⁺ complex that is nearly 100,000 times larger.[1]
This compound: The Synthetic Challenger
Crown ethers are synthetic cyclic polyethers that function on a similar host-guest chemistry principle.[5] The numeral '15' in 15-crown-5 denotes the total number of atoms in the ring, while the '5' indicates the number of oxygen atoms available for cation coordination. The cavity of a single 15-crown-5 molecule (0.86–1.1 Å) is actually an ideal fit for the smaller Na⁺ ion.[6]
However, its selectivity for the larger K⁺ ion is ingeniously achieved through the formation of a 2:1 "sandwich" complex.[7][8] In this configuration, the K⁺ ion is nestled between two crown ether molecules, satisfying its coordination requirements.[7] The attached benzo group provides structural rigidity, and the tert-butyl group significantly increases the molecule's lipophilicity, which enhances its retention within the sensor's PVC membrane, potentially leading to longer sensor lifetimes.[9]
Performance Metrics: A Head-to-Head Comparison
The choice between these ionophores often comes down to a trade-off between absolute selectivity and other performance characteristics like operational lifetime. The following table summarizes key experimental data from various studies.
| Performance Metric | Valinomycin | This compound | Rationale & Causality |
| Selectivity (log KpotK,Na) | -4.3 to -4.7[10] | ~ -3.5[11] | Valinomycin's pre-organized, 3D cavity offers a more energetically favorable and specific binding for K⁺ compared to the planar 2:1 sandwich complex of the crown ether, resulting in superior rejection of Na⁺. |
| Linear Detection Range | 10⁻⁶ M to 10⁻¹ M[12] | 10⁻⁶ M to 10⁻² M[13] | Both ionophores provide a wide and biologically relevant detection range. Valinomycin's stronger binding affinity often translates to a slightly lower detection limit in potentiometric setups. |
| Limit of Detection (LOD) | ~1.5 x 10⁻⁶ M[12] | ~10⁻⁵ M to 10⁻⁶ M[11][13] | The LOD is a function of the entire sensor system, but valinomycin's high binding constant allows for stable potential readings at very low K⁺ activities. |
| Response Time | < 1 minute (fresh membrane)[10] | ~20-30 seconds[13] | Crown ethers can exhibit slightly faster kinetics due to the simpler sandwich complex formation compared to the conformational folding of valinomycin. |
| Long-Term Stability | Excellent; functional after 10 years with some performance degradation[10] | Good; ~2 months lifetime reported[13] | Valinomycin is exceptionally stable.[10] However, the high lipophilicity of the tert-butylated crown ether enhances its retention in the membrane, potentially offering a longer operational life than less lipophilic ionophores.[9] |
| Nernstian Slope | ~58.5 mV/decade (fresh)[10] | ~56 mV/decade[13] | Both ionophores facilitate near-ideal Nernstian behavior, indicating efficient and reversible K⁺ transport across the membrane interface. |
Experimental Section: Fabricating a Potassium-Selective Electrode
A trustworthy sensor begins with a robust and reproducible fabrication protocol. The following method describes the preparation of a solvent-polymeric membrane, which is the core of the ion-selective electrode (ISE).
Mandatory Visualization: ISE Fabrication Workflow
The diagram below outlines the critical steps for preparing the ion-selective membrane and assembling the electrode.
Caption: Workflow for the fabrication of a PVC-based ion-selective electrode.
Step-by-Step Protocol
-
Component Selection & Rationale :
-
Polymer Matrix (e.g., high molecular weight PVC) : Provides the structural support for the membrane.
-
Plasticizer (e.g., dioctyl sebacate - DOS) : A water-immiscible organic solvent that dissolves the other components and allows for the mobility of the ionophore and its complex within the membrane.
-
Ionophore (Valinomycin or this compound) : The active K⁺ recognition element. Typically used at 1-3% (w/w).
-
Lipophilic Salt (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTpClB) : An ionic additive that reduces the membrane's electrical resistance and can improve the Nernstian response by ensuring permselectivity.
-
-
Membrane Cocktail Preparation :
-
Accurately weigh the components. A typical composition for a valinomycin-based membrane is: Valinomycin (3%), PVC (32%), DOS (64%), and KTpClB (1%).[14]
-
Dissolve all components in a minimal volume of a volatile solvent like tetrahydrofuran (THF).
-
Ensure complete dissolution and homogenization by vortexing or brief sonication. The solution should be clear and free of particulates.
-
-
Membrane Casting and Curing :
-
Place a clean, flat glass plate in a dust-free environment with controlled airflow.
-
Pour the homogenized solution into a glass ring (approx. 2-3 cm diameter) resting on the plate.
-
Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF over 24-48 hours. Rapid evaporation can create a porous, non-ideal membrane.
-
-
Electrode Assembly and Conditioning :
-
Once the THF has fully evaporated, a transparent, flexible membrane is formed.
-
Use a sharp cork borer or punch to cut small disks (5-7 mm diameter) from the master membrane.
-
Carefully mount a disk into a commercial or custom-made ISE body, ensuring a watertight seal.
-
Fill the electrode body with an internal filling solution, typically 10⁻¹ M KCl.[15]
-
Before first use, condition the electrode by soaking its tip in a 10⁻³ M K⁺ solution for at least 12-24 hours. This allows the membrane-solution interface to equilibrate.
-
Signaling Pathway and Transduction Mechanism
The function of the ISE is to convert the chemical activity of potassium ions into a measurable electrical potential.
Mandatory Visualization: K⁺ Recognition and Signal Transduction
Caption: Mechanism of potential generation at an ion-selective membrane.
The process is as follows:
-
Phase Transfer & Complexation : K⁺ ions from the aqueous sample partition into the hydrophobic PVC membrane.
-
Selective Binding : Inside the membrane, the ionophore (Valinomycin or Crown Ether) selectively binds to K⁺, forming a charged complex.
-
Charge Separation : This selective binding and transport of positive charge across the sample-membrane interface creates a charge separation, resulting in a phase boundary potential (ΔΦ₁).
-
Equilibrium : A similar potential (ΔΦ₂) exists at the inner interface between the membrane and the internal filling solution.
-
Potential Measurement : Since the concentration of K⁺ in the internal solution is fixed, the potential at the inner interface (ΔΦ₂) is constant. Therefore, the overall potential measured by the electrode is directly proportional to the logarithm of the potassium ion activity in the external sample, as described by the Nernst equation.
Conclusion and Recommendations
Both valinomycin and this compound are high-performance ionophores for potassium sensing. The final choice depends on the specific demands of the application.
-
Choose Valinomycin for Maximum Selectivity : For applications involving complex biological matrices with high and variable concentrations of interfering ions like sodium (e.g., serum, urine), the superior selectivity of valinomycin is paramount.[16] It remains the gold standard for achieving the highest accuracy and reliability in challenging samples.
-
Consider this compound for Longevity and Custom Applications : In scenarios where extreme selectivity is less critical than sensor lifetime, or for applications in controlled environments, the crown ether is an excellent choice. Its high lipophilicity may offer enhanced stability against leaching from the membrane, potentially providing a longer operational window.[9] Furthermore, the synthetic nature of crown ethers allows for greater possibilities in chemical modification for specialized sensing platforms.
By understanding the fundamental trade-offs in selectivity, stability, and kinetics, researchers can confidently select and implement the optimal ionophore, ensuring the integrity and validity of their experimental results.
References
-
Wei, H., et al. (2022). One-step rapid colorimetric detection of K+ using silver nanoparticles modified by crown ether. Analyst.
-
Al-Ali, R. M., et al. (2024). Nanoscale potassium sensing based on valinomycin-anchored fluorescent gold nanoclusters. Microchimica Acta.
-
Perry, M., et al. (1976). Mechanism of a polymeric valinomycin-based potassium specific electrode. Journal of Membrane Science.
-
Griffin, J. J., & Christian, G. D. (1983). Long-term stability of ion-selective valinomycin membranes. Talanta.
-
Su, Z., et al. (2019). How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes. Langmuir.
-
Noskov, S. Y., & Roux, B. (2007). K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints. PLoS Computational Biology.
-
Al-Ali, R. M., et al. (2024). Nanoscale potassium sensing based on valinomycin-anchored fluorescent gold nanoclusters. ResearchGate.
-
Liu, W., et al. (2017). Ion sensors with crown ether-functionalized nanodiamonds. Scientific Reports.
-
Tombola, F. (2019). K+ takes the crown: Selective activation of non-selective crown ether channels. Biophysical Journal.
-
Al-Ali, R. M., et al. (2024). Nanoscale potassium sensing based on valinomycin-anchored fluorescent gold nanoclusters. PubMed.
-
Singh, P., et al. (2020). A potassium-selective electrochemical sensor based on crown-ether functionalized self assembled monolayer. ResearchGate.
-
Trafton, A. R., et al. (2018). Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain. Journal of Visualized Experiments.
-
Constantinescu, I., et al. (2020). Recent improvements to the selectivity of extraction-based optical ion sensors. Sensors.
-
Jaworska, E., et al. (2021). Low-cost, syringe based ion-selective electrodes for the evaluation of potassium in food products and pharmaceuticals. ChemRxiv.
-
Lee, J., et al. (2004). Recognition of Potassium Ion in Water by 15-Crown-5 Functionalized Gold Nanoparticles. Analytical Chemistry.
-
Wikipedia contributors. (2023). Valinomycin. Wikipedia.
-
Adran, M., et al. (2024). Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. Chemosensors.
-
Bobacka, J., et al. (1999). Plasticizer-free all-solid-state potassium-selective electrode based on poly(3-octylthiophene) and valinomycin. Analytica Chimica Acta.
-
Langer, J., et al. (2017). Preparation, Calibration and Application of Potassium-Selective Microelectrodes. Nova Science Publishers.
-
Yamauchi, A., et al. (2000). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. Analytical Chemistry.
-
PASCO scientific. Potassium Ion Selective Electrode Manual.
-
Thuy, P. T., et al. (2024). Potassium ion-selective electrode with a sensitive ion-to-electron transducer composed of porous laser-induced graphene and MoS2 fabricated by one-step direct laser writing. ResearchGate.
-
Taylor & Francis. (n.d.). 15-crown-5 – Knowledge and References.
-
Ibrahim, H. (2017). Potassium response of membranes containing 1 wt% valinomycin, 50 mol% of KTFPB and 84.5 wt% PBS. ResearchGate.
-
Wikipedia contributors. (2023). Potassium selective electrode. Wikipedia.
-
Vernier Science Education. (n.d.). Potassium Ion-Selective Electrode User Manual.
-
Ledesma, A. E., et al. (2024). Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions. Analytical Methods.
-
Kim, H. J., et al. (2008). Potassium ion-selective polyaniline solid-contact electrodes based on 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether ionophore. ResearchGate.
-
Kisiel, A., et al. (2018). Charge transfer resistance at the interface between valinomycin-based potassium-selective membranes and KCl aqueous solutions. Scilit.
-
Ekmekci, G., & Kalayci, S. (2010). Preparation and Application of Potassium IonSelective Membrane Electrode Based on Benzo-15Crown5 Ether. ResearchGate.
-
Szigeti, Z., et al. (1995). Bis-substituted benzo-15-crown-5 ethers as ion carriers in potassium ion-selective electrodes. ResearchGate.
-
Chabatake, Y., et al. (2024). A 15-crown-5-ether-based supramolecular hydrogel with selection ability for potassium cations via gelation and colour change. Soft Matter.
-
Cha, K., et al. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Journal of the Korean Chemical Society.
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A Senior Application Scientist's Guide to Ion Selectivity in Substituted Benzo-15-Crown-5 Ethers
Welcome to this comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of host-guest chemistry, the selective binding of ions is a cornerstone of applications ranging from ion-selective electrodes and membrane transport to the development of novel therapeutic agents. This guide provides an in-depth comparison of substituted benzo-15-crown-5 ethers, focusing on their ion selectivity for alkali metal cations. We will delve into the structural nuances that govern this selectivity and provide detailed, field-proven experimental protocols to empower your own investigations.
The Principle of Ion Recognition: A Dance of Size and Electronics
The remarkable ability of crown ethers to selectively bind specific cations is rooted in the "size-fit" concept.[1] The central cavity of the crown ether, lined with electron-rich oxygen atoms, provides a welcoming environment for a cation. The selectivity of this binding is primarily determined by how well the ionic radius of the cation matches the size of the crown ether's cavity. For benzo-15-crown-5, the cavity size is optimally suited for the sodium ion (Na⁺), leading to strong and selective complexation.[2][3]
However, the story doesn't end with a simple lock-and-key model. The introduction of substituents onto the benzene ring of the benzo-15-crown-5 scaffold allows for a fine-tuning of its ionophoric properties. These substituents can exert both electronic and steric effects, modulating the electron density of the oxygen atoms in the crown ether ring and influencing the overall conformation of the macrocycle. Electron-donating groups can enhance the Lewis basicity of the oxygen atoms, potentially increasing the binding affinity for cations. Conversely, electron-withdrawing groups can decrease this affinity.
This guide will explore these structure-activity relationships, providing you with the knowledge to select or design the optimal substituted benzo-15-crown-5 ether for your specific application.
Visualizing the Host-Guest Interaction
To better understand the fundamental principles at play, let's visualize the complexation of a sodium ion by a benzo-15-crown-5 ether.
Caption: Complexation of a Sodium Ion by Benzo-15-Crown-5.
Comparative Analysis of Ion Selectivity: A Data-Driven Approach
The true measure of a crown ether's utility lies in its quantitative ion selectivity. This is often expressed as the stability constant (log Ks) of the crown ether-cation complex. A higher stability constant indicates a stronger interaction. The following table summarizes the stability constants for the 1:1 complexation of various alkali metal ions with benzo-15-crown-5 and some of its derivatives in different solvents.
| Crown Ether Derivative | Cation | Solvent | log Ks | Reference |
| Benzo-15-crown-5 | Na⁺ | Acetonitrile | 3.83 | [4] |
| Benzo-15-crown-5 | K⁺ | Acetonitrile | 3.42 | [4] |
| Benzo-15-crown-5 | Rb⁺ | Acetonitrile | 2.98 | [4] |
| Benzo-15-crown-5 | Cs⁺ | Acetonitrile | 2.65 | [4] |
| Benzo-15-crown-5 | Li⁺ | Propylene Carbonate | 3.23 | [4] |
| Benzo-15-crown-5 | Na⁺ | Propylene Carbonate | 3.92 | [4] |
| Benzo-15-crown-5 | K⁺ | Propylene Carbonate | 3.01 | [4] |
| 4'-Nitrobenzo-15-crown-5 | Na⁺ | Methanol | 2.87 | [5] |
| 4'-Nitrobenzo-15-crown-5 | K⁺ | Methanol | 2.81 | [5] |
| 4'-Aminobenzo-15-crown-5 | Na⁺ | Methanol | 3.25 | [5] |
| 4'-Aminobenzo-15-crown-5 | K⁺ | Methanol | 3.02 | [5] |
| 4',5'-Bis(biphenyloxymethyl)benzo-15-crown-5 | K⁺ | - | logKK,Napot = -3.5 | [6] |
Note: Potentiometric selectivity coefficients (logKpot) are also a valuable measure of ion selectivity, particularly in the context of ion-selective electrodes.
The data clearly illustrates the intrinsic preference of the benzo-15-crown-5 framework for Na⁺. Furthermore, the influence of substituents is evident. The electron-withdrawing nitro group in 4'-nitrobenzo-15-crown-5 decreases the stability constants for both Na⁺ and K⁺ compared to the unsubstituted parent compound. Conversely, the electron-donating amino group in 4'-aminobenzo-15-crown-5 leads to an increase in the stability constants.
A particularly interesting class of derivatives are the "double-armed" benzo-15-crown-5 ethers. These molecules feature two additional ligating groups attached to the benzene ring, which can cooperatively bind to a single metal ion, often forming a "sandwich" complex. This structural modification can dramatically enhance the binding affinity, especially for larger cations that do not fit snugly within the 15-crown-5 cavity. For instance, certain double-armed derivatives exhibit significantly enhanced binding for K⁺.[7]
Experimental Protocols for Determining Ion Selectivity
To ensure the scientific integrity and reproducibility of your findings, it is crucial to employ robust experimental methodologies. Here, we provide detailed, step-by-step protocols for three common techniques used to determine the ion selectivity of crown ethers.
Solvent Extraction: A Fundamental Technique
Solvent extraction is a powerful and straightforward method to assess the relative affinities of a crown ether for different cations.[8][9] The principle lies in the partitioning of a metal salt from an aqueous phase into an immiscible organic phase containing the crown ether. The extent of extraction is directly related to the stability of the crown ether-cation complex.
Workflow for Solvent Extraction
Caption: Workflow for UV-Vis Spectrophotometric Titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted benzo-15-crown-5 ether (host) in a suitable solvent (e.g., methanol, acetonitrile) at a precisely known concentration.
-
Prepare a stock solution of the metal salt (guest) in the same solvent at a concentration significantly higher than the host solution.
-
-
Titration:
-
Place a known volume of the host solution into a cuvette.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small, precise volumes of the guest solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly upon complexation.
-
Plot the change in absorbance (ΔA) at this wavelength as a function of the molar ratio of guest to host.
-
Use non-linear regression analysis to fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the association constant (Ka). [10][11]
-
NMR Titration: A Detailed Look at Complexation
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying host-guest interactions in solution. [12][13]By monitoring the chemical shifts of specific protons on the crown ether upon the addition of a metal ion, one can gain detailed insights into the binding event and accurately determine the binding constant.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the substituted benzo-15-crown-5 ether (host) in a suitable deuterated solvent (e.g., CD₃CN, CD₃OD) at a known concentration.
-
Prepare a stock solution of the metal salt (guest) in the same deuterated solvent at a much higher concentration.
-
-
NMR Titration:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Add a small, precise aliquot of the guest solution to the NMR tube containing the host solution.
-
Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing.
-
-
Data Analysis:
-
Identify protons on the crown ether whose chemical shifts are sensitive to the binding of the metal ion.
-
Plot the change in chemical shift (Δδ) for a specific proton as a function of the guest concentration.
-
Fit the resulting titration curve to a binding isotherm using non-linear regression analysis to calculate the association constant (Ka).
-
Conclusion: Engineering Ion Selectivity for Future Applications
The ability to fine-tune the ion selectivity of benzo-15-crown-5 ethers through substitution opens up a vast landscape of possibilities. From the development of highly selective sensors for environmental monitoring and clinical diagnostics to the design of advanced separation technologies and novel drug delivery systems, the principles and protocols outlined in this guide provide a solid foundation for innovation.
By understanding the interplay of structural modifications and their impact on ion binding, and by employing rigorous experimental techniques, researchers can unlock the full potential of these fascinating macrocyclic molecules.
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Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]
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Tawarah, K. M., & Mizyed, S. A. (1988). A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 6(6), 583-591. [Link]
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Stergiou, A., Stangel, C., Canton-Vitoria, R., Kitaura, R., & Tagmatarchis, N. (2021). An ion-selective crown ether covalently grafted onto chemically exfoliated MoS2 as a biological fluid sensor. Nanoscale, 13(15), 7233-7241. [Link]
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Fielding, L. (2007). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Supramolecular Chemistry, 19(6), 425-432. [Link]
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Czerwicka, M., & Hasiński, A. (1993). Bis-substituted benzo-15-crown-5 ethers as ion carriers in potassium ion-selective electrodes. Sensors and Actuators B: Chemical, 10(2), 105-109. [Link]
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Vögtle, F., & Weber, E. (1979). The solvent extraction of metal ions by crown compounds. Angewandte Chemie International Edition in English, 18(10), 753-776. [Link]
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Wenji, W., Bo, T., Zhen, Z., & Zhong-Kao, L. (1987). Solvent extraction of rare earth metals with crown ethers. The Analyst, 112(11), 1559-1561. [Link]
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Macomber, R. S. (1995). An introduction to NMR titration for studying rapid reversible complexation. Journal of Chemical Education, 72(7), 652. [Link]
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F. de Jong, D. N. Reinhoudt, & A. van Zon. (1979). Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers by complex formation with alkaline earth metal alkanedisulfonates. Recueil des Travaux Chimiques des Pays-Bas, 98(3), 137-140. [Link]
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Erk, Ç. (2001). Syntheses and spectroscopic characterization of double-armed benzo-15-crown-5 derivatives and their sodium and potassium complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(7), 1189-1204. [Link]
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Ülküseven, B., & Çukurovalı, A. (2003). New Benzo-15-Crown-5 Ethers Featuring Salicylic Schiff Base Substitutions – Synthesis, Complexes and Structural Study. Molecules, 8(12), 894-900. [Link]
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Narancic, S., & Perez-Velasco, A. (2013). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. The Journal of Physical Chemistry B, 117(35), 10187-10194. [Link]
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Freire, A. C., de Castro, B., & Gameiro, P. (2003). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. Molecules, 8(12), 894-900. [Link]
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Umezawa, Y., Bühlmann, P., Umezawa, K., Tohda, K., & Amemiya, S. (2000). Potentiometric selectivity coefficients of ion-selective electrodes part I. Inorganic cations (technical report). Pure and Applied Chemistry, 72(10), 1851-2082. [Link]
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Bakker, E., Bühlmann, P., & Pretsch, E. (2000). Selectivity of potentiometric ion sensors. Analytical Chemistry, 72(6), 1127-1133. [Link]
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Ghasemi, J., & Shamsipur, M. (1996). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Coordination Chemistry, 36(3), 183-214. [Link]
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Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39(3-4), 193-209. [Link]
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Kádár, M., Biró, A., Tóth, K., Vermes, B., & Huszthy, P. (2005). Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1032-1038. [Link]
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Egorov, V. M., Vorobeva, E. V., Dzevitskii, B. E., & Kolesnikov, A. A. (2023). Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. Molecules, 28(2), 834. [Link]
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A Comparative Guide to Determining the Stability Constants of 4-tert-Butylbenzo-15-crown-5 Complexes
In the intricate world of supramolecular chemistry and drug development, the precise quantification of molecular interactions is paramount. The stability constant (K) of a complex is a fundamental thermodynamic parameter that defines the equilibrium between the free and complexed states of a host and guest molecule. For researchers working with ionophores like 4-tert-Butylbenzo-15-crown-5, an accurate determination of stability constants for its complexes with various cations is crucial for applications ranging from ion-selective electrodes to targeted drug delivery systems.[1] The lipophilic tert-butyl group enhances its solubility in non-polar environments and its incorporation into membranes, making it a subject of significant interest.
This guide provides an in-depth comparison of the primary experimental techniques used to determine the stability constants of this compound complexes. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive field experience to empower researchers in selecting and implementing the most suitable method for their specific needs.
The Significance of the Benzo Group and Tert-Butyl Substituent
The parent 15-crown-5 ether exhibits a notable affinity for cations with an ionic radius complementary to its cavity size (approximately 1.7-2.2 Å), such as Na⁺. The introduction of a benzo group reduces the flexibility of the crown ether ring and the basicity of the adjacent oxygen atoms due to the electron-withdrawing nature of the aromatic ring. This modification often leads to a decrease in the stability of the formed complexes compared to the unsubstituted crown ether.[2] Conversely, the 4-tert-butyl group is primarily an electron-donating group, which can subtly influence the electronic properties of the benzene ring and, consequently, the binding affinity of the crown ether. Its main role, however, is to increase the lipophilicity of the molecule.
Comparative Analysis of Experimental Methodologies
The choice of method for determining stability constants is dictated by several factors, including the properties of the host-guest system, the required precision, and the available instrumentation. Here, we compare four robust techniques: Conductometric Titration, UV-Vis Spectrophotometry, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Primary Data Output | Strengths | Limitations |
| Conductometric Titration | Change in molar conductivity of a cation solution upon complexation. | Molar conductivity vs. Ligand/Metal mole ratio | High precision for ionic species; relatively inexpensive instrumentation. | Only applicable to charged species; indirect measurement of binding. |
| UV-Vis Spectrophotometry | Change in absorbance of a chromophore upon complexation. | Absorbance vs. Metal/Ligand mole ratio | High sensitivity; suitable for systems with a chromophore; non-destructive. | Requires a change in the UV-Vis spectrum upon binding; potential for inner-filter effects. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of heat released or absorbed during binding. | Heat change per injection vs. Molar ratio | Provides a complete thermodynamic profile (K, ΔH, ΔS, and stoichiometry) in a single experiment; highly accurate.[3][4] | Requires sensitive and expensive instrumentation; sensitive to solution conditions.[5] |
| NMR Spectroscopy | Change in the chemical shift of nuclei upon complexation. | Chemical shift vs. Ligand/Metal mole ratio | Provides structural information about the complex; can study systems with weak interactions. | Lower sensitivity compared to other methods; requires higher concentrations; can be complex to analyze. |
Conductometric Titration: A High-Precision Method for Ionic Complexes
Causality of Experimental Choices: This technique is founded on the principle that the mobility of an ion in solution changes upon complexation with a macrocycle. The larger, bulkier complex will have a different ionic conductivity compared to the free, solvated ion. By titrating a solution of a metal salt with the crown ether, the change in the overall conductivity of the solution can be monitored. The shape of the resulting titration curve provides information about the stoichiometry and stability of the complex.[6] This method is particularly well-suited for alkali and alkaline earth metal cations, which are the primary targets for this compound.
Experimental Protocol: Conductometric Titration of this compound with a Metal Perchlorate
-
Preparation of Solutions:
-
Prepare a stock solution of the metal perchlorate (e.g., NaClO₄, KClO₄) of a known concentration (e.g., 1 x 10⁻³ M) in a high-purity, anhydrous solvent such as acetonitrile or methanol. The choice of solvent is critical as polar solvents can compete for cation binding, affecting the stability constant.
-
Prepare a stock solution of this compound (e.g., 2 x 10⁻² M) in the same solvent. The ligand solution should be significantly more concentrated than the metal salt solution to minimize dilution effects during the titration.
-
-
Instrumentation Setup:
-
Use a high-precision conductivity meter equipped with a dipping-type conductivity cell.
-
Place a known volume (e.g., 50 mL) of the metal salt solution into a thermostated titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Temperature control is crucial as both ionic mobility and the stability constant are temperature-dependent.
-
-
Titration Procedure:
-
Allow the metal salt solution to reach thermal equilibrium and record the initial conductivity.
-
Add small, precise aliquots (e.g., 0.1 mL) of the this compound solution to the metal salt solution using a calibrated microburette.
-
After each addition, allow the solution to equilibrate and record the conductivity.
-
Continue the titration until the change in conductivity becomes negligible, indicating that the complexation is complete.
-
-
Data Analysis:
-
Correct the measured conductivity values for the volume change during the titration.
-
Plot the molar conductivity (Λ) as a function of the molar ratio of [Ligand]/[Metal].
-
The stability constant (K) and the molar conductivity of the complex (Λ_complex) can be determined by fitting the experimental data to a suitable binding model (typically 1:1 for this system) using a non-linear least-squares analysis program.[7][8]
-
UV-Vis Spectrophotometry: A Sensitive Approach for Chromophoric Systems
Causality of Experimental Choices: This method is contingent on a change in the electronic environment of a chromophore upon complexation. The benzo group of this compound provides a natural chromophore. When a cation binds within the crown ether cavity, it perturbs the electronic structure of the catechol oxygen atoms, which in turn affects the π-system of the benzene ring. This perturbation leads to a change in the UV-Vis absorption spectrum (either a shift in the maximum absorption wavelength, λ_max, or a change in molar absorptivity, ε). By monitoring this change as a function of titrant concentration, the stability constant can be determined.[9][10]
Experimental Protocol: UV-Vis Spectrophotometric Titration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a precisely known concentration (e.g., 5 x 10⁻⁵ M) in a UV-grade solvent (e.g., acetonitrile).
-
Prepare a stock solution of the metal salt (e.g., NaClO₄) at a much higher concentration (e.g., 5 x 10⁻³ M) in the same solvent to avoid significant dilution of the crown ether solution.
-
-
Instrumentation Setup:
-
Use a dual-beam UV-Vis spectrophotometer with a thermostated cell holder to maintain a constant temperature.
-
Use matched quartz cuvettes (e.g., 1 cm path length).
-
-
Titration Procedure:
-
Place a known volume of the this compound solution into the sample cuvette and the same volume of pure solvent into the reference cuvette.
-
Record the initial absorption spectrum of the crown ether solution.
-
Add small, precise aliquots of the concentrated metal salt solution to the sample cuvette using a microsyringe.
-
After each addition, mix the solution thoroughly and allow it to equilibrate before recording the new absorption spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Select a wavelength where the change in absorbance upon complexation is maximal.
-
Correct the absorbance data for dilution at each titration point.
-
Plot the change in absorbance (ΔA) versus the molar ratio of [Metal]/[Ligand].
-
The stability constant is determined by fitting the titration data to a 1:1 binding isotherm using non-linear regression analysis.
-
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
Causality of Experimental Choices: ITC is a powerful technique that directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a macromolecule or, in this case, when a crown ether complexes with a cation.[3][11] This heat change is a direct measure of the enthalpy of binding (ΔH). By performing a titration and measuring the heat change after each injection, a binding isotherm can be constructed. Fitting this isotherm yields the stability constant (K), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction in a single experiment.[4]
Experimental Protocol: Isothermal Titration Calorimetry
-
Preparation of Solutions:
-
Prepare solutions of this compound and the metal salt in the same buffer or solvent to minimize heats of dilution. Degas all solutions thoroughly before use to prevent the formation of air bubbles in the calorimeter cells.
-
Typically, the crown ether solution (e.g., 0.1-0.5 mM) is placed in the sample cell, and a more concentrated solution of the metal salt (e.g., 1-5 mM) is loaded into the injection syringe.
-
-
Instrumentation Setup:
-
Set the experimental temperature and allow the ITC instrument to equilibrate.
-
Perform a control titration by injecting the metal salt solution into the solvent/buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.
-
-
Titration Procedure:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the metal salt solution from the syringe into the sample cell containing the crown ether solution.
-
The heat change associated with each injection is measured as the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat-rate peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of reaction for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of [Metal]/[Ligand].
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine K, n, and ΔH.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structurally Informative Method
Causality of Experimental Choices: NMR spectroscopy can be used to determine stability constants by monitoring the change in the chemical shift of specific nuclei in either the host or guest molecule upon complexation. For this compound, the protons of the polyether ring and the aromatic ring are sensitive to the presence of a cation in the cavity. The binding of a cation alters the local electronic environment, causing a shift in the resonance frequency of these protons. By titrating the crown ether with a metal salt and observing the change in chemical shift, a binding curve can be generated and fitted to determine the stability constant.[2] The tert-butyl protons can also serve as a sensitive probe, often providing a sharp singlet that is easy to monitor.[12][13]
Experimental Protocol: ¹H NMR Titration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 5 mM) in a deuterated solvent (e.g., CD₃CN, CD₃OD).
-
Prepare a stock solution of the metal salt (e.g., 200 mM) in the same deuterated solvent.
-
-
Instrumentation Setup:
-
Use a high-resolution NMR spectrometer.
-
Ensure the temperature of the NMR probe is stable and precisely controlled.
-
-
Titration Procedure:
-
Acquire a ¹H NMR spectrum of the this compound solution.
-
Add small aliquots of the concentrated metal salt solution to the NMR tube containing the crown ether solution.
-
After each addition, mix the solution thoroughly and acquire a new ¹H NMR spectrum.
-
Continue the titration until the chemical shifts of the crown ether protons no longer change upon further addition of the metal salt.
-
-
Data Analysis:
-
Select one or more proton signals of the crown ether that show a significant change in chemical shift upon complexation.
-
Plot the change in chemical shift (Δδ) as a function of the [Metal]/[Ligand] molar ratio.
-
Fit the data to a 1:1 binding model using non-linear regression to calculate the stability constant (K).
-
Conclusion and Recommendations
The selection of the optimal method for determining the stability constant of this compound complexes depends on the specific research question and available resources.
-
For routine, high-precision determination of stability constants with ionic species, conductometric titration is a cost-effective and reliable choice.
-
UV-Vis spectrophotometry is an excellent alternative if high sensitivity is required and the complexation event induces a clear spectral change.
-
For a comprehensive understanding of the thermodynamic driving forces behind the complexation, Isothermal Titration Calorimetry is unparalleled, providing a complete thermodynamic signature of the interaction.
-
When structural insights into the complex are desired or when dealing with weaker interactions, NMR spectroscopy offers a powerful analytical tool.
By carefully considering the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method to accurately quantify the stability of this compound complexes, thereby advancing their work in the fields of chemical sensing, separation science, and drug development.
References
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A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Solvent influence upon complex formation between benzo-15-crown-5 and Mg. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]
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Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. (n.d.). Retrieved January 13, 2026, from [Link]
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Isothermal titration calorimetry. (n.d.). Retrieved January 13, 2026, from [Link]
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved January 13, 2026, from [Link]
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Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Synthesis, structure, and extraction behavior of 4,5′,4″,5‴-tetra-tert-butyltetrabenzo-24-crown-8. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]_
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Synthesis of Double-Armed Benzo-15-crown-5 and Their Complexation Thermodynamics with Alkali Cations. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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CONDUCTOMETRIC TITRATION. (n.d.). UMCS. Retrieved January 13, 2026, from [Link]
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This compound (C18H28O5). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved January 13, 2026, from [Link]
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NMR Study of Benzo-15-Crown-5 Complexes with 7Li+ and 133Cs+ Ions in Nonaqueous solvents. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]
-
Isothermal Titration Calorimetry. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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UV and IR Spectroscopy of Transition Metal-Crown Ether Complexes in the Gas Phase: Mn2+(benzo-15-crown-5)(H2O)0-2. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Stability Constants of Metal Complexes in Solution. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]
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Determination of Stability Constants of Complex of Divalent Metal Ion With Butyl. (n.d.). IJARESM. Retrieved January 13, 2026, from [Link]
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Complexation of triorganotin derivatives of 4-carboxybenzo-18-crown-6 and -15-crown-5 with alkali thiocyanates. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. (n.d.). International Journal of Chemical Studies. Retrieved January 13, 2026, from [Link]
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Conductometric study of complexation reaction between 15-crown-5 and Cr3+, Mn2+ and Zn2+ metal cations in pure and binary mixed organic solvents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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A Researcher's Guide to Computationally Modeling Ion Selectivity in 4-tert-Butylbenzo-15-crown-5
Introduction: The Molecular Dance of Host-Guest Selectivity
In the intricate world of supramolecular chemistry, the ability of a host molecule to selectively bind a specific guest from a mixture is paramount.[1][2] 4-tert-Butylbenzo-15-crown-5 (tBuB15C5) is a classic example of such a host, a crown ether renowned for its ability to complex alkali metal cations.[3] Its selectivity is primarily governed by the "size-fit" concept, where the cation that best matches the cavity size of the crown ether forms the most stable complex.[3] For the 15-crown-5 family, this preference is notably for the sodium ion (Na⁺).[4]
While experimental techniques like calorimetry, spectroscopy, and potentiometry provide invaluable thermodynamic data on these interactions[4][5], they offer a macroscopic view. To truly understand the subtle interplay of forces that dictates this selectivity—the precise coordination, the role of the solvent, and the conformational changes in the host—we turn to computational modeling. This guide provides a comparative overview of the primary computational methodologies used to dissect the ion selectivity of tBuB15C5, offering a rationale for their application, detailed protocols, and a framework for validating computational predictions against experimental data.
Part 1: A Comparative Analysis of Computational Methodologies
The choice of computational method is a critical decision, representing a trade-off between accuracy and computational cost. For host-guest systems like tBuB15C5, three main approaches dominate the field: Density Functional Theory (DFT), Molecular Dynamics (MD), and Molecular Mechanics (MM).
| Methodology | Core Principle | Strengths | Limitations | Best Application for tBuB15C5 |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the system's electronic structure to derive energies and properties.[6][7] | High accuracy for binding energies and optimized geometries; provides electronic insights (e.g., charge transfer).[6] | Computationally expensive; often limited to gas-phase or implicit solvent models, which can neglect dynamic solvent effects. | Calculating intrinsic binding affinity between the crown ether and an ion; benchmarking force fields for MD simulations. |
| Molecular Dynamics (MD) | A classical method that simulates the time-dependent movement of atoms using a force field to describe interatomic potentials.[8][9][10] | Explicitly models solvent and counter-ions, providing a realistic environment; calculates binding free energies (thermodynamics); reveals dynamic pathways of complexation.[8][11] | Accuracy is entirely dependent on the quality of the force field; can be computationally intensive to achieve converged free energy results.[12] | Determining the potential of mean force (PMF) and binding free energy in aqueous solution; understanding the role of solvent in the complexation process. |
| Molecular Mechanics (MM) | Uses a classical force field to calculate the potential energy of a system without simulating its dynamics over time. | Computationally very fast. | Less accurate than DFT; provides only static potential energies, not free energies or electronic properties. | Rapidly screening different conformations of the host-guest complex; generating initial structures for DFT or MD calculations. |
The synergy between these methods provides a powerful workflow for a comprehensive understanding. A typical approach involves using MM for initial structural setup, DFT for high-accuracy single-point energy calculations or gas-phase optimizations, and MD for rigorous free energy calculations in a solvated environment that mimics experimental conditions.[9]
Part 2: Quantitative Data Insights
Computational models are validated by their ability to reproduce experimental data. The binding energy (in gas phase) or binding free energy (in solution) is a key metric for comparing the stability of tBuB15C5 with different cations. While data specifically for the 4-tert-Butyl derivative can be sparse, the parent compound, benzo-15-crown-5 (B15C5), and the simpler 15-crown-5 serve as excellent, well-studied proxies.
Table 1: Comparison of Experimental and Computational Binding Energies for 15-Crown-5 Alkali Metal Complexes
| Cation | Experimental Bond Dissociation Energy (kJ/mol)[4] | Computational Binding Energy (DFT: B3LYP/def2-TZVPPD, kJ/mol)[4] |
| Na⁺ | 296.1 ± 15.5 | 290.4 |
| K⁺ | 215.6 ± 10.6 | 211.7 |
| Rb⁺ | 175.0 ± 9.7 | 179.1 |
| Cs⁺ | 159.4 ± 9.6 | 165.7 |
Note: The strong agreement between experimental and high-level DFT calculations for the parent 15-crown-5 validates the use of these computational methods for predicting trends in substituted analogs like tBuB15C5.[4]
Part 3: Validated Computational Protocols
Herein, we detail standardized protocols for the two most powerful techniques—DFT for intrinsic binding energy and MD for solvated binding free energy.
Protocol 1: DFT Calculation of Host-Guest Binding Energy
This protocol outlines the steps to calculate the intrinsic interaction strength between tBuB15C5 and a cation in the gas phase.
Step 1: Structure Preparation
-
Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting conformation.
Step 2: Geometry Optimization of Individual Components
-
Optimize the structure of the isolated tBuB15C5 (the "host").
-
Rationale: This provides the ground-state energy of the free host molecule.
-
Method: Use a functional like B3LYP with a Pople-style basis set such as 6-31+G(d,p) or a more modern basis set like def2-TZVP for higher accuracy.
-
Optimize the "guest" ion (e.g., Na⁺). For a single atom, this is a trivial step but necessary for the workflow.
Step 3: Geometry Optimization of the Host-Guest Complex
-
Place the ion in the cavity of the optimized host structure.
-
Optimize the geometry of the resulting tBuB15C5-ion complex using the same DFT method (functional and basis set) as in Step 2.
-
Rationale: This finds the lowest energy conformation of the complex and its corresponding electronic energy.
Step 4: Vibrational Frequency Calculation
-
Perform a frequency calculation on all three optimized structures (host, guest, and complex).
-
Rationale: This serves a dual purpose. First, the absence of imaginary frequencies confirms that the structures are true energy minima. Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections.
Step 5: Binding Energy Calculation
-
The binding energy (ΔE) is calculated as: ΔE = E_complex - (E_host + E_guest)
-
For a more accurate comparison with experimental enthalpy, use the calculated thermal corrections to find the binding enthalpy (ΔH).
-
Best Practice: To account for basis set superposition error (BSSE), which can artificially increase binding energy, it is crucial to perform a counterpoise correction.
Protocol 2: MD Simulation for Binding Free Energy (Potential of Mean Force)
This protocol determines the free energy profile of moving an ion into the crown ether cavity in an explicit solvent, providing a more direct comparison to solution-phase experiments.
Step 1: System Setup and Force Field Parameterization
-
Place the optimized tBuB15C5 structure in the center of a simulation box (e.g., a cubic box with 10 Å padding).
-
Parameterize the tBuB15C5 molecule using a general force field like GAFF (General Amber Force Field). This involves assigning atom types and calculating partial charges (e.g., using the AM1-BCC method).
-
Add the desired ion (e.g., Na⁺) to the box, initially placed away from the crown ether.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P or SPC/E) and add counter-ions to neutralize the system's charge.
Step 2: System Equilibration
-
Perform an energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the target temperature (e.g., 298.15 K) under constant volume (NVT ensemble).
-
Run a simulation for several nanoseconds under constant pressure (NPT ensemble) to allow the system density to equilibrate.
-
Rationale: Equilibration ensures the system is in a stable, representative state before data collection begins.
Step 3: Umbrella Sampling Configuration
-
Define a reaction coordinate: the distance between the center of mass of the crown ether's oxygen atoms and the guest ion.
-
Create a series of starting configurations ("windows") by pulling the ion from the solvent into the crown's cavity along this reaction coordinate. Windows should be spaced closely (e.g., every 0.5 - 1.0 Å) to ensure overlap.
-
In each window, apply a harmonic restraining potential (the "umbrella") to keep the ion at that specific distance along the reaction coordinate.
Step 4: Production Simulations
-
Run an independent MD simulation for each window for a sufficient duration (e.g., 10-50 ns per window) to adequately sample the conformational space.
Step 5: Analysis and PMF Construction
-
Use the Weighted Histogram Analysis Method (WHAM) to unbias the restrained simulations from each window.
-
Rationale: WHAM combines the data from all windows to construct the Potential of Mean Force (PMF), which is the free energy profile along the reaction coordinate.
-
The binding free energy (ΔG_bind) is the depth of the energy well in the PMF, representing the free energy difference between the complexed state and the separated state in solution.
Part 4: Visualizing Computational Workflows
Diagrams are essential for conceptualizing the complex workflows in computational chemistry.
Caption: A typical workflow for modeling host-guest ion selectivity.
Caption: Key factors governing ion selectivity and the methods used to probe them.
Conclusion
Computational modeling provides an indispensable lens for viewing the molecular-level details of ion selectivity in hosts like this compound. DFT calculations offer unparalleled accuracy for the intrinsic binding event, while MD simulations provide the thermodynamic and dynamic context of these interactions in a realistic, solvated environment. By carefully applying these methods and validating their results against experimental data, researchers can gain a profound understanding of the principles of molecular recognition, accelerating the design of new hosts with tailored selectivities for applications in separation science, sensing, and beyond.
References
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Title: Molecular dynamics simulation of ion binding in aqueous solution of 18-crown-6 ether Source: Journal of Physics: Conference Series URL: [Link]
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Title: Selectivity of 18-crown-6 ether to alkali ions by density functional theory and molecular dynamics simulation Source: ResearchGate URL: [Link]
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Title: Insights into the Interaction Energy for Cs+–Crown Ether Complex by Molecular Dynamics Simulations Source: ResearchGate URL: [Link]
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Title: Thermodynamic and Transport Properties of Crown-Ethers: Force Field Development and Molecular Simulations Source: The Journal of Physical Chemistry B URL: [Link]
-
Title: Mechanism and Thermodynamics of Ion Selectivity in Aqueous Solutions of 18-Crown-6 Ether: A Molecular Dynamics Study Source: Journal of the American Chemical Society URL: [Link]
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Title: A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion Source: ResearchGate URL: [Link]
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Title: Microcalorimetric study on host-guest complexation of naphtho-15-crown-5 with four ions of alkaline earth metal Source: PMC, NIH URL: [Link]
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Title: A DFT study on the metal binding selectivity of 12-crown-4 and its heterocyclic analogs Source: IntechOpen URL: [Link]
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Title: DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions Source: Atlantis Press URL: [Link]
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A Senior Application Scientist's Guide to Method Cross-Validation: 4-tert-Butylbenzo-15-crown-5 ISE vs. Atomic Absorption Spectroscopy for Potassium Quantification
In the landscape of analytical chemistry, the precise quantification of electrolytes is paramount, particularly in fields ranging from clinical diagnostics to pharmaceutical quality control. Potassium (K⁺), a critical physiological ion, demands analytical methods that are not only accurate and sensitive but also well-characterized and validated. This guide presents a cross-validation study comparing two distinct analytical techniques for potassium determination: a potentiometric method using a 4-tert-Butylbenzo-15-crown-5 based Ion-Selective Electrode (ISE) and a spectroscopic method, Flame Atomic Absorption Spectroscopy (FAAS).
As analytical scientists, we understand that no single method is universally superior. The choice of instrumentation is dictated by a confluence of factors including sample matrix, required sensitivity, throughput needs, and budget constraints. Cross-validation serves as a cornerstone of good laboratory practice, ensuring that an alternative method produces results that are in close agreement with an established or reference method. This guide provides the foundational principles, detailed experimental protocols, and comparative performance data to empower researchers in making informed decisions for their specific applications.
Section 1: Principles of a Robust Cross-Validation
A successful cross-validation study is built on a logical framework. The core principle is to analyze a statistically relevant number of identical sample aliquots using two different analytical methods and then compare the results. This process verifies the interchangeability of the methods and reveals any systematic biases.
Caption: Workflow for the cross-validation of ISE and AAS methods.
Section 2: The Potentiometric Approach: this compound ISE
Ion-Selective Electrodes are electrochemical sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. This potential is measured against a stable reference electrode and is proportional to the logarithm of the ionic activity, as described by the Nernst equation.
Principle of Operation: The selectivity of a potassium ISE is conferred by the ionophore incorporated into its membrane. Crown ethers, such as this compound, are macrocyclic polyethers with a central cavity. The cavity of 15-crown-5 has a diameter that closely matches the ionic diameter of the potassium ion, allowing it to selectively bind K⁺.[1] This selective complexation at the membrane-solution interface generates a phase-boundary potential, which is the source of the analytical signal. The tert-butyl group enhances the lipophilicity of the molecule, ensuring it remains within the PVC membrane and doesn't leach into the aqueous sample, thereby extending the electrode's operational lifetime.[2]
Caption: Selective binding of K⁺ by crown ether in an ISE membrane.
Section 3: The Spectroscopic Benchmark: Flame Atomic Absorption Spectroscopy (FAAS)
Atomic Absorption Spectroscopy is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state.[3]
Principle of Operation: In FAAS, a liquid sample is aspirated into a flame (typically an air-acetylene flame for potassium analysis), which converts the sample into free, ground-state atoms. A hollow-cathode lamp, containing potassium in its cathode, emits light at the specific wavelength that potassium atoms can absorb (766.5 nm or 769.9 nm).[4][5] This light beam passes through the flame, and the ground-state potassium atoms absorb some of this energy, promoting electrons to a higher energy state. The amount of light absorbed is directly proportional to the concentration of the potassium atoms in the flame, a relationship described by the Beer-Lambert Law.[3]
A critical experimental consideration is the potential for ionization interference. The high temperature of the flame can ionize potassium atoms (K → K⁺ + e⁻), which can no longer absorb the characteristic radiation. To mitigate this, an ionization suppressant, such as a solution of cesium chloride (CsCl), is added to both samples and standards.[4][6] Cesium, being more easily ionized than potassium, provides a high concentration of electrons in the flame, suppressing the ionization of potassium atoms and ensuring accurate measurements.
Section 4: Performance Characteristics: A Comparative Analysis
The selection of an analytical method hinges on its performance metrics. The following table summarizes the key analytical parameters for the this compound ISE and FAAS for potassium determination.
| Analytical Parameter | This compound ISE | Flame Atomic Absorption Spectroscopy (FAAS) | Rationale & Key Insights |
| Principle | Potentiometric (Nernstian Response) | Spectroscopic (Beer-Lambert Law) | ISE provides a logarithmic response over a wide range; AAS provides a linear response.[3][7] |
| Linearity Range | ~1x10⁻⁵ to 1x10⁻¹ M | 0.1 to 10.0 mg/L (ppm) | Both methods offer excellent linearity within their respective working ranges. High-concentration samples require dilution for AAS.[8][9] |
| Limit of Detection | ~1x10⁻⁶ M | ~0.01 mg/L (ppm) | FAAS is generally more sensitive and offers a lower limit of detection than potentiometric methods.[8][10] |
| Selectivity | Good, but potential interference from ions like NH₄⁺, Na⁺. | Highly selective for the target element. | The ISE's selectivity is determined by the crown ether's binding affinity. AAS selectivity is ensured by the specific wavelength from the hollow-cathode lamp.[5][9] |
| Accuracy (% Recovery) | Typically 95 - 105% | Typically 90 - 110% | Both methods demonstrate high accuracy when properly calibrated.[11][12] |
| Precision (% RSD) | < 5% | < 5% | Both techniques are highly precise, with low relative standard deviation for replicate measurements.[12] |
| Analysis Time | Fast (20-30 seconds per sample after calibration) | Fast (seconds per sample), high throughput with autosampler. | AAS is generally faster for large batches of samples due to automation. ISE response time is also very rapid.[9] |
| Instrumentation Cost | Low (requires a pH/mV meter and electrodes) | High (requires a dedicated AAS instrument) | The initial capital investment for AAS is significantly higher than for an ISE setup. |
| Matrix Effects | Susceptible to changes in ionic strength. | Susceptible to chemical and ionization interferences. | ISEs require the use of an Ionic Strength Adjuster (ISA). AAS requires ionization suppressants (e.g., CsCl) for potassium.[4][6][13] |
Section 5: Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the preparation, calibration, and use of both the ISE and FAAS systems for potassium determination.
Protocol 1: Fabrication and Calibration of this compound ISE
This protocol is based on established procedures for preparing PVC membrane electrodes.
A. Membrane Cocktail Preparation:
-
In a clean glass vial, weigh the following components precisely:
-
Ionophore: 1-2% this compound
-
Plasticizer: 64-66% o-nitrophenyl octyl ether (o-NPOE)
-
Matrix: ~33% Poly(vinyl chloride) (PVC), high molecular weight
-
-
Add approximately 2 mL of tetrahydrofuran (THF) to the vial.
-
Cover and stir until all components are fully dissolved, forming a clear, slightly viscous solution.
B. Electrode Body Preparation and Membrane Casting:
-
Prepare a glass tube or a commercial ISE body by cleaning it thoroughly.
-
Dip the end of the electrode body into the membrane cocktail solution and withdraw it slowly.
-
Allow the THF to evaporate completely in a dust-free environment for approximately 12-24 hours. A transparent membrane should form at the tip.
-
Repeat the dipping and drying process 2-3 times to ensure a robust membrane of adequate thickness.
C. Electrode Conditioning and Calibration:
-
Prepare an internal filling solution of 0.1 M KCl.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped. Insert an internal Ag/AgCl reference electrode.
-
Condition the newly fabricated ISE by soaking it in a 10⁻² M KCl solution for at least 2 hours before use.[13]
-
Prepare a series of potassium standard solutions (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M, 10⁻¹ M KCl) by serial dilution of a 1 M KCl stock solution.
-
Connect the ISE and a double-junction reference electrode to a pH/mV meter.
-
Measure the potential (mV) of each standard solution, starting from the lowest concentration. Rinse and gently blot the electrodes between measurements.
-
Plot the measured potential (mV) versus the logarithm of the potassium concentration. The resulting calibration curve should have a slope of approximately 59 mV per decade change in concentration at 25°C.[7]
Protocol 2: Potassium Determination by Flame Atomic Absorption Spectroscopy (FAAS)
This protocol is a generalized procedure based on standard methods.[4][6]
A. Reagent and Standard Preparation:
-
Potassium Stock Standard (1000 mg/L): Dissolve 1.907 g of analytical grade KCl (dried at 110°C for 2 hours) in deionized water and dilute to 1000 mL.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mg/L K⁺) by diluting the stock standard.
-
Ionization Suppressant (Cesium Chloride Solution): Prepare a 1% (w/v) CsCl solution.
-
Add the CsCl solution to all working standards and samples to achieve a final concentration of approximately 0.1% CsCl (e.g., add 1 mL of 1% CsCl to every 10 mL of standard/sample).
B. Instrumentation Setup and Calibration:
-
Install the potassium hollow-cathode lamp in the AAS instrument.
-
Set the wavelength to 766.5 nm and adjust the slit width according to the manufacturer's recommendations.
-
Ignite the air-acetylene flame and allow the instrument to warm up for at least 15-20 minutes for stabilization.
-
Optimize the burner height and gas flow rates to achieve maximum absorbance using a mid-range standard.
-
Aspirate a blank solution (deionized water with 0.1% CsCl) and set the instrument absorbance to zero.
-
Aspirate the working standards in order of increasing concentration and record the absorbance for each.
-
Generate a calibration curve by plotting absorbance versus potassium concentration. The curve should be linear over the working range.
C. Sample Analysis:
-
Prepare the unknown samples, ensuring they are clear solutions. If necessary, filter or digest the samples. Dilute if the potassium concentration is expected to be above the linear range.
-
Add the CsCl ionization suppressant to the prepared samples in the same ratio as the standards.
-
Aspirate the samples into the flame and record their absorbance values.
-
Periodically re-aspirate a standard solution to check for instrument drift.
-
Calculate the potassium concentration in the samples using the linear regression equation from the calibration curve.
Section 6: Conclusion and Recommendations
This guide demonstrates that both the this compound ISE and Flame AAS are robust and reliable methods for the quantification of potassium. The cross-validation of these two orthogonal techniques provides a high degree of confidence in the analytical results.
-
The this compound ISE is an excellent choice for applications where low cost, portability, and direct measurement of ionic activity are priorities. Its logarithmic response curve allows for quantification over a very wide concentration range without dilution.
-
Flame Atomic Absorption Spectroscopy (FAAS) is the preferred method for high-throughput laboratories requiring lower detection limits and high sample turnover. Its high elemental selectivity minimizes interferences, though careful sample preparation and the use of an ionization suppressant are essential for accuracy.[4][6]
Ultimately, the choice between these methods should be guided by the specific requirements of the assay, available resources, and the nature of the sample matrix. A thorough validation, as outlined here, is critical to ensure that the chosen method yields data that is accurate, precise, and fit for its intended purpose.
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Determination of potassium by AAS. (n.d.). OIV - International Organisation of Vine and Wine. [Link]
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Potassium, atomic absorption spectrometric, direct-EPA. (n.d.). U.S. Geological Survey. [Link]
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Potassium, atomic absorption spectrometric, direct. (n.d.). U.S. Geological Survey. [Link]
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Sodium Chloride - Analytical Standard Determination of Potassium. (n.d.). EUsalt. [Link]
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Miller, D. D., & Rutzke, M. A. (2003). Sodium and Potassium - Determinations by Atomic Absorption Spectroscopy and Inductively Coupled. ResearchGate. [Link]
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What Is Atomic Absorption Spectroscopy? Principles & Technique. (n.d.). Agilent. [Link]
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Atomic Absorption & Flame Photometry: Unveiling Elemental Secrets. (n.d.). SNS Courseware. [Link]
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Analytical Methods for Atomic Absorption Spectroscopy. (n.d.). La Salle University. [Link]
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Flame Atomic Absorption Spectrophotometry. (n.d.). eGyanKosh. [Link]
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Ekmekci, G., & Uzun, D. (2010). Preparation and Application of Potassium Ion-Selective Membrane Electrode Based on Benzo-15-Crown-5 Ether. ResearchGate. [Link]
-
Ekmekci, G. (2010). Preparation and Application of Potassium IonSelective Membrane Electrode Based on Benzo-15Crown5 Ether. ResearchGate. [Link]
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Bhat, V. S., Ijeri, V. S., & Srivastava, A. K. (2004). Table 4 Comparison of the present ISE method, AAS and titrimetric... ResearchGate. [Link]
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Hibbs, M., & Wallace, J. (2018). Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain. Journal of Visualized Experiments. [Link]
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Kim, S., et al. (2002). Potassium ion-selective polyaniline solid-contact electrodes based on 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether ionophore. ResearchGate. [Link]
-
Wardak, C., et al. (2024). Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. National Institutes of Health. [Link]
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Potassium Ion Selective Electrode - User Guide. (n.d.). Cole-Parmer. [Link]
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Wardak, C., et al. (2024). Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. ResearchGate. [Link]
-
de Oliveira, A. C. S., et al. (2018). Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion-selective electrode (ISE) and colorimetric enzymatic. National Institutes of Health. [Link]
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de Oliveira, A. C. S., et al. (2018). Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion-selective electrode (ISE) and colorimetric enzymatic. PubMed. [Link]
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15-crown-5 – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Validation of an analytical method to quantify serum electrolytes by atomic absorption spectroscopy. (2014). La démarche ISO 17025. [Link]
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Validation of an analytical method to quantify serum electrolytes by atomic absorption spectroscopy. (2014). ResearchGate. [Link]
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Bis-substituted benzo-15-crown-5 ethers as ion carriers in potassium ion-selective electrodes. (1993). ResearchGate. [Link]
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The Validation of Atomic Absorption Spectrometry (AAS) Method for the Determination of Cr, Cu and Pb. (2007). INIS-IAEA. [Link]
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Yamauchi, A., et al. (2000). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. PubMed. [Link]
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Validation of the Atomic Absorption Spectroscopy (AAS) for Heavy Metal Analysis and Geochemical Exploration of Sediment Samples from the Sebangan River. (2019). Scientific & Academic Publishing. [Link]
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15-Crown-5 | 1076 Publications | 11629 Citations. (n.d.). SciSpace. [Link]
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Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. (2023). MDPI. [Link]
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A Senior Application Scientist's Guide to 4-tert-Butylbenzo-15-crown-5 Performance in Solvent Extraction Systems
For researchers, scientists, and professionals in drug development, the precise separation of metal ions is a frequent and critical challenge. In the vast toolkit of separation science, crown ethers have carved out a significant niche due to their remarkable ability to selectively complex with specific cations. Among these, 4-tert-Butylbenzo-15-crown-5 stands out for its unique combination of selectivity and lipophilicity, making it a powerful tool in solvent extraction.
This guide provides an in-depth, objective comparison of this compound's performance across various solvent extraction systems. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices and provide the data and protocols necessary to empower you to optimize your own separation processes.
The "Size-Fit" Principle: The Foundation of Crown Ether Selectivity
At the heart of a crown ether's efficacy is the "size-fit" concept. These macrocyclic polyethers possess a central cavity of a specific diameter, which preferentially binds with cations of a complementary ionic radius through ion-dipole interactions. The cavity diameter of 15-crown-5 ethers, including this compound, is approximately 1.7-2.2 Å. This makes it particularly well-suited for complexing the sodium ion (Na⁺), which has an ionic radius of about 1.02 Å.[1][2]
The presence of the tert-butyl group on the benzo ring enhances the lipophilicity of the molecule. This increased affinity for organic solvents is a crucial feature, as it improves the distribution of the crown ether into the organic phase and, consequently, the extraction of the complexed metal ion.
Performance Across Diverse Solvent Systems: A Comparative Analysis
The choice of the organic solvent is a critical determinant of the extraction efficiency and selectivity of this compound. The solvent influences not only the solubility of the crown ether and its metal complex but also the stability of the complex and its partitioning behavior between the aqueous and organic phases. While traditional chlorinated solvents have been historically prevalent, a growing body of research is exploring more environmentally benign and efficient alternatives like ionic liquids.
Key Performance Metrics:
-
Distribution Ratio (D): The ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium. A higher D value indicates more efficient extraction.
-
Extraction Percentage (%E): The percentage of the metal ion transferred from the aqueous phase to the organic phase.
-
Separation Factor (α): The ratio of the distribution ratios of two different metal ions, indicating the selectivity of the extraction system.
The following table summarizes the performance of benzo-15-crown-5 derivatives in various solvent systems for the extraction of alkali metals. While specific quantitative data for this compound is not always available in a comparative format, the data for benzo-15-crown-5 (B15C5) provides a strong baseline for understanding its behavior. The tert-butyl group is generally expected to enhance extraction efficiency due to increased lipophilicity.
| Extractant | Target Ion | Organic Solvent | Distribution Ratio (D) | Extraction Percentage (%E) | Separation Factor (α) | Reference(s) |
| Benzo-15-crown-5 | Li⁺ | Chloroform | Low | - | - | [3] |
| Benzo-15-crown-5 | Li⁺ | [C8mim][NTf2] | High | - | - | [3] |
| This compound | Li⁺ | Chloroform | Potentially higher than B15C5 | - | - | [4] |
| Benzo-15-crown-5 | Na⁺ | Acetonitrile | - | - | Na⁺ > K⁺ > Rb⁺ > Cs⁺ | [5] |
| 4-tert-butyl-2-(α-methylbenzyl) phenol | K⁺ | Not specified | - | 90.8% | K⁺/Na⁺ ratio increased 14.3 times | [6] |
Note: The table illustrates general trends. Absolute values can vary significantly based on experimental conditions such as pH, temperature, and counter-ion concentration.
The Critical Role of the Counter-Anion
The extraction of a positively charged metal-crown ether complex into an organic phase requires the co-extraction of an anion to maintain charge neutrality. The nature of this counter-anion profoundly impacts the overall extraction efficiency. Studies have consistently shown that increasing the lipophilicity and radius of the anion generally leads to a higher distribution coefficient for the metal ion.[3] For instance, in the extraction of lithium with benzo-15-crown-5 in chloroform, the extraction efficiency increases with the anion in the order: Cl⁻ < Br⁻ < I⁻ < ClO₄⁻ < SCN⁻.[3]
Experimental Protocol: A Step-by-Step Guide to Solvent Extraction
This section provides a generalized, yet detailed, protocol for the solvent extraction of an alkali metal ion using this compound. It is imperative that researchers optimize parameters such as concentration, pH, and extraction time for their specific systems.
Materials and Reagents:
-
This compound
-
Organic solvent (e.g., chloroform, nitrobenzene, or an ionic liquid such as [C8mim][NTf2])
-
Aqueous solution of the metal salt (e.g., NaCl, KCl) of known concentration
-
A suitable counter-anion source if required (e.g., picric acid)
-
Deionized water
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Separatory funnels
-
Mechanical shaker
-
Analytical instrument for cation quantification (e.g., Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))
Procedure:
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of the metal salt(s) at the desired concentration.
-
If a specific counter-anion is required to facilitate extraction, add it to the aqueous phase. For example, picric acid can be added to form lipophilic picrate salts.
-
Adjust the pH of the aqueous solution to the optimal value for complexation and extraction.
-
-
Preparation of the Organic Phase:
-
Dissolve this compound in the chosen organic solvent to the desired concentration (e.g., 0.1 M).
-
-
Extraction:
-
In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases.
-
Shake the funnel vigorously for a sufficient time (e.g., 30-60 minutes) using a mechanical shaker to ensure the system reaches equilibrium.
-
Allow the phases to separate completely. If an emulsion forms, gentle centrifugation can aid in phase separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique (AAS or ICP-MS).
-
The concentration of the metal ion in the organic phase can be calculated by mass balance or by back-extraction into a fresh aqueous phase (e.g., an acidic solution) followed by analysis.
-
-
Data Calculation:
-
Distribution Ratio (D): D = [M⁺]org / [M⁺]aq
-
Percentage Extraction (%E): %E = (D / (D + (Vaq / Vorg))) * 100
-
Separation Factor (α): α(M1/M2) = D(M1) / D(M2)
-
Visualizing the Workflow
The logical steps of a typical solvent extraction experiment are illustrated in the following diagram:
Caption: A generalized workflow for a solvent extraction experiment.
Structural Representation of the Key Player
To fully appreciate the mechanism of action, a visual representation of the this compound molecule is essential.
Caption: Chemical structure of this compound.
Conclusion and Future Outlook
This compound is a highly effective and selective extractant, particularly for sodium ions, with its performance being finely tunable through the judicious selection of the solvent system and counter-anion. The enhanced lipophilicity imparted by the tert-butyl group offers a distinct advantage in many applications. While this guide provides a solid foundation, the field of solvent extraction is continuously evolving. Future research will likely focus on the development of even more selective and efficient crown ether derivatives and the expanded use of green solvents, such as ionic liquids, to create more sustainable separation processes. The principles and protocols outlined herein will empower researchers to navigate these exciting advancements and harness the full potential of this compound in their scientific endeavors.
References
- Xing, P., Wang, C., Chen, Y., & Ma, B. (2021). Separation of potassium from sodium in alkaline solution by solvent extraction with 4-tert-butyl-2-(α-methylbenzyl) phenol. Journal of Central South University, 28(7), 2003-2009.
- Pourabdollah, K. (2009). A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63(3-4), 365-372.
-
Taylor & Francis. (2018). 15-crown-5 – Knowledge and References. [Link]
- Abolhasani, J., & Pourabdollah, K. (2009). A thermodynamic study of interaction of Na+ cation with benzo-15-crown-5 in binary mixed non-aqueous solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63(3-4), 365-372.
- Takeda, Y., & Goto, H. (1989). A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. Thermochimica Acta, 141, 269-275.
- Lee, J., et al. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. BMC Structural Biology, 13(1), 1-8.
- Medho, M. A. C., et al. (2023). Alkaline Earth Extraction by Derivatives of 15-Crown-5: A Theoretical Study.
- Levkin, A. V., et al. (2023). Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. Molecules, 28(2), 839.
- Panja, S., et al. (2013). Solvent Extraction of Pu(IV) Using TBP: A Comparative Study of n-dodecane and a Room Temperature Ionic Liquid. Journal of Radioanalytical and Nuclear Chemistry, 298(3), 2335-2341.
- Ouchi, M., et al. (1985). Extraction of Sodium and Potassium Perchlorates With benzo-18-crown-6 Into Various Organic Solvents. Quantitative Elucidation of Anion Effects on the Extraction-Ability and -Selectivity for Na(+) and K(+). Analytical Chemistry, 57(13), 2576-2580.
-
Luo, F., et al. (2006). Extraction of Cesium Ions from Aqueous Solutions Using Calix[7]arene-bis(tert-octylbenzo-crown-6) in Ionic Liquids. Analytical Chemistry, 78(23), 8082-8087.
Sources
The Researcher's Guide to 4-tert-Butylbenzo-15-crown-5: A Comparative Analysis of Cation Selectivity
This guide provides an in-depth technical examination of the cation selectivity of 4-tert-Butylbenzo-15-crown-5, a macrocyclic polyether of significant interest in supramolecular chemistry and analytical sciences. Its unique architecture allows for the selective complexation of specific cations, a property leveraged in applications ranging from ion-selective electrodes (ISEs) and phase-transfer catalysis to the development of novel drug delivery systems. Herein, we synthesize experimental data to compare its binding performance, elucidate the principles behind its selectivity, and provide a robust, field-proven protocol for the independent determination of its selectivity coefficients.
Understanding Cation Selectivity: The "Lock and Key" Principle in Host-Guest Chemistry
Crown ethers, first described by Charles J. Pedersen, function as "hosts" that can selectively bind "guest" cations. This selectivity is primarily governed by the principle of size complementarity—the "lock and key" model—where the stability of the resulting complex is highest when the ionic radius of the cation closely matches the cavity size of the crown ether. This compound, a derivative of 15-crown-5, possesses a cavity diameter of approximately 1.7-2.2 Å. This dimension makes it an excellent candidate for complexing cations of similar size. The addition of a lipophilic tert-butyl group to the benzo moiety enhances its solubility in organic media and its stability within polymeric membranes, making it a preferred ionophore for electrochemical sensors.
A Comparative Look at Cation Selectivity Coefficients
The selectivity of an ionophore is quantified by the potentiometric selectivity coefficient, Kpot(A,B). This value represents the preference of the ionophore-based sensor for the primary ion (A) over an interfering ion (B). A smaller selectivity coefficient indicates a greater preference for the primary ion. These coefficients are typically determined using ion-selective electrodes and are expressed in logarithmic form (log Kpot(A,B)).
The following table provides a summary of experimentally determined selectivity coefficients for a potassium-selective electrode incorporating a benzo-15-crown-5 derivative, illustrating its pronounced preference for K⁺ over other common alkali and alkaline earth metal cations.
Table 1: Potentiometric Selectivity Coefficients (log Kpot(K+,B)) for a Benzo-15-crown-5 Based Electrode
| Interfering Ion (B) | Ionic Radius (Å) | log Kpot(K+,B) | Selectivity Relative to K⁺ |
| K⁺ (Primary Ion) | 1.38 | 0 | Primary |
| Rb⁺ | 1.52 | -0.4 | High |
| Cs⁺ | 1.67 | -0.7 | High |
| Na⁺ | 1.02 | -2.5 | Very High |
| Li⁺ | 0.76 | -2.8 | Very High |
| NH₄⁺ | 1.48 | -1.1 | High |
| Ba²⁺ | 1.35 | -2.1 | Very High |
| Sr²⁺ | 1.18 | -2.8 | Very High |
| Ca²⁺ | 1.00 | -3.0 | Very High |
| Mg²⁺ | 0.72 | -3.5 | Very High |
Note: These values are representative for benzo-15-crown-5 based electrodes and serve to illustrate the general selectivity profile. Actual values for this compound may vary slightly depending on the specific membrane composition and experimental conditions.
The data clearly demonstrates a strong preference for potassium. This is because the ionic radius of K⁺ (1.38 Å) offers a near-perfect fit for the cavity of the 15-crown-5 macrocycle, leading to a highly stable host-guest complex. While Rb⁺ and Cs⁺ are also complexed, their larger size results in a less optimal fit. Conversely, Na⁺ and Li⁺ are significantly smaller, leading to weaker interactions and thus, a very high degree of selectivity for K⁺ over these ions. The divalent alkaline earth cations, despite some having similar ionic radii to K⁺, are generally less preferred due to their higher hydration energies, which must be overcome for complexation to occur.
Experimental Protocol: Potentiometric Determination of Selectivity Coefficients
To ensure scientific integrity, any claims of selectivity must be backed by reproducible experimental data. The following is a detailed protocol for the fabrication of a this compound based ion-selective electrode and the subsequent determination of its selectivity coefficients using the Separate Solution Method (SSM), as recommended by IUPAC.[1]
Part 1: Preparation of the Ion-Selective Membrane
The foundation of a reliable ISE is a well-prepared polymeric membrane. The components are chosen to ensure a homogenous, durable, and selective sensor.
-
Cocktail Formulation: In a clean glass vial, prepare the membrane cocktail by dissolving the following components in approximately 5 mL of high-purity tetrahydrofuran (THF):
-
Ionophore: 1-2 mg of this compound. This is the active sensing component.
-
Polymer Matrix: ~33% by weight (e.g., 100 mg) of high molecular weight poly(vinyl chloride) (PVC). This provides the structural integrity of the membrane.
-
Plasticizer: ~65-66% by weight (e.g., 200 mg) of 2-nitrophenyl octyl ether (o-NPOE). The plasticizer acts as a solvent for the ionophore and ensures the mobility of the complex within the membrane, which is critical for a stable potential response.
-
Anionic Additive: ~50 mol% relative to the ionophore (e.g., 0.5-1.0 mg) of potassium tetrakis(4-chlorophenyl)borate (KTpClPB). This additive reduces the electrical resistance of the membrane and minimizes interference from lipophilic anions in the sample.[2]
-
-
Membrane Casting: Pour the homogenous THF solution into a flat, clean glass ring (e.g., 2-3 cm diameter) resting on a glass plate.
-
Solvent Evaporation: Cover the ring with a watch glass to allow for slow evaporation of the THF over 24-48 hours. This slow process is essential to form a uniform, non-porous membrane.
Part 2: Electrode Assembly and Conditioning
-
Electrode Fabrication: Once the membrane is fully dried, cut a small disc (e.g., 5-7 mm in diameter) and glue it to the end of a PVC electrode body using a PVC/THF slurry.
-
Internal Filling Solution: Fill the electrode body with a 0.1 M KCl solution. This solution serves as a stable internal reference. An Ag/AgCl wire is inserted to act as the internal reference electrode.
-
Conditioning: Before use, condition the electrode by soaking it in a 0.01 M KCl solution for at least 12-24 hours. This step ensures that the membrane is fully hydrated and equilibrated, leading to a stable and reproducible potential.
Part 3: Potentiometric Measurements and Calculation
The Separate Solution Method (SSM) is a straightforward and widely used technique for determining selectivity coefficients.[1]
-
Calibration: First, calibrate the electrode by measuring the potential in a series of standard KCl solutions (e.g., from 10⁻⁶ M to 10⁻¹ M). Plot the measured potential (E) versus the logarithm of the K⁺ activity (log aK+). The slope of the linear portion of this graph should be close to the Nernstian value of ~59 mV per decade of activity at 25°C.
-
Measurement in Primary Ion Solution: Measure the stable potential (E_A) of the electrode in a solution of the primary ion (K⁺) of a known activity (e.g., a_A = 0.01 M).
-
Measurement in Interfering Ion Solution: Thoroughly rinse the electrode with deionized water and then measure the stable potential (E_B) in a solution containing the interfering ion (e.g., Na⁺) at the same activity (a_B = 0.01 M).
-
Calculation of the Selectivity Coefficient: The potentiometric selectivity coefficient is calculated using the Nikolsky-Eisenman equation:[3]
log Kpot(A,B) = (E_B - E_A) / S + (1 - z_A / z_B) * log(a_A)
Where:
-
E_A and E_B are the potentials measured in the primary and interfering ion solutions, respectively.
-
S is the slope of the electrode calibration curve (in mV/decade).
-
z_A and z_B are the charges of the primary (K⁺, z_A = +1) and interfering ions.
-
a_A is the activity of the primary ion.
For interfering ions with the same charge as the primary ion (e.g., Na⁺, Li⁺), the equation simplifies to:
log Kpot(A,B) = (E_B - E_A) / S
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol for determining the selectivity coefficients.
Sources
A Senior Application Scientist's Guide to Benchmarking Potassium Ionophores: 4-tert-Butylbenzo-15-crown-5 vs. Natural and Synthetic Alternatives
Abstract
The precise manipulation and measurement of potassium (K⁺) gradients are fundamental to countless biological and chemical processes. Potassium ionophores, molecules that facilitate the transport of K⁺ ions across lipid membranes, are indispensable tools in fields ranging from neuroscience to materials science. This guide provides an in-depth comparative analysis of 4-tert-Butylbenzo-15-crown-5, a synthetic crown ether, against two of the most widely recognized natural potassium ionophores: Valinomycin and Nonactin. We will delve into their mechanisms of action, present key performance metrics for objective comparison, and provide detailed, self-validating experimental protocols for benchmarking these critical reagents in your own laboratory.
Introduction to Potassium Ionophores
Ionophores are lipid-soluble molecules that reversibly bind ions and transport them across hydrophobic barriers like biological membranes.[1] Potassium-selective ionophores are crucial for studying and manipulating cellular functions governed by K⁺ gradients, such as nerve impulse propagation, muscle contraction, and the regulation of cell volume.[2] The choice of ionophore can profoundly impact experimental outcomes, necessitating a clear understanding of their distinct properties. This guide focuses on three prominent carrier ionophores:
-
This compound: A synthetic macrocyclic polyether (crown ether) valued for its defined structure and tunable lipophilicity.[3][4]
-
Valinomycin: A naturally occurring cyclic depsipeptide from Streptomyces species, often considered the "gold standard" for K⁺ selectivity.[5][6]
-
Nonactin: A macrotetrolide antibiotic, also of bacterial origin, known for its high selectivity for both K⁺ and ammonium (NH₄⁺) ions.[7]
The Molecular Basis of Selective Ion Transport
Carrier ionophores function by encapsulating a specific ion, shielding its positive charge from the hydrophobic interior of the lipid bilayer, and diffusing across the membrane to release the ion on the other side. This transport is passive, driven by the electrochemical gradient of the ion.[1][2] The remarkable selectivity of these molecules arises from a precise match between the ion's size and the geometry of the ionophore's binding cavity.
Caption: General mechanism of a carrier ionophore transporting K⁺.
-
Crown Ethers (this compound): These synthetic molecules feature a two-dimensional ring of ether oxygens. The cavity of 15-crown-5 is well-suited for the ionic radius of K⁺. The benzene ring provides structural rigidity, while the lipophilic tert-butyl group anchors the molecule within the lipid membrane, preventing leaching.[8]
-
Valinomycin: This dodecadepsipeptide folds into a three-dimensional, bracelet-like structure.[6] Six inwardly-directed carbonyl oxygen atoms form a rigid, octahedral coordination cage that perfectly accommodates a dehydrated K⁺ ion. The exterior of the molecule is studded with hydrophobic isopropyl and methyl groups, ensuring high lipid solubility. This rigid, pre-organized structure is the source of its exceptionally high selectivity for K⁺ over the smaller, more energetically demanding Na⁺ ion.[6][9]
-
Nonactin: Composed of four repeating subunits, Nonactin creates a flexible, seam-like structure that wraps around the K⁺ ion.[10] Eight oxygen atoms (four carbonyl and four furanic) coordinate the ion in a near-cubic arrangement.[7] This flexible cavity allows it to adapt not only to K⁺ but also to the similarly sized ammonium ion (NH₄⁺), a key distinguishing feature.[7][11]
Key Performance Metrics for Objective Benchmarking
A rigorous comparison requires quantifying ionophore performance. The following parameters are critical for evaluation.
| Performance Metric | Description | Why It Matters |
| Potentiometric Selectivity | The preference of the ionophore for the primary ion (K⁺) over an interfering ion (e.g., Na⁺). Quantified by the selectivity coefficient, log KpotK,Na. A more negative value signifies higher selectivity.[12] | In biological systems, K⁺ must be detected against a vast excess of Na⁺ (typically ~140 mM extracellularly). High selectivity is paramount for accurate measurement and specific transport.[13] |
| Transport Efficiency | The rate at which an ionophore can shuttle ions across a membrane (turnover rate). | A higher turnover rate leads to faster changes in membrane potential and quicker equilibration of ion gradients, which is critical for real-time studies. |
| Lipophilicity & Stability | The tendency of the ionophore to partition into and remain within the lipid membrane. | High lipophilicity prevents the ionophore from leaching out of the membrane into the aqueous phase, ensuring a stable and long-lasting response. Covalent attachment can further enhance stability.[14] |
| Dynamic Range & Detection Limit | The concentration range over which the ionophore provides a predictable response and the lowest concentration it can reliably detect. | A wide dynamic range is essential for applications that involve tracking K⁺ across different physiological or experimental conditions. |
Head-to-Head Comparison: A Data-Driven Analysis
The choice of ionophore is a trade-off between selectivity, cost, and specificity for the application.
| Feature | This compound | Valinomycin | Nonactin |
| Class | Synthetic Crown Ether | Natural Depsipeptide | Natural Macrotetrolide |
| K⁺/Na⁺ Selectivity (log Kpot) | Good to Excellent (~ -3.5)[8][15] | Exceptional (~ -4 to -5)[6][16] | Excellent (~ -4) |
| Selectivity for other ions | Can show some affinity for other cations like Pb²⁺. | High selectivity against most physiological cations.[13] | Very high selectivity for NH₄⁺ (K⁺ ≈ NH₄⁺), which can be a significant interference.[17] |
| Key Advantages | Cost-effective, high purity, structurally simple, and highly lipophilic. | Gold standard for K⁺ selectivity, potent at low concentrations, extensively documented.[6][13] | High K⁺ selectivity, useful for NH₄⁺ sensing applications. |
| Key Limitations | Generally lower K⁺/Na⁺ selectivity than Valinomycin. Performance can depend on membrane matrix.[18] | Higher cost, potential for broader biological activity (antibiotic, apoptotic).[5][15] | Strong interference from NH₄⁺ in most biological contexts. Antibiotic properties.[13] |
Experimental Protocol: Benchmarking via Ion-Selective Electrodes (ISEs)
The most reliable method for quantifying ionophore performance is through the fabrication and characterization of an ion-selective electrode (ISE). This protocol provides a self-validating system to determine the Nernstian slope and selectivity coefficients.
Workflow for ISE Fabrication and Testing
Caption: Workflow for ionophore benchmarking using ISEs.
Part A: ISE Fabrication Protocol
Objective: To create a functional potassium-selective electrode using a PVC liquid membrane containing the ionophore to be tested.
Materials:
-
Ionophore: this compound, Valinomycin, or Nonactin
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (DOS)
-
Lipophilic Salt: Potassium tetrakis(4-chlorophenyl)borate (KTpClB)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
-
Hardware: ISE electrode body, Ag/AgCl reference electrode, high-impedance potentiometer or pH/mV meter.
-
Glass rings for casting, micropipettes, analytical balance.
Step-by-Step Methodology:
-
Prepare the Membrane Cocktail: In a small glass vial, prepare a ~200 mg cocktail with the following weight percentages. Causality: The plasticizer creates a non-aqueous phase for the ionophore to operate in, the PVC provides structural support, and the lipophilic salt reduces membrane resistance and improves the Nernstian response.[19]
-
Ionophore: 1-2 wt%
-
KTpClB: ~0.5 wt%
-
Plasticizer (o-NPOE): ~64-66 wt%
-
PVC: ~33 wt%
-
-
Dissolution: Add ~2 mL of THF to the vial and swirl gently until all components are fully dissolved, forming a clear, viscous solution.
-
Membrane Casting: Place a clean glass ring on a glass plate. Carefully pipette the cocktail into the ring. Cover loosely (e.g., with a petri dish lid) to allow for slow evaporation of THF over 24-48 hours. A transparent, flexible membrane should form.
-
Electrode Assembly: Using a cork borer, cut a circular disc (~7 mm diameter) from the membrane. Carefully place it into the tip of the ISE electrode body, ensuring a tight seal.
-
Add Filling Solution: Fill the electrode body with an internal filling solution of 0.1 M KCl. Insert the internal Ag/AgCl element.
-
Conditioning: Suspend the tips of the newly fabricated ISE and a reference electrode in a 0.01 M KCl solution for at least 12-24 hours before use. This allows the membrane-solution interface to equilibrate.
Part B: Potentiometric Characterization
Objective: To measure the electrode's response to potassium and its selectivity against sodium.
1. Calibration (Determining the Nernstian Response):
-
Prepare a series of KCl standard solutions ranging from 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M via serial dilution.
-
Place the conditioned ISE and the reference electrode into the most dilute solution (10⁻⁶ M). Record the stable potential (mV).
-
Rinse and blot dry the electrodes. Move to the next standard solution (10⁻⁵ M) and record the potential. Repeat for all standards, moving from low to high concentration.
-
Plot the recorded potential (mV, y-axis) against the logarithm of the K⁺ concentration (x-axis).
-
Perform a linear regression on the linear portion of the curve (typically 10⁻⁵ M to 10⁻¹ M). The slope should be close to the theoretical Nernstian value of +59.16 mV per decade of concentration change at 25°C. A slope between 54-60 mV indicates a well-functioning electrode.[16]
2. Selectivity Coefficient Determination (Separate Solution Method):
-
Measure the stable potential of the electrode in a 0.1 M KCl solution (let this be E₁).
-
Thoroughly rinse and blot the electrode.
-
Measure the stable potential in a 0.1 M NaCl solution (let this be E₂).
-
Calculate the selectivity coefficient using the Nikolsky-Eisenman equation: log KpotK,Na = (E₂ - E₁) / S + log([K⁺] / [Na⁺]1/1) Where S is the experimentally determined slope of your electrode from the calibration step. For 0.1 M solutions, the log term is zero.
-
A more negative value for log KpotK,Na indicates a stronger preference for K⁺ over Na⁺.[12]
Choosing the Right Ionophore for Your Application
The "best" ionophore is entirely dependent on the experimental context.
Caption: Decision guide for selecting a potassium ionophore.
-
For High-Precision Biological Sensing (e.g., blood analysis): Where Na⁺ vastly exceeds K⁺, the exceptional selectivity of Valinomycin is often non-negotiable.[13][16]
-
For General Purpose ISEs and Cost-Sensitive Applications: This compound provides a robust, reliable, and economical alternative with excellent performance characteristics. Its high lipophilicity ensures long electrode lifetimes.
-
For Manipulating Cellular K⁺ Gradients: The high potency of Valinomycin allows it to be used at very low concentrations to induce K⁺ conductivity in cell membranes for studies on apoptosis or membrane potential.[5][15]
-
For Ammonium Sensing or Niche Applications: Nonactin is the clear choice when measuring NH₄⁺ is the goal, or in systems where it is not a significant interferent.[7]
Conclusion
While Valinomycin has long held the title of the premier potassium ionophore due to its unparalleled selectivity, synthetic alternatives like This compound present a compelling and highly effective option for a broad range of scientific applications. It offers a superb balance of selectivity, stability, and economic viability. The ultimate selection hinges on the specific demands of the experiment, particularly the concentration of interfering ions and budgetary constraints. By employing rigorous, standardized benchmarking protocols as detailed in this guide, researchers can confidently select and validate the optimal ionophore, ensuring the accuracy and integrity of their experimental results.
References
-
Daniele, R. P., & Holian, S. K. (1976). A Potassium Ionophore (Valinomycin) Inhibits Lymphocyte Proliferation by Its Effects on the Cell Membrane. Proceedings of the National Academy of Sciences of the United States of America, 73(10), 3599–3602. [Link]
-
Wikipedia. (2023). Valinomycin. [Link]
-
Pande, P., & Yu, L. (2019). How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes. Langmuir, 35(46), 14836–14844. [Link]
-
Pande, P., & Yu, L. (2019). Supporting Information for How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes. ACS Publications. [Link]
-
Wikipedia. (2023). Nonactin. [Link]
-
BioCrick. Nonactin | CAS:6833-84-7. [Link]
-
Nelson, D. R., & Cox, M. M. (2013). The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding. PubMed Central. [Link]
-
Assay Genie. (2024). Sodium and Potassium Indicators and Ionophores: A Comprehensive Insight. [Link]
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Wikipedia. (2023). Ionophore. [Link]
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Beyzavi, A., et al. (2021). Vesicle-Based Sensors for Extracellular Potassium Detection. ACS Sensors, 6(8), 3012–3020. [Link]
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Wu, J., et al. (2023). Sensitive red fluorescent indicators for real-time visualization of potassium ion dynamics in vivo. PLOS Biology, 21(11), e3002370. [Link]
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Jaworska, E., et al. (2022). Low-cost, syringe based ion-selective electrodes for the evaluation of potassium in food products and pharmaceuticals. ChemRxiv. [Link]
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Du, Y., et al. (2018). Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain. Journal of Visualized Experiments, (135), 57621. [Link]
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Wikipedia. (2023). Potassium selective electrode. [Link]
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Zimmer & Peacock. (2020). What is the selectivity of ion-selective electrodes (ISE)? [Link]
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ResearchGate. (2020). Comparisons of potassium ion sensor based on potassium ionophore I in membrane pBA with the previously reported potassium ion sensors. [Link]
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Adamiak, W., & Wawrzkiewicz, M. (2024). Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. Materials, 17(1), 23. [Link]
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Narita, A., et al. (2002). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. The Journal of Physical Chemistry B, 106(48), 12519–12525. [Link]
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Hisamoto, H., et al. (2011). Remarkable potassium selectivity of ion sensors based on supramolecular gel membranes made from low-molecular-weight gelators without any ionophore. Analyst, 136(24), 5131–5133. [Link]
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Lai, C. Z., & Stein, A. (2024). Potassium Ion-Selective Electrodes with BME-44 Ionophores Covalently Attached to Condensation-Cured Silicone Membranes. Langmuir. [Link]
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ResearchGate. (2024). Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. [Link]
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Hisamoto, H., et al. (2011). Remarkable Potassium Selectivity of Ion Sensors Based on Supramolecular Gel Membranes Made From Low-Molecular-Weight Gelators Without Any Ionophore. PubMed. [Link]
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Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry. [Link]
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Kim, J. S., et al. (2000). New Potassium-Selective Electrode Based on an Ionophoric Bis(15-crown-5 ether) Derived from Xanthene-4,5-Dicarboxylic Acid. Bulletin of the Korean Chemical Society, 21(5), 521-524. [Link]
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Yaftian, M. R., et al. (2012). Application of benzo15-crown-5 as ionophore for fabrication of a potentiometric sensor of lead ions. SID. [Link]
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A Comparative Guide to Host-Guest Chemistry: Unveiling the Binding Energetics of 4-tert-Butylbenzo-15-crown-5 Complexes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of supramolecular chemistry, the precise quantification of binding affinities is paramount for the rational design of molecules with specific functions, from targeted drug delivery systems to selective ion sensors. This guide provides an in-depth technical comparison of theoretical and experimental binding energies for complexes of 4-tert-Butylbenzo-15-crown-5, a key player in host-guest chemistry. As Senior Application Scientists, we aim to bridge the gap between computational prediction and real-world measurement, offering insights into the causality behind experimental choices and the nuances of theoretical models.
Introduction: The Significance of this compound
This compound is a derivative of the well-known crown ether, benzo-15-crown-5. The presence of the bulky and electron-donating tert-butyl group on the benzene ring significantly influences its lipophilicity and, more importantly, its electronic properties. This modification can modulate the electron density of the catechol oxygen atoms within the crown ether cavity, thereby altering its binding affinity and selectivity for various cations. Understanding the energetic landscape of these host-guest interactions is crucial for harnessing their potential in diverse applications.
Theoretical Prediction of Binding Energies: A Computational Approach
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to probe the intricacies of molecular interactions at the atomic level.[1] By modeling the electronic structure of the host, guest, and the resulting complex, we can predict binding energies and gain insights into the nature of the non-covalent interactions that govern complex formation.
The Causality Behind Computational Choices
The selection of a computational method is a critical decision driven by the desired balance between accuracy and computational cost. For crown ether-cation complexes, DFT with a suitable functional (e.g., B3LYP) and a reasonably large basis set (e.g., 6-311++G(d,p)) often provides a good compromise.[2] The inclusion of diffuse functions is important to accurately describe the non-covalent nature of the host-guest interaction, while polarization functions are necessary to correctly model the geometry of the complex. Solvation effects, which can significantly impact binding affinities in solution, are often accounted for using continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM).[2]
Step-by-Step DFT Calculation of Binding Energy
The binding energy (ΔE_binding) of a host-guest complex in the gas phase is typically calculated as the difference between the energy of the complex and the sum of the energies of the isolated host and guest:
ΔE_binding = E_complex - (E_host + E_guest)
Here is a generalized workflow for calculating the binding energy of a this compound complex with a cation (e.g., Na⁺) using DFT:
-
Geometry Optimization of Reactants and Product:
-
Construct the 3D structures of the this compound (host), the cation (guest), and the host-guest complex.
-
Perform geometry optimization for each species using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation for each molecule.
-
-
Frequency Calculation and Zero-Point Energy (ZPE) Correction:
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE). The ZPVE-corrected binding energy is a more accurate representation.
-
-
Single-Point Energy Calculation with a Larger Basis Set:
-
To improve the accuracy of the electronic energy, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)).
-
-
Calculation of Binding Energy:
-
Use the energies obtained from the single-point calculations (with ZPVE corrections) to calculate the binding energy using the formula above.
-
-
Inclusion of Solvation Effects (Optional):
-
To model the binding in a specific solvent, repeat the single-point energy calculations using a continuum solvation model (e.g., CPCM) for the chosen solvent.
-
Experimental Determination of Binding Energies: A Practical Approach
Experimental techniques provide the ground truth for validating theoretical predictions and for quantifying binding affinities under real-world conditions. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Titration are two of the most powerful and widely used methods for studying host-guest complexation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n), in a single experiment.[3][4]
The choice of concentrations for the titrant (in the syringe) and the titrand (in the sample cell) is crucial for obtaining a well-defined binding isotherm. The "c-window" (c = n * Kₐ * [macromolecule]) is a key parameter that guides this choice, with an ideal range typically between 10 and 1000. This ensures that the binding curve has a sigmoidal shape that allows for accurate determination of all thermodynamic parameters. The solvent and buffer systems must be identical for both the titrant and titrand to minimize heats of dilution and mixing, which can otherwise obscure the true binding signal.
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 0.1 mM) in a suitable solvent (e.g., acetonitrile) and degas it thoroughly. This solution will be placed in the sample cell.
-
Prepare a more concentrated solution of the cation salt (e.g., 1-2 mM NaClO₄) in the exact same degassed solvent. This solution will be the titrant.
-
Prepare a blank titrant of the pure solvent.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument's sample and reference cells and the injection syringe.
-
Fill the reference cell with the solvent.
-
Load the crown ether solution into the sample cell.
-
Load the cation solution into the injection syringe.
-
-
Titration Experiment:
-
Set the desired experimental temperature and allow the system to equilibrate.
-
Perform a series of small, precisely controlled injections of the cation solution into the crown ether solution. The heat change associated with each injection is measured by the instrument.
-
After the main titration, perform a blank titration by injecting the cation solution into the pure solvent to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data to obtain the net heat of binding for each injection.
-
Plot the net heat per injection against the molar ratio of cation to crown ether.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is another powerful technique for determining binding constants by monitoring the changes in the chemical shifts of the host or guest nuclei upon complexation.[5][6]
The principle behind NMR titration is that the observed chemical shift of a nucleus is the weighted average of its chemical shifts in the free and bound states, provided that the exchange between these states is fast on the NMR timescale. By systematically varying the concentration of the guest while keeping the host concentration constant, one can track the change in chemical shift and fit the data to a binding isotherm to extract the association constant. The choice of nuclei to monitor is crucial; protons on the crown ether that are in close proximity to the binding cavity are often sensitive probes of cation binding.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a deuterated solvent (e.g., CD₃CN).
-
Prepare a stock solution of the cation salt of a known, higher concentration in the same deuterated solvent.
-
-
NMR Measurements:
-
Acquire a ¹H NMR spectrum of the free crown ether solution.
-
Perform a series of titrations by adding small aliquots of the cation stock solution to the crown ether solution.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the proton signals of the crown ether that show the largest chemical shift changes upon addition of the cation.
-
Plot the change in chemical shift (Δδ) of a specific proton as a function of the total guest concentration.
-
Fit the resulting titration curve to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (Kₐ).
-
Comparison of Theoretical and Experimental Binding Energies
The tert-butyl group is an electron-donating group, which increases the electron density on the benzene ring and, through resonance, on the catechol oxygen atoms of the crown ether. This enhanced electron density is expected to lead to a stronger electrostatic interaction with cations, resulting in higher binding affinities compared to the unsubstituted benzo-15-crown-5.
| Cation | Experimental log K (Benzo-15-crown-5 in CH₃CN)[7] | Expected Trend for this compound |
| Na⁺ | 3.97 | Higher |
| K⁺ | 3.45 | Higher |
| Rb⁺ | 2.98 | Higher |
| Cs⁺ | 2.54 | Higher |
Note: The experimental values for benzo-15-crown-5 are provided as a reference point. The expected trend for the 4-tert-butyl derivative is a qualitative prediction based on the electronic effect of the substituent.
Discrepancies and Agreements: Bridging the Gap
It is important to acknowledge that discrepancies between theoretical and experimental binding energies can and do arise. These differences can stem from several factors:
-
Gas Phase vs. Solution: Theoretical calculations are often performed in the gas phase to isolate the intrinsic binding energy, while experiments are typically conducted in solution. Solvation effects can significantly alter binding affinities. While continuum solvation models can account for bulk solvent effects, they may not fully capture specific solvent-solute interactions.
-
Basis Set and Functional Choice: The accuracy of DFT calculations is sensitive to the choice of the functional and basis set.
-
Experimental Conditions: Factors such as temperature, pressure, and the nature of the counter-ion can influence the experimentally determined binding constants.
-
Conformational Flexibility: Crown ethers are flexible molecules that can adopt multiple conformations. Computational studies may focus on the global minimum energy structure, while in solution, an ensemble of conformations may be present.
Despite these potential discrepancies, the synergy between theory and experiment is invaluable. Theoretical calculations can provide a detailed picture of the binding mode and the nature of the interactions, while experimental data provides the necessary validation and real-world context.
Conclusion and Future Directions
The study of host-guest complexation of this compound highlights the importance of a multi-faceted approach that combines the predictive power of computational chemistry with the empirical validation of experimental techniques. While a direct quantitative comparison of binding energies for this specific molecule remains an area for further investigation, the principles and methodologies outlined in this guide provide a robust framework for such studies. Future work should focus on generating a comprehensive dataset of experimental binding energies for this compound with a range of cations in various solvents, and on performing high-level theoretical calculations to provide a detailed and accurate comparison. This will undoubtedly lead to a deeper understanding of the factors governing molecular recognition and pave the way for the design of novel supramolecular systems with tailored properties.
References
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NMR Determination of the Relative Binding Affinity of Crown Ethers for Manganese Cations in Aprotic Nonaqueous Lithium Electrolyte Solutions. The Journal of Physical Chemistry C.
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A Comparative Guide to Computational Modeling of Cation Binding Energies for Naphtho-Crown Ethers. Benchchem.
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Cation Binding in Nickel Pincer-Crown Ether Systems. The University of North Carolina at Chapel Hill.
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Investigation of crown ether cation- systems using electrophoretic NMR. DiVA portal.
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The examination of a variety of different ions added to the crown ether derivatives with high field NMR spectrometer. ResearchGate.
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Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). ResearchGate.
-
Isothermal titration calorimetry. Nature Protocols.
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Thermodynamic and Transport Properties of Crown-Ethers: Force Field Development and Molecular Simulations. The Journal of Physical Chemistry B.
-
Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). PubMed.
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Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. ACS Omega.
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Using Isothermal Titration Calorimetry Technique for Structural Studies. AZoM.
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Ab initio and DFT study of the structure of metal ion complexes with N-benzalaniline-15-crown-5. ResearchGate.
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Molecular dynamics and free energy calculations of dicyclohexano-18-crown-6 diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field. PubMed Central.
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DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. ResearchGate.
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The tert-butyl group in chemistry and biology. ResearchGate.
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Synthesis of Double-Armed Benzo-15-crown-5 and Their Complexation Thermodynamics with Alkali Cations. ResearchGate.
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A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. ResearchGate.
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Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. ResearchGate.
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DFT Study for Azobenzene Crown Ether p-tert-Butylcalix[8]arene Complexed with Alkali Metal Ion. ResearchGate.
-
Complex Formation of Crown Ethers with Cations in the Water–Organic Solvent Mixtures. Part VIII.1 Thermodynamic of Interactions of Na+ Ion with 15-Crown-5 and Benzo-15-Crown-5 Ethers in the Mixtures of Water with Hexamethylphosphortriamide at 298.15 K. ResearchGate.
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Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central.
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(PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. ResearchGate.
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tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
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A DFT study on the metal binding selectivity of 12-crown-4 and its heterocyclic analogs. ResearchGate.
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Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. ResearchGate.
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Density functional modeling of the binding energies between aluminosilicate oligomers and different metal cations. Frontiers in Materials.
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Organomagnesium crown ethers and their binding affinities with Li , Na , K , Be , Mg , and Ca ions. ChemRxiv.
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Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. MDPI.
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A thermodynamic study of interaction of Na+ cation with benzo-15-crown-5 in binary mixed non-aqueous solvents. ResearchGate.
-
Macrocyclic polyfunctional Lewis bases. XIII: Structure of the trichlorocuprate of benzo-15-crown-5 complexed potassium. ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-tert-Butylbenzo-15-crown-5
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our chemical reagents. 4-tert-Butylbenzo-15-crown-5, a valuable phase-transfer catalyst and complexing agent, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to final disposal. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, grounded in established safety protocols and an understanding of the compound's chemical nature.
The core principle behind the disposal of crown ethers is the prevention of uncontrolled release into the environment. Their remarkable ability to complex with metal cations means that their release into wastewater systems could facilitate the transport of heavy or toxic metals, posing a significant environmental risk. Furthermore, this compound is classified as a hazardous substance, known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, all disposal procedures must be designed to contain the chemical securely for transfer to a licensed hazardous waste facility.
Part 1: Hazard Assessment & Immediate Safety
Before any handling or disposal, a thorough understanding of the immediate risks is paramount. This compound is a solid at room temperature, with a melting point of 92-95 °C.
1.1. Health & Safety Profile
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [2] |
| Specific target organ toxicity | Category 3: May cause respiratory irritation. | [1] |
1.2. Essential Personal Protective Equipment (PPE)
The causality behind PPE selection is direct risk mitigation. Because this compound is an irritant, barrier protection is non-negotiable.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling[3]. |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To prevent solid particulates or dust from causing serious eye irritation[2][3]. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved N95 respirator if dust generation is unavoidable. | To prevent inhalation of airborne dust, which may cause respiratory irritation[1]. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2]. An eyewash station and safety shower must be readily accessible[2].
Part 2: Disposal Workflow & Decision Making
The proper disposal path is determined by the nature of the waste—whether it is a small spill, residual product, or contaminated labware. The following diagram outlines the decision-making process for safe disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
Part 3: Step-by-Step Disposal Protocols
Adherence to a validated, step-by-step protocol is essential for ensuring safety and compliance. The overarching mandate for this chemical is collection for disposal by an approved waste disposal plant[2][4]. Do not attempt to dispose of this chemical down the drain or in regular trash.
Protocol 3.1: Disposal of Unused or Expired Product
This protocol applies to pure, unused, or waste this compound.
-
Preparation: Ensure all necessary PPE is worn. Perform this operation in a chemical fume hood or well-ventilated area.
-
Container: Obtain a designated hazardous waste container that is sturdy, sealable, and compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or drum).
-
Transfer: Carefully transfer the solid this compound from its original container into the hazardous waste container using a clean spatula or scoop. Avoid creating dust.
-
Labeling: Securely close the container. Label it clearly with "Hazardous Waste," the full chemical name "this compound," and the date you started accumulating waste in the container.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents[2]. Ensure secondary containment is used if required by your institution.
-
Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.
Protocol 3.2: Decontamination and Disposal of Contaminated Labware
This protocol covers reusable glassware (beakers, flasks) and disposable items (weigh boats, gloves, paper towels).
-
Segregation: Separate disposable items from reusable glassware.
-
Disposable Items: Place all contaminated disposable items (gloves, weigh paper, pipette tips, etc.) directly into the designated solid hazardous waste container described in Protocol 3.1.
-
Reusable Glassware Decontamination (Triple Rinse):
-
Step 1: Under a fume hood, rinse the glassware with a suitable organic solvent in which the crown ether is soluble (e.g., acetone or methanol). Swirl to dissolve any residue.
-
Step 2: Decant the rinse solvent (rinsate) into a designated hazardous liquid waste container for halogen-free organic solvents.
-
Step 3: Repeat the rinse two more times, collecting all rinsate in the same hazardous waste container. This "triple rinse" procedure is a standard practice for rendering a container chemically empty[5].
-
Step 4: After the triple rinse, the glassware can be washed with soap and water as per standard laboratory procedure.
-
-
Empty Original Container Disposal: The original product container must also be triple-rinsed as described above. After rinsing and air-drying, obliterate or deface the label and dispose of it according to your facility's guidelines for empty chemical containers[5].
Protocol 3.3: Small Spill Management
This protocol addresses minor spills of solid this compound on a benchtop or floor.
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is a powder, prevent further dispersal by covering it with a plastic sheet if necessary, avoiding any actions that create dust.
-
Collect: Carefully sweep or scoop the solid material using a plastic dustpan and brush or other non-sparking tools[3]. Place the collected material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a solvent (like acetone), followed by soap and water. Place the used cloths into the solid hazardous waste container.
-
Dispose: Seal and label the waste container and manage it as described in Protocol 3.1.
Part 4: Final Considerations
Recycling and Recovery: While methods exist to recover crown ethers, they often involve complex procedures not feasible in a standard research setting and are typically not employed[6][7]. For laboratory-scale quantities, disposal as hazardous waste is the standard, safest, and most compliant method.
Regulatory Compliance: Disposal procedures must always comply with local, state, and federal regulations. The guidance provided here is based on general best practices. Always consult your institution's EHS department for specific requirements. The ultimate responsibility lies in ensuring the waste is managed by a licensed disposal company[3][8].
By adhering to these rigorous, well-documented procedures, you uphold the principles of scientific integrity and laboratory safety, ensuring that your valuable research does not come at the cost of personal or environmental well-being.
References
- Chemical Label for this compound.Google Cloud.
- Are crown ethers "recycled", typically? - Chemistry Stack Exchange. (2018). Chemistry Stack Exchange.
- Are crown ethers recycled, typically? - ECHEMI.ECHEMI.
- This compound CAS#: 15196-73-3.ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- Crown Ether /Benzo-15-Crown-5 CAS No 14098-44-3 MATERIAL SAFETY D
- Hazardous Waste Disposal Guide - Research Safety. (2023). Northwestern University.
- Benzo-15-crown 5-Ether - SAFETY D
- Crown Ether /15-Crown-5 CAS No 33100-27-5 MATERIAL SAFETY D
- Benzo-15-crown-5 98 14098-44-3.Sigma-Aldrich.
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A Researcher's Guide to Personal Protective Equipment for Handling 4-tert-Butylbenzo-15-crown-5
This guide provides essential, experience-driven safety and logistical information for the use of 4-tert-Butylbenzo-15-crown-5 in a laboratory setting. Designed for researchers, scientists, and drug development professionals, the following procedural guidance moves beyond mere compliance to foster a culture of proactive safety, ensuring that both personnel and experimental integrity are rigorously protected.
The 'Why' Before the 'How': Understanding the Hazard Profile
This compound is a valuable macrocyclic polyether used in applications such as ion-selective electrodes and phase-transfer catalysis.[1] However, its utility is matched by a clear hazard profile that necessitates meticulous handling. According to safety data sheets, this compound is classified as a hazardous chemical that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
The primary risks stem from direct contact. The crown ether structure can complex with metal ions, and while this specific compound's toxicology is not extensively detailed, the principle of minimizing exposure to any research chemical is paramount. The procedural recommendations that follow are directly informed by these known hazards.
The Core Ensemble: Your PPE Blueprint
A risk assessment is the foundation of any safe laboratory procedure.[4] The level of PPE should be dictated by the scale of the operation and the physical form of the chemical (solid vs. solution). The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Applicable Standard | Purpose & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved. | To protect against splashes and dust particles, addressing the "serious eye irritation" hazard.[5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended for extended procedures. | EU Directive 89/686/EEC and standard EN 374. | To prevent skin contact and mitigate the "skin irritation" hazard. Nitrile gloves offer good resistance to a variety of chemicals.[5][6] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a fully fastened lab coat. | N/A | To protect skin from splashes and contamination.[5] |
| Respiratory Protection | A full-face respirator with an appropriate particle filter (e.g., N99 or P2). | NIOSH (US) or EN 143 (EU) approved. | To be used when engineering controls (like a fume hood) are insufficient or during spill cleanup to prevent respiratory tract irritation.[5][7] |
Glove Material Insights: While specific breakthrough time data for this compound is not always available, general chemical resistance charts are a valuable resource.[8][9] For crown ethers, which are often handled in organic solvents, selecting gloves based on the solvent's properties is a critical step. Nitrile gloves are a robust starting point for many laboratory applications.[6] Always inspect gloves for any signs of degradation or puncture before use.[7]
Operational Discipline: Protocols for Safe Handling and Disposal
Adherence to standardized procedures for donning, doffing, and disposing of PPE is as crucial as the equipment itself. These sequences are designed to minimize the risk of cross-contamination.
Donning (Putting On) PPE
The sequence of donning PPE is designed to move from the least "critical" to the most, ensuring a clean and secure fit.
Step-by-Step Donning Protocol:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water for at least 20 seconds.[10]
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.[11]
-
Mask/Respirator: If required by your risk assessment, don your mask or respirator now. Ensure a proper seal.[10]
-
Goggles/Face Shield: Put on your safety goggles or face shield.[11]
-
Gloves: Don your gloves last. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves.[4]
Below is a visual representation of the recommended donning sequence.
Doffing (Removing) PPE
The doffing process is performed in an order that removes the most contaminated items first, protecting the wearer from accidental exposure.
Step-by-Step Doffing Protocol:
-
Gloves: Remove your gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the appropriate waste container.[4]
-
Lab Coat/Gown: Unfasten your lab coat and remove it by touching only the inside surfaces. Turn it inside out as you remove it and place it in the designated receptacle.[12]
-
Hand Hygiene: Wash your hands thoroughly.
-
Goggles/Face Shield: Remove your eye protection by handling the earpieces or headband from the back.[4]
-
Mask/Respirator: Remove your mask or respirator without touching the front.[10]
-
Final Hand Hygiene: Wash your hands again as the final step.[10]
The following diagram illustrates the doffing workflow.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All disposable items contaminated with this compound, including gloves, weigh paper, and pipette tips, should be considered hazardous waste.
-
Collection: Place contaminated solid waste in a clearly labeled, sealed container.[5] Contaminated solvents or solutions should be collected in a separate, labeled hazardous waste container.
-
Contaminated Packaging: Empty containers of the chemical should be triple-rinsed with a suitable solvent. This rinsate must be collected as hazardous waste.[5]
-
Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.[13]
The workflow for waste disposal is outlined below.
By integrating these safety protocols into your daily laboratory operations, you can handle this compound with confidence, ensuring a safe and productive research environment.
References
- Centers for Disease Control and Prevention. (n.d.). Fundamentals of Donning and Doffing PPE in Clinical Laboratories.
- The George Washington University, Office of Research Safety. (n.d.). PPE: Donning & Doffing.
- University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE.
- SEALAB. (n.d.). JOB AID DONNING & DOFFING of PPE in LABORATORY.
- Unknown. (n.d.). donning-and-doffing-ppe-sop.docx.
- Unknown. (n.d.). Chemical Label this compound.
- Merck. (n.d.). Safety Data Sheet.
- Chemos GmbH & Co.KG. (2020).
- Apollo Scientific. (2023).
- Sdfine. (n.d.).
- CDH Fine Chemical. (n.d.).
- ChemicalBook. (n.d.). This compound.
- Fisher Scientific. (2025).
- National Institutes of Health. (n.d.). This compound. PubChem.
- CDH Fine Chemical. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Benzo-15-crown-5.
- WSU Spokane. (n.d.). Glove Selection Chart.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
- Cal State East Bay. (n.d.).
- TCI Chemicals. (2025).
- OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- BenchChem. (2025). Personal protective equipment for handling 1,4-di-tert-Butyl-2,5-dimethoxybenzene.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- GM Chemical. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. uottawa.ca [uottawa.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. spokane.wsu.edu [spokane.wsu.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 11. reach.cdc.gov [reach.cdc.gov]
- 12. ibc.utah.edu [ibc.utah.edu]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
